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  • Product: Dibromomethane-d2
  • CAS: 22117-86-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of Dibromomethane-d2

Introduction Dibromomethane-d2 (CD₂Br₂), also known as deuterated methylene bromide, is a crucial isotopically labeled compound in modern chemical research. It is the deuterated analog of dibromomethane (CH₂Br₂), where b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dibromomethane-d2 (CD₂Br₂), also known as deuterated methylene bromide, is a crucial isotopically labeled compound in modern chemical research. It is the deuterated analog of dibromomethane (CH₂Br₂), where both hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This substitution imparts unique physical properties that make it an invaluable tool, particularly as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in mechanistic studies. Its utility stems from being NMR-silent in ¹H spectra, allowing for the unambiguous observation of proton signals from the analyte of interest. This guide provides a comprehensive overview of the essential physical and chemical properties of Dibromomethane-d2, offering insights for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physical characteristics of a compound govern its behavior, storage, and application. For Dibromomethane-d2, these properties are similar to its non-deuterated counterpart but with subtle, important differences arising from the greater mass of deuterium.

A summary of these key properties is presented below for quick reference.

PropertyValueSource(s)
Chemical Formula CD₂Br₂[1]
Molecular Weight 175.85 g/mol [1][2]
CAS Number 22117-86-8[1][3]
Appearance Colorless liquid[3]
Density 2.505 g/mL at 25 °C
Boiling Point 99 °C (lit.)[3][4]
Melting Point -52 °C (for CH₂Br₂)[5][6][7]
Refractive Index (n20/D) 1.5381 (lit.)[3][4]
Vapor Pressure 34.9 mmHg at 20 °C[8]
Vapor Density 5.9 (vs air)[8]
Isotopic Purity Typically ≥99 atom % D

Note: The melting point is often cited from the non-deuterated analogue, as the difference is typically minimal.

The increased molecular weight due to deuterium substitution results in a slightly higher density compared to standard dibromomethane (approx. 2.477 g/mL)[5][9][10]. This distinction is a direct consequence of the heavier deuterium nucleus and is a critical parameter in applications requiring precise mass and volume measurements.

Spectroscopic Characterization

The primary utility of Dibromomethane-d2 lies in its application in spectroscopy.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the absence of protons makes Dibromomethane-d2 an excellent high-density solvent for samples where solvent signals could otherwise obscure analyte peaks. Any residual proton signal (from CHDBr₂) would appear as a triplet due to deuterium coupling. In ¹³C NMR, the carbon signal is a triplet due to one-bond coupling with deuterium.

  • Infrared (IR) Spectroscopy: The C-D bond stretching and bending frequencies in the IR spectrum are shifted to lower wavenumbers compared to the C-H vibrations in non-deuterated dibromomethane. This isotopic shift is a hallmark of deuteration and can be used to confirm the identity and purity of the compound.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of Dibromomethane-d2 is shifted by +2 mass units compared to its non-deuterated counterpart, providing a clear confirmation of its isotopic composition.

Solubility and Applications

Like its protic analog, Dibromomethane-d2 is very soluble in most organic solvents but only slightly soluble in water[11]. Its high density allows it to form the lower layer in biphasic systems with aqueous solutions.

The primary application is as a specialized solvent in NMR spectroscopy. Its liquid range from -52 °C to 99 °C makes it suitable for a wide range of temperature-dependent NMR studies. Furthermore, it serves as a valuable precursor or reagent in organic synthesis for introducing deuterated methylene groups into molecules, which is essential for mechanistic pathway elucidation and quantitative analysis using mass spectrometry.

Safety and Handling

Dibromomethane-d2 is classified as harmful if inhaled and is harmful to aquatic life with long-lasting effects[8]. It is essential to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.

Key Safety Precautions:

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety glasses, and a lab coat[8].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is often supplied with a copper stabilizer to prevent decomposition.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment[8].

Experimental Workflow: Sample Preparation for NMR Spectroscopy

The following diagram and protocol outline the standard procedure for preparing a sample for ¹H NMR analysis using Dibromomethane-d2 as a solvent. The causality behind using this deuterated solvent is to eliminate overwhelming solvent proton signals from the spectrum, thereby ensuring that only the signals from the analyte are observed.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Weigh Analyte (1-10 mg) B Transfer to NMR Tube A->B Precise Transfer C Add CD2Br2 (~0.6 mL) B->C Solvent Addition D Cap & Agitate to Dissolve C->D Homogenization E Insert into NMR Spectrometer D->E Ready for Analysis F Acquire Spectrum E->F Instrument Run G Process Data (FT, Phasing) F->G Raw Data (FID) H Analyze Spectrum G->H Processed Spectrum

Caption: Workflow for preparing and analyzing a sample using Dibromomethane-d2.

Protocol: Preparation of a 5 mm NMR Sample
  • Weigh Analyte: Accurately weigh 1-10 mg of the solid sample directly into a clean, dry vial.

  • Initial Dissolution: Add approximately 0.6 mL of Dibromomethane-d2 to the vial.

  • Transfer: Vortex or sonicate the vial until the sample is fully dissolved.

  • Filtration (Optional): If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.

  • Capping: Cap the NMR tube securely.

  • Labeling: Label the tube clearly with the sample identification.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

References

  • Look Chemical. (n.d.). 99.5% Purity Dibromomethane CAS 74-95-3. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Dibromomethane. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Dibromomethane. Retrieved January 21, 2026, from [Link]

Sources

Exploratory

Part 1: Core Chemical Identity and Molecular Formula

An In-Depth Technical Guide to Dibromomethane-d2: Structure, Properties, and Applications This guide provides a comprehensive technical overview of Dibromomethane-d2 (CD₂Br₂), a deuterated isotopologue of dibromomethane....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dibromomethane-d2: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Dibromomethane-d2 (CD₂Br₂), a deuterated isotopologue of dibromomethane. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental chemical structure, physicochemical properties, synthesis, analytical characterization, and critical applications, with a focus on its role as a valuable tool in modern chemical and pharmaceutical research.

Dibromomethane-d2, also known as deuterated dibromomethane or methylene-d2 bromide, is a stable isotope-labeled compound where the two hydrogen atoms of dibromomethane are replaced with deuterium.[1] This isotopic substitution is the defining feature of the molecule, imparting unique properties that are leveraged in a variety of scientific applications without significantly altering its chemical reactivity compared to its non-deuterated counterpart.

Molecular Formula and Isotopic Purity

The chemical formula for Dibromomethane-d2 is CD₂Br₂ .[1] Commercially available Dibromomethane-d2 typically boasts a high level of isotopic enrichment, often exceeding 99 atom % D. This high purity is critical for applications where the deuterium label is used for tracing or quantification, as it minimizes interference from the protium (¹H) analog.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 22117-86-8[1]
PubChem CID 11137644[2]
Molecular Weight 175.85 g/mol [1][2]
InChI 1S/CH2Br2/c2-1-3/h1H2/i1D2[2]
InChIKey FJBFPHVGVWTDIP-DICFDUPASA-N[2]
Canonical SMILES [2H]C([2H])(Br)Br[2]

Part 2: Chemical Structure and Physicochemical Properties

The utility of Dibromomethane-d2 is directly linked to its distinct physical and structural characteristics.

Molecular Structure

Dibromomethane-d2 possesses a tetrahedral geometry, with the central carbon atom bonded to two deuterium atoms and two bromine atoms. The substitution of hydrogen with deuterium results in a negligible change in bond lengths and angles but a significant increase in mass.

Caption: 2D representation of Dibromomethane-d2's tetrahedral structure.

Physicochemical Properties

The physical properties of Dibromomethane-d2 are very similar to its non-deuterated analog, with slight variations due to the increased molecular weight.

PropertyValueSource(s)
Appearance Colorless liquid[3][4]
Density 2.505 g/mL at 25 °C
Boiling Point 99 °C (lit.)[4]
Melting Point -52 °C (lit.)[5]
Refractive Index n20/D 1.5381 (lit.)[4]
Vapor Pressure 34.9 mmHg at 20 °C
Solubility Slightly soluble in water; miscible with organic solvents[3][6]

Part 3: Synthesis and Experimental Protocols

Understanding the synthesis of Dibromomethane-d2 is fundamental for appreciating its quality and cost. While multiple routes exist, a common laboratory-scale approach involves the reduction of a deuterated precursor. The synthesis of its non-deuterated analog from bromoform provides a foundational methodology.[3][7]

Synthetic Workflow Overview

The synthesis can be conceptualized as a reduction process where a deuterated bromoform equivalent is reduced to yield the desired Dibromomethane-d2. This ensures the deuterium atoms are incorporated into the final structure.

Synthesis_Workflow A Start: Bromoform-d (CDBr₃) C Reaction: Reduction in aqueous solution A->C B Reagents: - Sodium Arsenite (Na₃AsO₃) - Sodium Hydroxide (NaOH) B->C D Workup: Steam Distillation C->D E Purification: Drying (e.g., CaCl₂) & Fractional Distillation D->E F Final Product: Dibromomethane-d2 (CD₂Br₂) E->F

Caption: Generalized workflow for the laboratory synthesis of Dibromomethane-d2.

Experimental Protocol: Synthesis of Dibromomethane-d2

This protocol is adapted from the established method for preparing the non-deuterated compound from bromoform.[7] Causality: The use of sodium arsenite provides a controlled reduction of the C-Br bond, which is a reliable and well-documented transformation.

  • Prepare the Reducing Agent: Dissolve arsenic trioxide and sodium hydroxide in D₂O (deuterium oxide) to form the sodium arsenite solution. Self-Validation: Using D₂O as the solvent helps maintain the deuterium environment and prevents isotopic scrambling.

  • Set up the Reaction: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place the starting material, Bromoform-d (CDBr₃).

  • Initiate the Reaction: Add a small portion of the sodium arsenite solution to the flask and gently warm the mixture to initiate the exothermic reaction.

  • Controlled Addition: Add the remaining sodium arsenite solution dropwise at a rate that maintains a gentle reflux. Expertise: This controlled addition is crucial to manage the reaction's exothermicity and prevent side reactions.

  • Reaction Completion: After the addition is complete, heat the mixture on a steam bath for several hours to ensure the reaction goes to completion.

  • Isolation: Isolate the crude Dibromomethane-d2 via steam distillation. The dense, immiscible product will form the lower layer.

  • Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., calcium chloride), and purify by fractional distillation to obtain the final, high-purity product.

Part 4: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, chemical purity, and isotopic enrichment of Dibromomethane-d2.

TechniquePurposeExpected Result
¹H NMR Confirm deuteration, check for residual protonsAbsence of a significant singlet at ~4.95 ppm (characteristic of CH₂Br₂).[8]
¹³C NMR Confirm carbon backboneA triplet (due to C-D coupling) at a chemical shift similar to the CH₂Br₂ signal (~21.6 ppm).
Mass Spec (EI) Confirm molecular weight and isotopic incorporationMolecular ion peak (M⁺) at m/z 176 (for ⁷⁹Br, ⁸¹Br isotopes). The isotopic pattern will confirm the presence of two bromine atoms. A mass shift of +2 compared to the non-deuterated analog is definitive proof of deuteration.
GC-MS Determine chemical purityA single major peak corresponding to the correct mass, indicating high chemical purity.

Part 5: Applications in Drug Discovery and Development

Dibromomethane-d2 is not merely a heavy version of a solvent; its isotopic label makes it a powerful tool in pharmaceutical research.

Key Application Areas
  • Internal Standard for Bioanalysis: In drug metabolism and pharmacokinetic (DMPK) studies, a stable isotope-labeled internal standard is the gold standard for quantification via LC-MS/MS. Dibromomethane-d2 can be used as an internal standard when analyzing volatile metabolites or in specific synthetic processes.[9] Its key advantage is that it co-elutes with the non-deuterated analyte but is distinguishable by mass, correcting for variations in sample preparation and instrument response.

  • Mechanistic Studies: The deuterium label serves as a tracer to elucidate reaction mechanisms. By incorporating a CD₂ group into a drug candidate, researchers can track its metabolic fate, identifying where bond cleavage occurs without altering the parent molecule's fundamental reactivity.

  • Intermediate in Labeled Synthesis: It is a valuable building block for synthesizing more complex deuterated molecules.[] In drug development, this is essential for producing labeled versions of drug candidates for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[11][12]

Drug_Development_Workflow A Dibromomethane-d2 (CD₂Br₂) B Synthesis of Labeled Drug Candidate A->B Building Block E Use as Internal Standard A->E Analytical Tool C In-vitro / In-vivo Metabolism Studies B->C Test Compound D Quantification via LC-MS/MS C->D Sample Analysis E->D Reference

Caption: Role of Dibromomethane-d2 in the drug development pipeline.

Part 6: Safety, Handling, and Storage

Proper handling of Dibromomethane-d2 is essential. While its deuteration does not alter its toxicological profile, it should be handled with the same precautions as its non-deuterated analog.

  • Hazards: Harmful if inhaled. Causes skin and eye irritation.[13] It is also considered harmful to aquatic life with long-lasting effects.

  • Handling: Always work in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid breathing vapors.[13]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[13][15] Keep containers tightly closed and protected from moisture and light.[13] Some formulations contain copper as a stabilizer.

  • First Aid: In case of inhalation, move to fresh air.[14] For skin contact, wash thoroughly with soap and water.[14] For eye contact, flush with plenty of water for at least 15 minutes.[13] Seek medical attention if symptoms persist.

Conclusion

Dibromomethane-d2 (CD₂Br₂) is a specialized chemical that offers significant advantages to researchers in the pharmaceutical and chemical sciences. Its value lies not in altered reactivity but in the analytical traceability provided by its deuterium atoms. From its use as a synthetic building block for creating labeled drug candidates to its role as a high-fidelity internal standard in bioanalytical assays, Dibromomethane-d2 is an indispensable tool for generating precise, reliable data in modern research and development.

References

  • PubChem. Dibromomethane-d2 | CH2Br2 | CID 11137644. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Dibromomethane. [Link]

  • Wikipedia. Dibromomethane. [Link]

  • LookChem. 99.5% Purity Dibromomethane CAS 74-95-3. [Link]

  • PubChem. Dibromomethane | CH2Br2 | CID 3024. [Link]

  • PrepChem.com. Preparation of dibromomethane. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • National Institute of Standards and Technology (NIST). Methane, dibromo-. [Link]

  • BioDuro. Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Dibromomethane-d2: Synthesis, Characterization, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Isotopically Labeled Compounds in Advanced Sciences In the landscape of modern chemical and pharmaceutical research, stable isotop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Compounds in Advanced Sciences

In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), provides a subtle yet powerful modification that enables researchers to trace metabolic pathways, elucidate reaction mechanisms, and enhance the analytical precision of quantitative measurements. Dibromomethane-d2 (CD₂Br₂), the deuterated analogue of dibromomethane, serves as a critical reagent and internal standard, offering unique advantages in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and as a synthetic building block in the development of novel therapeutics. This guide provides an in-depth exploration of Dibromomethane-d2, from its fundamental properties and synthesis to its practical applications in the laboratory.

Core Properties and Identification

Dibromomethane-d2 is a colorless liquid that is denser than water and possesses a characteristically sweet, chloroform-like odor. Its physical properties are largely similar to its non-deuterated counterpart, but its increased mass and the unique nuclear properties of deuterium are the basis of its utility.

PropertyValueSource(s)
CAS Number 22117-86-8[1][2][3]
Molecular Formula CD₂Br₂[1][2]
Molecular Weight 175.85 g/mol [1][2]
Synonyms Methylene-d2 bromide, Deuterated Dibromomethane[1][3]
Density 2.505 g/mL at 25 °C[2][3]
Boiling Point 99 °C (lit.)[2][3]
Refractive Index n20/D 1.5381 (lit.)[2][3]
Isotopic Purity Typically ≥99 atom % D[2]

Synthesis of Dibromomethane-d2: A Laboratory-Scale Protocol

The synthesis of deuterated compounds requires a source of deuterium. A common and effective laboratory method for preparing deuterated methanes involves the dehalogenation of a suitable polyhalogenated precursor using a reducing agent in the presence of deuterium oxide (D₂O). This approach leverages readily available starting materials to achieve high levels of deuterium incorporation.

The following protocol is based on established methods for the dehalogenation of polyhalomethanes.

Experimental Protocol: Synthesis via Reductive Dehalogenation

Objective: To synthesize Dibromomethane-d2 (CD₂Br₂) from Bromoform (CHBr₃) using zinc as a reducing agent and deuterium oxide (D₂O) as the deuterium source.

Materials:

  • Bromoform (CHBr₃)

  • Zinc dust (activated)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • 5% Hydrochloric acid solution

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 20 g of activated zinc dust.

  • Initiation: Add 50 mL of anhydrous diethyl ether to the flask to create a slurry.

  • Addition of Precursor: Dissolve 25.3 g (0.1 mol) of bromoform in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Deuterium Source Addition: Add 10 mL of deuterium oxide (D₂O) to the zinc slurry in the reaction flask.

  • Reaction: Begin vigorous stirring of the zinc slurry. Add the bromoform solution dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 4 hours. If the reaction subsides, gentle heating with a heating mantle may be applied to maintain a slow reflux until the reaction is complete (monitored by GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Carefully decant the ether layer from the zinc salts.

  • Quenching: Wash the remaining zinc salts with two 20 mL portions of diethyl ether. Combine all ether fractions. Cautiously add 5% HCl to the remaining zinc salts to quench any unreacted zinc before disposal.

  • Purification: Transfer the combined ether extracts to a separatory funnel. Wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the diethyl ether by simple distillation.

  • Final Distillation: Purify the resulting crude Dibromomethane-d2 by fractional distillation, collecting the fraction boiling at approximately 99 °C.

  • Characterization: Confirm the identity and isotopic purity of the product using NMR and Mass Spectrometry.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask with Activated Zinc Dust B Add Anhydrous Diethyl Ether A->B C Add D₂O to Flask B->C E Dropwise Addition of Bromoform Solution C->E D Prepare Bromoform in Diethyl Ether D->E F Stir and Reflux (4 hours) E->F G Cool and Decant Ether Layer F->G H Wash & Combine Organic Fractions G->H I Dry with MgSO₄ H->I J Fractional Distillation I->J K Characterize Product (NMR, MS) J->K

Fig 1. Synthesis workflow for Dibromomethane-d2.

Spectroscopic Characterization: The Deuterium Signature

The primary value of Dibromomethane-d2 lies in its distinct spectroscopic properties, which are used for its identification and in its applications.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak of Dibromomethane-d2 will show a characteristic isotopic pattern for two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br are in ~1:1 abundance). Crucially, the molecular weight will be two mass units higher than its non-deuterated counterpart (CH₂Br₂) due to the two deuterium atoms. This "M+2" shift is a key diagnostic feature.[2] The fragmentation pattern will also reflect the presence of deuterium.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): While the chemical shift of the carbon in CD₂Br₂ is very similar to that in CH₂Br₂, the multiplicity of the signal is different and highly informative. Due to coupling with deuterium (which has a nuclear spin, I=1), the single carbon resonance appears as a triplet (1:1:1 intensity ratio) based on the 2nI+1 rule. This is in stark contrast to the simple singlet observed for CH₂Br₂ in a proton-decoupled ¹³C NMR spectrum.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): An ideal ¹H NMR spectrum of high-purity Dibromomethane-d2 will show no significant signals, except for a very small residual peak from any remaining CHDBr₂. This lack of proton signals makes it an excellent internal standard for ¹H qNMR when analyzing proton-containing analytes.

Applications in Research and Drug Development

Quantitative NMR (qNMR) Internal Standard

Quantitative NMR is a powerful analytical technique that allows for the determination of the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte. The method relies on comparing the integrated signal of an analyte to that of a highly pure internal standard of known concentration.

Why Dibromomethane-d2 is an Effective qNMR Standard:

  • Signal Purity: It produces no significant signals in the ¹H NMR spectrum, preventing overlap with analyte signals.

  • Chemical Inertness: It is chemically stable and does not typically react with a wide range of analytes or common NMR solvents.

  • Solubility: It is soluble in common organic NMR solvents like chloroform-d, DMSO-d6, and acetone-d6.

  • Volatility: Its relatively low volatility compared to other small molecules reduces the risk of concentration changes due to evaporation during sample preparation.

Experimental Protocol: Purity Determination using qNMR

Objective: To determine the mass fraction purity of an analyte (e.g., a synthesized drug candidate) using Dibromomethane-d2 as an internal standard.

Materials & Equipment:

  • Analyte of interest

  • Dibromomethane-d2 (CD₂Br₂, certified purity ≥99 atom % D)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance (readability to 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

Step-by-Step Methodology:
  • Gravimetric Preparation: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial. Record the mass precisely (m_analyte).

  • Standard Addition: Accurately weigh approximately 10-20 mg of Dibromomethane-d2 internal standard into the same vial. Record the mass precisely (m_std). A 1:1 molar ratio is often ideal for signal intensity.[4]

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of the deuterated NMR solvent to the vial. Ensure complete dissolution of both the analyte and the standard by gentle vortexing.

  • Sample Transfer: Transfer the solution to an NMR tube.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This is critical for accuracy and involves:

    • Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds) to ensure full magnetization recovery.

    • Sufficient Scans (ns): Use an adequate number of scans (e.g., 8 to 64) to achieve a high signal-to-noise ratio (>250:1).

    • 90° Pulse Angle: Use a calibrated 90° pulse for uniform excitation.

  • Data Processing: Process the spectrum with care. Apply accurate phasing and baseline correction across the entire spectrum, especially around the signals to be integrated.

  • Integration:

    • Select a well-resolved, non-overlapping signal for the analyte. Integrate this signal and record the integral value (I_analyte).

    • Identify the number of protons that give rise to this signal (N_analyte).

    • For the standard, integrate the residual proton signal (e.g., from CHDBr₂). Record the integral value (I_std) and note the number of protons (N_std = 1).

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:[5]

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • MW is the molecular weight.

    • P_std is the certified purity of the Dibromomethane-d2 standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation A Accurately Weigh Analyte (m_analyte) B Accurately Weigh CD₂Br₂ Std (m_std) A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Set Quantitative Parameters (d1, ns) D->E F Acquire ¹H Spectrum E->F G Phase and Baseline Correction F->G H Integrate Analyte and Standard Peaks G->H I Calculate Purity using Formula H->I J Final Purity Result I->J

Fig 2. Workflow for purity determination by qNMR.
Synthetic Building Block in Drug Discovery

A cornerstone of modern medicinal chemistry is the strategic modification of drug candidates to improve their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. One of the most significant challenges is preventing rapid metabolic breakdown of a drug by cytochrome P450 enzymes, which can lead to poor bioavailability and short half-life.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[6] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step, such as enzymatic oxidation by P450 enzymes, can be significantly slowed when a C-D bond is present at that position.[7][8]

Dibromomethane-d2 serves as a valuable C1 building block to introduce a deuterated methylene (-CD₂-) group into a molecule. This "metabolic blocking" strategy is used by drug development professionals to enhance a drug's metabolic stability.[9] For example, if a drug molecule contains a methylene bridge that is a known site of metabolic oxidation, synthesizing the analogue with a -CD₂- bridge using Dibromomethane-d2 can protect it from degradation, potentially leading to improved pharmacokinetic profiles.[7][10]

This strategy is particularly useful for:

  • Increasing drug half-life: Slowing metabolism allows the drug to remain in circulation longer.

  • Reducing toxic metabolites: Blocking a specific metabolic pathway can prevent the formation of harmful byproducts.

  • Improving the safety profile: A more stable drug may allow for lower, less frequent dosing.[9]

The non-deuterated Dibromomethane is used to convert catechols to their methylenedioxy derivatives, a common protecting group strategy in organic synthesis.[11][12] Dibromomethane-d2 can be used analogously to introduce a labeled methylene dioxy bridge, allowing for mechanistic studies of drug-receptor interactions or metabolism of the protecting group itself.

Safety and Handling

Dibromomethane-d2 should be handled with the same precautions as its non-deuterated counterpart. It is classified as acutely toxic upon inhalation and is harmful to aquatic life.[2]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Commercial products often contain a copper stabilizer.[2]

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Dibromomethane-d2 is more than just a heavy version of a common solvent. For researchers in chemistry and drug development, it is a precision tool that unlocks deeper insights into molecular behavior and provides a strategic advantage in the design of better medicines. Its utility as a "silent" internal standard in qNMR ensures the accuracy of purity and concentration measurements, a fundamental requirement for regulatory submission and reliable scientific data. Furthermore, its role as a deuterated building block allows medicinal chemists to strategically enhance the metabolic stability of drug candidates, addressing key challenges in pharmacokinetics. As analytical techniques become more sensitive and the demand for metabolically robust drugs grows, the importance and application of versatile reagents like Dibromomethane-d2 will continue to expand.

References

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Foundational

solubility of compounds in Dibromomethane-d2

An In-Depth Technical Guide to the Solubility of Compounds in Dibromomethane-d2 Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Dibromomethane-d2 (CD₂Br₂, Methylene br...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Compounds in Dibromomethane-d2

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dibromomethane-d2 (CD₂Br₂, Methylene bromide-d₂) as a solvent, with a specific focus on its application in determining the solubility of small molecules, a critical parameter in research, particularly within the pharmaceutical and drug development sectors. We will explore the physicochemical properties of Dibromomethane-d2, the principles governing solubility within this medium, and robust methodologies for its experimental determination.

Introduction to Dibromomethane-d2: Beyond a Simple NMR Solvent

Deuterated solvents are indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy, used to dissolve an analyte without generating an overwhelming solvent signal in the ¹H NMR spectrum.[1] Dibromomethane-d2 is the deuterated isotopologue of dibromomethane (CH₂Br₂), where the two hydrogen atoms are replaced with deuterium (²H).[2] While its primary application is in NMR to prevent solvent interference and to provide a lock signal for stabilizing the magnetic field, its properties as a solvent are of significant interest for solubility studies of specific compound classes.

Dibromomethane is a halogenated hydrocarbon characterized as a dense, colorless liquid with moderate polarity.[3][4][5] These characteristics make its deuterated counterpart, CD₂Br₂, a useful solvent for a range of organic compounds that may be insufficiently soluble in highly nonpolar solvents like benzene or highly polar solvents like methanol.

Physicochemical Properties of Dibromomethane

Understanding the physical properties of the non-deuterated form provides a strong foundation for its use as a solvent. Isotopic substitution with deuterium has a negligible effect on most bulk solvent properties other than density.

PropertyValueSource(s)
Molecular Formula CH₂Br₂ (CD₂Br₂)[2][3]
Molar Mass 173.83 g/mol (175.85 g/mol for d2)[5]
Boiling Point 96-98 °C[3]
Melting Point -52.7 °C[3]
Density ~2.477 g/mL at 25 °C[3]
Refractive Index (n20/D) ~1.541[3]
Solubility in Water Slightly soluble (~12 g/L)[3][6]
Miscibility Miscible with organic solvents like ethanol, ether, and acetone[4]

The Science of Solubility in Dibromomethane-d2

The fundamental principle governing solubility is "like dissolves like."[7] This means that solvents tend to dissolve solutes with similar intermolecular forces. Dibromomethane is considered a solvent of intermediate polarity. Its solubility characteristics are dictated by the following forces:

  • London Dispersion Forces: As with all molecules, these are the primary forces of attraction and are significant due to the presence of two large, polarizable bromine atoms. This allows CD₂Br₂ to effectively dissolve nonpolar compounds.

  • Dipole-Dipole Interactions: The C-Br bonds are polar, creating a net molecular dipole. This enables CD₂Br₂ to dissolve moderately polar compounds that also possess a dipole moment.

  • Hydrogen Bonding: Dibromomethane is a hydrogen bond acceptor (via the bromine lone pairs) but cannot act as a hydrogen bond donor. This limits its ability to dissolve highly polar, protic compounds like water or simple alcohols, which rely on extensive hydrogen-bond networks for solvation.[8]

The interplay of these forces determines which compounds will be readily soluble in Dibromomethane-d2.

Diagram: Factors Influencing Solubility in Dibromomethane-d2

G cluster_Solute Solute Properties cluster_Solvent Solvent Properties (CD2Br2) solute_polarity Polarity & H-Bonding solubility Resulting Solubility solute_polarity->solubility Dictates energy needed to break solute-solute bonds solute_size Molecular Size solute_size->solubility Dictates energy needed to break solute-solute bonds solute_crystal Crystal Lattice Energy solute_crystal->solubility Dictates energy needed to break solute-solute bonds solvent_polarity Moderate Polarity (Dipole Moment) solvent_polarity->solubility Dictates energy released from solvent-solute bonds solvent_dispersion Strong Dispersion Forces (Polarizable Br atoms) solvent_dispersion->solubility Dictates energy released from solvent-solute bonds solvent_hbond H-Bond Acceptor Only solvent_hbond->solubility Dictates energy released from solvent-solute bonds

Caption: Key solute and solvent properties governing solubility in CD₂Br₂.

Expected Solubility of Compound Classes

Based on the principles above, we can predict the solubility of various compound classes in Dibromomethane-d2.

Compound ClassGeneral StructureExpected SolubilityRationale
Alkanes, Alkenes, Alkynes R-CH₃, R-CH=CH₂, etc.HighNonpolar compounds primarily interacting via London dispersion forces, which are well-matched with CD₂Br₂.
Aromatics Benzene, NaphthaleneHighNonpolar, planar systems that interact well via dispersion forces.
Halogenated Compounds R-Cl, R-Br, R-IHighSimilar polarity and intermolecular forces ("like dissolves like").[7]
Ethers, Esters, Ketones R-O-R, R-COOR, R-CORModerate to HighModerately polar compounds. The C-O and C=O dipoles interact favorably with the dipole of CD₂Br₂.
Alcohols, Amines R-OH, R-NH₂Low to ModerateSolubility decreases as the H-bonding group dominates the molecule. CD₂Br₂ cannot disrupt strong solute-solute H-bonds.
Carboxylic Acids R-COOHLowStrong hydrogen bonding (dimerization) and high polarity make them less soluble.
Ionic Compounds Salts (e.g., NaCl)Very Low / InsolubleThe solvent's moderate polarity is insufficient to overcome the high crystal lattice energy of ionic solids.[8]

Experimental Protocols for Solubility Determination

In drug development, determining a compound's solubility is not merely academic; it directly impacts bioavailability, formulation, and assay development.[9][10] Two primary types of solubility are measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated organic stock solution (e.g., DMSO), precipitates in an aqueous buffer. It's a high-throughput method used for initial screening.[9][10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing excess solid to equilibrate with the solvent over an extended period.[11] The "shake-flask" method is the gold standard for this measurement.[11]

Protocol: Thermodynamic Solubility in CD₂Br₂ via Shake-Flask Method

This protocol ensures a self-validating system by sampling over time to confirm that equilibrium has been reached.

Objective: To determine the maximum concentration of a solid compound that can be dissolved in Dibromomethane-d2 at a specific temperature under equilibrium conditions.

Materials:

  • Test compound (solid, high purity)

  • Dibromomethane-d2 (high isotopic purity, low water content)

  • 2 mL glass vials with PTFE-lined caps

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 µm, PTFE)

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer with a validated quantification method for the test compound

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Supersaturated Solution:

    • Add an excess amount of the solid test compound to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment. A common starting point is to add 2-5 mg of solid to 1 mL of CD₂Br₂.

    • Precisely add 1.0 mL of Dibromomethane-d2 to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a shaker-incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the vial at a consistent speed for at least 24 hours. The causality here is that agitation continuously renews the solvent at the solid's surface, accelerating the dissolution process towards equilibrium. For compounds with slow dissolution kinetics or stable crystal forms, 48-72 hours may be necessary.

  • Sampling and Phase Separation (Self-Validation):

    • At designated time points (e.g., 24h, 48h, and 72h), briefly stop agitation and allow the excess solid to settle.

    • Carefully withdraw a small aliquot (e.g., 100 µL) of the supernatant using a syringe fitted with a 0.22 µm PTFE filter. Causality: Filtration is a critical step to remove all undissolved solid particles, ensuring that the measured concentration reflects only the dissolved compound.

    • Immediately dilute the filtrate with a suitable solvent (e.g., acetonitrile) to prevent precipitation and bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the compound's concentration.

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Plot the measured concentration against time.

    • Equilibrium is confirmed when the concentrations from consecutive time points (e.g., 48h and 72h) are statistically identical. This plateau concentration is the thermodynamic solubility. If the concentration is still increasing, the experiment must be extended.

Diagram: Shake-Flask Solubility Workflow

G start Start prep 1. Prepare Slurry (Excess solid in CD2Br2) start->prep equilibrate 2. Agitate at Constant Temp (e.g., 24-72 hours) prep->equilibrate sample 3. Sample Supernatant (e.g., at 24h, 48h) equilibrate->sample filter 4. Filter (0.22 µm) Critical for removing solid sample->filter quantify 5. Dilute & Quantify (HPLC / UV-Vis) filter->quantify analyze 6. Analyze Data quantify->analyze analyze->equilibrate Concentration still increasing end Report Equilibrium Solubility analyze->end Concentration has plateaued

Caption: Workflow for determining thermodynamic solubility.

Practical Insights and Best Practices

  • Solvent Purity: The presence of impurities, especially water, can significantly alter the solubility of a compound and will introduce interfering peaks in an NMR spectrum.[1] Always use high-purity Dibromomethane-d2 from a reputable supplier and handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[1]

  • Analyte Purity: The purity of the test compound is paramount. Impurities may have different solubilities, leading to erroneous results.

  • Temperature Control: Solubility is temperature-dependent. All measurements must be performed at a strictly controlled and reported temperature.[12]

  • Choice of Solvent: While CD₂Br₂ is a useful solvent, it is one of many. The choice of deuterated solvent should be guided by the analyte's structure. For highly nonpolar compounds, Benzene-d6 might be considered. For polar compounds, DMSO-d6 or Methanol-d4 are more appropriate choices.[13][14]

Conclusion

Dibromomethane-d2 is a valuable solvent of intermediate polarity, capable of dissolving a wide range of nonpolar to moderately polar organic compounds. Its utility extends beyond a simple medium for NMR analysis into the realm of physicochemical characterization. For researchers in drug discovery and materials science, a thorough understanding of its properties and the application of robust, self-validating protocols like the shake-flask method are essential for generating accurate and reliable solubility data. This data is foundational for subsequent formulation, screening, and development efforts.

References

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Foundational

The Silent Partners of Discovery: An In-depth Technical Guide to the Discovery and History of Deuterated Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The substitution of hydrogen with its heavier, stable isotope, deuterium, has catalyzed profound advancements across the scientific landscape. From...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier, stable isotope, deuterium, has catalyzed profound advancements across the scientific landscape. From the fundamental inquiries of early 20th-century physics to the development of modern pharmaceuticals, deuterated compounds, particularly deuterated solvents, have served as indispensable tools. This guide illuminates the pivotal moments in the discovery of deuterium and the subsequent evolution of deuterated solvents. It provides a technical exploration of their synthesis, the scientific principles underpinning their application in Nuclear Magnetic Resonance (NMR) spectroscopy, and their transformative role in drug discovery and development. Through a blend of historical narrative, detailed experimental protocols, and an examination of key case studies, this document serves as a comprehensive resource for understanding the critical role these isotopic analogues play in contemporary research.

The Dawn of a New Isotope: The Discovery of Deuterium

The story of deuterated solvents begins with the discovery of deuterium itself. In 1931, American chemist Harold Urey, at Columbia University, provided definitive evidence for the existence of a heavy isotope of hydrogen.[1][2] Urey's work was a culmination of theoretical predictions and meticulous experimental design, leveraging the principles of thermodynamics and spectroscopy.[2] He theorized that if a heavier isotope of hydrogen existed, it would have a slightly different vapor pressure than protium (¹H), allowing for its enrichment through the fractional distillation of liquid hydrogen.

Collaborating with Ferdinand G. Brickwedde and George M. Murphy, Urey undertook the painstaking process of distilling a large volume of liquid hydrogen.[3] By examining the atomic spectrum of the final, concentrated sample, they observed faint satellite lines that corresponded precisely to the predicted spectral shift for a hydrogen atom with a nucleus twice as heavy as that of protium.[2][3] This groundbreaking discovery, for which Urey was awarded the Nobel Prize in Chemistry in 1934, laid the foundational stone for the entire field of deuterium chemistry.[4][5]

A few months after Urey's discovery, his mentor, Gilbert N. Lewis, at the University of California, Berkeley, successfully isolated the first sample of pure heavy water (deuterium oxide, D₂O) in 1933 through the electrolysis of water.[6][7][8] Lewis's work demonstrated that deuterium could be concentrated in the residual water from electrolysis, paving the way for the production of this crucial deuterated solvent in larger quantities.[9][10]

graph TD { A[Theorization of Hydrogen Isotopes] --> B{Fractional Distillation of Liquid Hydrogen}; B --> C{Spectroscopic Analysis}; C --> D[Discovery of Deuterium (1931) Harold Urey]; D --> E{Electrolysis of Water}; E --> F[Isolation of Heavy Water (1933) Gilbert N. Lewis]; subgraph "Key Methodologies" B; E; end subgraph "Pioneering Scientists" D; F; end } Caption: The sequential discovery of deuterium and heavy water.

The Rise of a Silent Giant: Deuterated Solvents in NMR Spectroscopy

The advent of Nuclear Magnetic Resonance (NMR) spectroscopy in the mid-20th century revolutionized the field of chemistry, providing an unparalleled tool for elucidating molecular structure.[11][12] However, the very principle of proton (¹H) NMR presented a significant challenge: the overwhelming signal from the hydrogen atoms in the solvent would obscure the signals from the analyte of interest.[13][14] This is where the "silent" nature of deuterium in ¹H NMR became paramount.

Deuterated solvents, in which the vast majority of hydrogen atoms are replaced with deuterium, are essentially transparent in ¹H NMR spectra.[15][16] This is because the resonance frequency of deuterium is vastly different from that of protons, eliminating solvent interference and allowing for the clear observation of the sample's proton signals.[13]

The development of a diverse palette of deuterated solvents was a direct response to the evolving needs of NMR spectroscopy. While early experiments utilized heavy water, the need to dissolve a wide range of organic compounds spurred the synthesis of other deuterated solvents.

A Chronology of Key Deuterated Solvents
Decade Key Developments in Deuterated Solvents & NMR Significance for Researchers
1930s Discovery of deuterium (1931) and isolation of heavy water (D₂O) (1933).[2][6]Foundational discoveries enabling the future of deuterated compounds.
1940s-1950s Development of early commercial NMR spectrometers.[12] The need for a non-protonated solvent for organic compounds becomes apparent.Initial explorations into the use of deuterated solvents for improved spectral quality.
1960s First in vitro studies using deuterated compounds to investigate drug metabolism, such as with morphine.[2][4] The synthesis of common organic deuterated solvents like chloroform-d (CDCl₃) becomes more established.The beginning of the application of deuterated compounds in pharmaceutical research. CDCl₃ becomes a workhorse solvent for routine NMR analysis of organic molecules.[15]
1970s Introduction of the first deuterated drug candidates into clinical trials.[2][8] Further development and commercial availability of a wider range of deuterated solvents, including DMSO-d₆ and methanol-d₄.Expansion of the toolkit for NMR analysis, allowing for the study of a broader range of compounds with varying polarities. The potential of deuterated drugs to improve pharmacokinetics is actively explored.
1980s-Present Advancements in NMR technology (higher field strengths, multi-dimensional techniques) drive the demand for higher purity and a greater variety of deuterated solvents.[17] The use of deuterated compounds in drug development becomes a strategic approach, leading to the approval of the first deuterated drug, deutetrabenazine, in 2017.[3][8][18]High-purity deuterated solvents become essential for complex structural elucidation and quantitative NMR. The clinical and commercial viability of deuterated drugs is firmly established.[19][20]

The Alchemist's Toolkit: Synthesis of Common Deuterated Solvents

The synthesis of deuterated solvents is a specialized field of organic chemistry, requiring access to a deuterium source, most commonly deuterium gas (D₂) or heavy water (D₂O). The choice of synthetic route depends on the target solvent and the desired level of deuteration.

Experimental Protocol: Synthesis of Chloroform-d (CDCl₃)

Deuterated chloroform is one of the most widely used solvents in NMR spectroscopy.[15] A common and cost-effective method for its preparation involves the haloform reaction using a deuterated base.

Reaction: CH₃C(O)CH₃ + 3 NaOD → CD₃C(O)CH₃ + 3 NaOH CD₃C(O)CH₃ + NaOD → CDCl₃ + CH₃COONa

Materials:

  • Acetone

  • Sodium metal

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Dry diethyl ether

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Preparation of Sodium Deuteroxide (NaOD): In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to an excess of D₂O under an inert atmosphere (e.g., nitrogen or argon). The reaction is highly exothermic and produces deuterium gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of NaOD in D₂O.

  • Haloform Reaction: Cool the NaOD solution in an ice bath. Slowly add acetone to the stirred solution. The reaction mixture will turn yellow and then cloudy as the haloform reaction proceeds.

  • Hydrolysis: After the addition of acetone is complete, gently warm the reaction mixture to complete the hydrolysis of the intermediate trideuteroacetone.

  • Isolation and Purification: The resulting CDCl₃ will form a separate lower layer. Separate the layers using a separatory funnel. Wash the organic layer with water, then with a dilute solution of sodium bicarbonate, and finally with water again. Dry the CDCl₃ over anhydrous calcium chloride.

  • Distillation: Purify the crude CDCl₃ by fractional distillation. Collect the fraction boiling at approximately 60-61 °C.

Safety Precautions: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. Sodium metal reacts violently with water.

Synthesis of Other Key Deuterated Solvents
  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is typically prepared by the base-catalyzed hydrogen-deuterium exchange of dimethyl sulfoxide with D₂O.[21] The process often requires multiple exchanges to achieve high isotopic purity.

  • Deuterated Methanol (CD₃OD): This can be synthesized by the reduction of carbon monoxide with deuterium gas over a suitable catalyst.[22]

graph LR { subgraph "Deuterium Source" D2O[Deuterium Oxide (D₂O)]; D2[Deuterium Gas (D₂)]; end subgraph "Synthetic Pathways" A[Base-Catalyzed H/D Exchange] --> B(Common Deuterated Solvents); C[Catalytic Reduction] --> B; D[Haloform Reaction] --> B; end D2O --> A; D2O --> D; D2 --> C; B --> CDCl3[Chloroform-d]; B --> DMSOd6[DMSO-d₆]; B --> CD3OD[Methanol-d₄]; } Caption: Common synthetic routes to key deuterated solvents.

A Paradigm Shift in Pharmacology: The Role of Deuterated Compounds in Drug Development

The application of deuterated compounds has extended far beyond their use as passive solvents in NMR. In the realm of drug development, the strategic replacement of hydrogen with deuterium has emerged as a powerful tool to enhance the pharmacokinetic properties of drug candidates.[6][8] This approach is rooted in the Kinetic Isotope Effect (KIE) .[1][5]

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[18] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium.[5] Many drugs are metabolized in the body by cytochrome P450 enzymes, a process that often involves the oxidation of C-H bonds.[4] By selectively deuterating the metabolically vulnerable sites of a drug molecule, it is possible to slow down its metabolism, leading to several potential therapeutic benefits:

  • Increased Half-Life and Drug Exposure: Slower metabolism can lead to a longer duration of action and higher overall drug concentrations in the body.[18]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.

  • Improved Safety Profile: By altering the metabolic pathway, it may be possible to reduce the formation of toxic metabolites.[18]

  • Enhanced Efficacy: Increased drug exposure can lead to improved therapeutic outcomes.

Case Study: Deutetrabenazine - The First FDA-Approved Deuterated Drug

A landmark example of the successful application of this strategy is Deutetrabenazine (Austedo®) , which was approved by the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of chorea associated with Huntington's disease.[8][18] Deutetrabenazine is a deuterated version of tetrabenazine. By replacing the hydrogen atoms on the two methoxy groups with deuterium, the rate of metabolism is significantly reduced.[4] This results in a longer half-life and less fluctuation in plasma concentrations compared to the non-deuterated parent drug, leading to a more favorable dosing regimen and an improved side-effect profile.[19]

Case Study: Donafenib

Donafenib, a deuterated version of the multi-kinase inhibitor sorafenib, was approved in China in 2021 for the treatment of unresectable hepatocellular carcinoma.[3][19] Clinical studies demonstrated that donafenib has a better safety profile and improved efficacy compared to sorafenib.[19][23]

graph TD { A[Drug Candidate with Metabolic Liability] --> B{Site-Selective Deuteration}; B --> C[Slower Metabolic Cleavage (KIE)]; C --> D{Improved Pharmacokinetic Profile}; D --> E[Increased Half-Life]; D --> F[Reduced Toxic Metabolites]; D --> G[Potential for Lower Dosing]; subgraph "Therapeutic Benefits" E; F; G; end } Caption: The impact of deuteration on drug metabolism and pharmacokinetics.

Conclusion

From their serendipitous discovery in the early 20th century to their central role in modern drug development, deuterated solvents and compounds have charted a remarkable journey. Initially conceived as a means to overcome the technical limitations of NMR spectroscopy, their unique properties have been harnessed to provide profound insights into chemical structures and biological processes. The deliberate incorporation of deuterium into drug molecules, guided by the principles of the kinetic isotope effect, represents a sophisticated and now clinically validated strategy for improving therapeutic outcomes. As analytical techniques become more sensitive and our understanding of metabolic pathways deepens, the "silent partners" of scientific discovery are poised to play an even more prominent role in the future of research and medicine.

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  • ACS Omega. (2018, September 5). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. Retrieved January 20, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, October 4). Is it possible to make deuterated organic compounds?. Retrieved January 20, 2026, from [Link]

  • LinkedIn. (2025). NMR Solvents 2025-2033 Trends: Unveiling Growth Opportunities and Competitor Dynamics. Retrieved January 20, 2026, from [Link]

  • Emsley, J. W., & Feeney, J. (1995). Milestones in the first fifty years of NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 28(1), 1–9.
  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Development of NMR: From the Early Beginnings to the Early 1990s. Retrieved January 20, 2026, from [Link]

  • Michigan State University. (n.d.). History of Nuclear Magnetic Resonance. Retrieved January 20, 2026, from [Link]

  • Valuates Reports. (n.d.). Deuterated NMR Solvents Market size, share and insights 2025-2031 North America, Europe, APAC. Retrieved January 20, 2026, from [Link]

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Exploratory

A Senior Application Scientist's Guide to Preliminary NMR Studies Using Dibromomethane-d2

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Selection of a Deuterated Solvent in Preliminary NMR Analysis In the fast-paced environment of drug discovery and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Selection of a Deuterated Solvent in Preliminary NMR Analysis

In the fast-paced environment of drug discovery and chemical research, the initial Nuclear Magnetic Resonance (NMR) spectrum of a newly synthesized compound is a critical first glimpse into its identity, purity, and structural integrity. The choice of deuterated solvent for this preliminary analysis is far from a trivial decision. It is a strategic choice that can significantly impact the quality of the data obtained and the efficiency of the subsequent analytical workflow. While ubiquitous solvents like Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are often the default, there are compelling reasons to consider less common, yet highly effective, alternatives. This guide provides an in-depth technical exploration of one such alternative: Dibromomethane-d₂ (CD₂Br₂).

As a Senior Application Scientist, my experience has shown that a nuanced understanding of the tools at our disposal is paramount. This guide is structured not as a rigid protocol, but as a comprehensive narrative that delves into the causality behind the experimental choices when using Dibromomethane-d₂. We will explore its unique physicochemical properties, the practicalities of its application, and the strategic advantages it offers in specific research contexts. Every recommendation and protocol herein is designed to be a self-validating system, grounded in scientific first principles and supported by authoritative references.

I. The Physicochemical Landscape of Dibromomethane-d₂: A Foundation for its Application

Dibromomethane-d₂ is a halogenated solvent with the chemical formula CD₂Br₂. Its utility in NMR spectroscopy is rooted in its distinct physical and chemical properties. A thorough understanding of these characteristics is essential for its effective application.

Key Physicochemical Properties
PropertyValueSignificance in NMR Studies
Molecular Weight 175.85 g/mol Influences diffusion and viscosity.
Density ~2.505 g/mL at 25 °C[1]A key consideration for sample preparation and shimming.
Boiling Point ~99 °C[1]Low volatility simplifies sample recovery.
Physical Form Colorless liquid[2]Easy to handle and visually inspect for impurities.
Solubility Very soluble in organic solvents, slightly soluble in water[2]Excellent solvent for a wide range of nonpolar to moderately polar organic compounds.[3]
Isotopic Purity Typically ≥99 atom % D[1]Minimizes residual solvent signals in the ¹H NMR spectrum.
Stabilizer Often contains copper[1]Prevents degradation, but may have implications for certain analytes.
The Rationale for Choosing Dibromomethane-d₂ in Preliminary Studies

The decision to use CD₂Br₂ for a preliminary NMR study is often driven by a combination of factors related to the analyte's properties and the desired spectral outcome.

  • Excellent Solvency for a Broad Range of Compounds: Dibromomethane-d₂ is an effective solvent for a wide array of organic molecules, including many that are relevant in drug discovery and materials science.[3] Its ability to dissolve fats, oils, waxes, and certain polymers makes it a versatile choice for initial screening of new chemical entities with unknown solubility profiles.[3]

  • Strategic Placement of the Residual Solvent Peak: The residual ¹H NMR signal for the CHDBr₂ isotopomer in Dibromomethane-d₂ appears as a triplet around 5.32 ppm.[4][5] This region of the spectrum is often less crowded than the aromatic region where the residual peak of Chloroform-d (CDCl₃) is found (~7.26 ppm), or the upfield region where the residual peak of Acetone-d₆ resides (~2.05 ppm).[4][5] This can be particularly advantageous when analyzing compounds with aromatic or other downfield protons, as it can prevent the solvent peak from obscuring key signals.

  • Reduced Risk of Acid-Catalyzed Degradation: Unlike Chloroform-d, which can degrade to form acidic impurities like phosgene and HCl, Dibromomethane-d₂ is generally less prone to forming strong acids. This makes it a safer choice for acid-sensitive compounds that might degrade or undergo exchange in CDCl₃.[6]

  • Favorable Chemical Shift Referencing: The well-defined residual solvent peak can be used as a secondary internal standard for chemical shift referencing, a common practice in modern NMR spectroscopy where the addition of a primary standard like tetramethylsilane (TMS) is not always necessary.[7]

II. Experimental Protocols: A Self-Validating System for Robust Data Acquisition

The successful use of Dibromomethane-d₂ in preliminary NMR studies hinges on meticulous experimental technique. The following protocols are designed to be self-validating, with each step contributing to the overall quality and reliability of the final spectrum.

Protocol 1: Preparation of the NMR Sample with a High-Density Solvent

The high density of Dibromomethane-d₂ requires careful consideration during sample preparation to ensure a homogeneous solution and prevent layering.

Materials:

  • Analyte (solid or oil)

  • Dibromomethane-d₂ (≥99 atom % D)

  • High-quality 5 mm NMR tube

  • Vial for dissolution

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Analyte Weighing: Accurately weigh 5-25 mg of your solid compound into a clean, dry vial. For an oil, a small drop is typically sufficient. The goal is to achieve a concentration that provides a good signal-to-noise ratio without causing significant line broadening due to high viscosity.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of Dibromomethane-d₂ to the vial. This volume is optimal for most standard 5 mm NMR tubes, ensuring the sample fills the active volume of the NMR probe's radiofrequency coils.[8]

  • Dissolution: Tightly cap the vial and vortex thoroughly to ensure complete dissolution of the analyte. The high density of CD₂Br₂ can sometimes lead to slower dissolution, so be patient and ensure no solid particles remain.

  • Filtration: To remove any suspended impurities that can degrade spectral resolution, filter the solution directly into the NMR tube.[1] This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool.[9]

  • Final Volume Adjustment: If necessary, top up the NMR tube with a small amount of additional Dibromomethane-d₂ to reach the desired sample height of approximately 4-5 cm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the final solution is homogeneous. Avoid vigorous shaking which can introduce air bubbles.

Diagram: Workflow for NMR Sample Preparation with Dibromomethane-d₂

G Workflow for NMR Sample Preparation with CD₂Br₂ cluster_prep Sample Preparation weigh 1. Weigh Analyte (5-25 mg) add_solvent 2. Add CD₂Br₂ (~0.6-0.7 mL) weigh->add_solvent dissolve 3. Dissolve Analyte (Vortex) add_solvent->dissolve filter 4. Filter into NMR Tube (Pipette with plug) dissolve->filter adjust 5. Adjust Volume (4-5 cm height) filter->adjust homogenize 6. Homogenize (Invert gently) adjust->homogenize G Decision Tree for Preliminary NMR Solvent Selection start Start: New Compound solubility Solubility Test start->solubility acid_sensitive Acid Sensitive? solubility->acid_sensitive Soluble in non-polar/moderately polar solvents dmso Use DMSO-d₆ solubility->dmso Insoluble, but soluble in polar aprotic solvents aromatic_protons Aromatic/Downfield Protons of Interest? acid_sensitive->aromatic_protons No cd2br2 Consider CD₂Br₂ acid_sensitive->cd2br2 Yes cdcl3 Use CDCl₃ aromatic_protons->cdcl3 No aromatic_protons->cd2br2 Yes other Consider Other Solvents (e.g., Acetone-d₆, CD₃CN) cd2br2->other If analyte is incompatible with copper stabilizer

Caption: A simplified decision tree for selecting a deuterated solvent for preliminary NMR analysis.

V. Conclusion: Integrating Dibromomethane-d₂ into Your Analytical Toolkit

Dibromomethane-d₂ is a valuable, albeit underutilized, solvent for preliminary NMR studies. Its unique combination of solvency, a strategically located residual peak, and relative inertness makes it an excellent choice for a wide range of analytes, particularly those that are acid-sensitive or have important signals in the aromatic region of the ¹H NMR spectrum. While its high density requires a more mindful approach to sample preparation and shimming, the potential for cleaner, more informative initial spectra often outweighs these minor practical considerations. By understanding the causality behind its application and adhering to robust experimental protocols, researchers, scientists, and drug development professionals can effectively integrate Dibromomethane-d₂ into their analytical toolkit, leading to more efficient and insightful preliminary characterization of new chemical entities.

VI. References

  • Claridge, T. D. W. (1999). High-Resolution NMR Techniques in Organic Chemistry. Pergamon Press.

  • Wikipedia. (n.d.). Dibromomethane. Retrieved January 21, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Locking and Shimming. Retrieved January 21, 2026, from a publicly available course material PDF.

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved January 21, 2026, from [Link]

  • Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. Wiley-VCH.

  • ChemicalBook. (2025). Dibromomethane as a Solvent: Properties and Industrial Uses. Retrieved January 21, 2026, from a publicly available article on their website.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

  • University of Durham, Department of Chemistry. (n.d.). How to make an NMR sample. Retrieved January 21, 2026, from a publicly available guide on their website.

  • Sigma-Aldrich. (n.d.). Dibromomethane-d2. Retrieved January 21, 2026, from a product page on their website.

  • Beckonert, O., Keun, H. C., Ebbels, T. M. D., Bundy, J., Holmes, E., Lindon, J. C., & Nicholson, J. K. (2007). Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts. Nature Protocols, 2(11), 2692–2703.

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219.

  • Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical Reviews, 104(8), 3641–3676.

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved January 21, 2026, from a publicly available course material PDF.

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved January 21, 2026, from a publicly available guide on their website.

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved January 21, 2026, from a publicly available PDF chart.

  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. Retrieved January 21, 2026, from [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved January 21, 2026, from a publicly available article on their website.

  • Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved January 21, 2026, from a publicly available guide on their website.

  • Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved January 21, 2026, from a publicly available article on their website.

  • Creative Biostructure. (n.d.). NMR Applications in Drug Screening. Retrieved January 21, 2026, from a publicly available article on their website.

  • Fisher Scientific. (n.d.). Dichloromethane-d2, for NMR, 99.5 atom % D. Retrieved January 21, 2026, from a product page on their website.

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved January 21, 2026, from an article on their website.

  • University of Gothenburg. (2023). Small molecule-NMR. Retrieved January 21, 2026, from a page on their website.

  • University of Cambridge, NMR Facility. (n.d.). Tips, Videos and Knowledge Base. Retrieved January 21, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pellecchia, M. (2012). Applications of Solution NMR in Drug Discovery. Molecules, 17(1), 1006-1021.

  • The Royal Society of Chemistry. (n.d.). General Considerations. Retrieved January 21, 2026, from a publicly available supporting information document.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Springer Nature Experiments. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Retrieved January 21, 2026, from a protocol on their website.

  • Marion, D. (2013). An Introduction to Biological NMR Spectroscopy. Molecular & Cellular Proteomics, 12(11), 3006–3025.

  • Wolfender, J.-L., Rodriguez, S., & Hostettmann, K. (1999). NMR-spectroscopic analysis of mixtures: from structure to function. Phytochemical Analysis, 10(4), 153-182.

  • Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube. [Link]...

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to Dibromomethane-d2 as a Specialized NMR Solvent

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, demanding high-purity deuterated solvents to achieve optimal spectral resolution. While common solvents like Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, demanding high-purity deuterated solvents to achieve optimal spectral resolution. While common solvents like Chloroform-d and DMSO-d6 are widely used, specialized solvents are often required for specific applications.[1] This guide provides an in-depth exploration of Dibromomethane-d2 (CD₂Br₂), a valuable yet less common NMR solvent. We will detail its physicochemical properties, outline its specific applications in NMR spectroscopy, provide validated protocols for its use, and discuss critical safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of NMR solvents for challenging analytical problems.

Introduction to Dibromomethane-d2 (CD₂Br₂)

Dibromomethane-d2, also known as Methylene bromide-d2, is the deuterated analogue of dibromomethane (CH₂Br₂). In NMR spectroscopy, the substitution of protons with deuterium nuclei is essential to avoid overwhelming solvent signals that would otherwise obscure the analyte's spectrum. Deuterium's different nuclear spin (spin-1) compared to hydrogen (spin-1/2) ensures its signals appear in a distinct region of the spectrum, allowing for clear observation of the sample's proton signals.

CD₂Br₂ serves as a specialized solvent capable of dissolving a wide range of organic compounds.[2][3] Its utility is particularly noted in situations where common solvents like CDCl₃ or CD₂Cl₂ are unsuitable due to overlapping residual peaks with analyte signals or differing solubility characteristics.[4] Furthermore, its non-deuterated form is sometimes used as an internal standard for quantifying reaction yields via NMR, highlighting its chemical stability under certain reaction conditions.[5]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of Dibromomethane-d2 are critical for its effective use. These properties determine its useful liquid range, its interaction with analytes, and its appearance in the NMR spectrum.

Physical Properties

A summary of the key physical properties of Dibromomethane-d2 is presented below. The data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 22117-86-8[2][6]
Molecular Formula CD₂Br₂[6]
Molecular Weight 175.85 g/mol [6]
Appearance Colorless Liquid[2][3]
Density ~2.505 g/mL at 25 °C[2]
Boiling Point 99 °C (lit.)[2]
Melting Point -52.7 °C (for CH₂Br₂)[3]
Refractive Index (n20/D) ~1.5381 (lit.)[2]
Isotopic Purity ≥99 atom % D
NMR Spectroscopic Data

The defining characteristic of an NMR solvent is its residual proton signal and its corresponding carbon signal.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H (Residual CHD₂Br₂) ~4.95Quintet (1:2:3:2:1)J(H,D) ≈ 1-2 Hz
¹³C ~54.0Triplet (1:1:1)J(C,D) ≈ 27 Hz
Water (H₂O/HDO) Variable (typically 1.5-2.0)Singlet/TripletN/A

Note: Chemical shifts can be dependent on solute, concentration, and temperature. The multiplicity of the residual proton peak is a quintet due to coupling with two deuterium nuclei (spin I=1). The ¹³C signal appears as a triplet due to coupling with one deuterium nucleus.[7][8]

Core Applications in NMR Spectroscopy

Dibromomethane-d2 is more than just a solvent; its specific properties make it a strategic choice in several analytical scenarios.

Alternative to Dichloromethane-d2

Dichloromethane-d2 (CD₂Cl₂) is a versatile solvent, but its residual proton peak at approximately 5.32 ppm can interfere with the signals of many analytes, particularly those in the olefinic or aromatic regions.[4] Dibromomethane-d2, with its residual peak shifted upfield to around 4.95 ppm, provides a clear spectral window in this critical region, making it an excellent alternative for analyzing compounds with resonances near 5.3 ppm.[9]

Analysis of Moderately Polar Organic Compounds

With its ability to dissolve a wide array of organic compounds, CD₂Br₂ is well-suited for the analysis of small molecules, natural products, and synthetic intermediates that may have limited solubility in less polar solvents like benzene-d6 or more polar solvents like DMSO-d6.[2][3]

Use as an Internal Standard for Quantitative NMR (qNMR)

The non-deuterated analogue, CH₂Br₂, is sometimes employed as an internal standard for determining yields in chemical reactions by qNMR.[5] Its simple singlet in the ¹H NMR spectrum (at ~4.94 ppm in CDCl₃) is in a relatively uncrowded region, and its known concentration can be used to accurately quantify products.[5][9] This implies that CD₂Br₂ itself is a stable solvent that is unlikely to react with many common organic analytes under standard NMR acquisition conditions.

Experimental Protocols

Adherence to standardized protocols is essential for ensuring data quality, reproducibility, and laboratory safety.

Protocol for Sample Preparation

This protocol outlines the standard procedure for preparing an analyte for NMR analysis using Dibromomethane-d2.

Materials:

  • Analyte of interest

  • Dibromomethane-d2 (≥99 atom % D)

  • High-precision 5 mm NMR tubes

  • Pasteur pipette or syringe

  • Vortex mixer (optional)

  • Analytical balance

Procedure:

  • Weigh the Analyte: Accurately weigh 1-10 mg of the solid analyte directly into the NMR tube. For liquid or oil samples, weigh the sample in a small vial and dissolve it in a minimum amount of CD₂Br₂ before transferring.

  • Add Solvent: Using a clean Pasteur pipette or syringe, add approximately 0.6-0.7 mL of Dibromomethane-d2 to the NMR tube.

  • Dissolution: Cap the NMR tube securely and gently invert or vortex the tube until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Filtration (if necessary): If particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

  • Analysis: Insert the tube into the NMR spectrometer spinner turbine, ensure the correct depth, and proceed with instrument setup (locking, shimming) and data acquisition.

Safety and Disposal Logic cluster_handling Safe Handling cluster_emergency Emergency Response cluster_disposal Disposal A Use Fume Hood D Exposure Event B Wear Full PPE C Avoid Contact E Follow First Aid D->E Personal F Spill Event H Collect Waste E->H G Contain & Absorb F->G Environmental G->H I Label as Hazardous H->I J Licensed Disposal I->J

Caption: Logical flow for handling, emergency response, and disposal of CD₂Br₂.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (Dibromomethane-d2). (2025).
  • DIBROMOMETHANE-D2 - Safety Data Sheet - ChemicalBook. (2025).
  • Material Safety Data Sheet - Dibromomethane - Cole-Parmer. (n.d.).
  • Dibromomethane - Safety Data Sheet - ChemicalBook. (n.d.).
  • ICSC 0354 - DIBROMOMETHANE. (2013). International Labour Organization/World Health Organization.
  • DIBROMOMETHANE-D2 22117-86-8 Properties - Guidechem. (n.d.).
  • D0192 - Dibromomethane (stabilized with BHT) - SAFETY DATA SHEET. (2025). TCI EUROPE N.V.
  • Dibromomethane-d2 | CAS No. 22117-86-8 | Clearsynth. (n.d.).
  • Dibromomethane - Wikipedia . (n.d.). Available at: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich (Dibromomethane). (2025).
  • Dibromomethane-d2 Properties - Sigma-Aldrich. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Dibromomethane(74-95-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR Solvent Data Chart - Cambridge Isotope Laboratories, Inc. (n.d.).
  • NMR Solvents - Sigma-Aldrich. (n.d.).
  • A Comparative Guide to the Accuracy and Precision of Quantitative NMR in Dichloromethane-d2 - Benchchem. (2025).
  • DIBROMOMETHANE-D2, CONTAINS COPPER AS STABILIZER, 99 ATOM % D - Research Scientific. (n.d.).
  • NMR Solvents - Isotope Science / Alfa Chemistry. (n.d.).
  • TECH NOTE: 22-004 - Rototec-Spintec. (n.d.).

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Application

Application Note: Leveraging Dibromomethane-d2 for Robust Quantification of Volatile Organic Compounds by Isotope Dilution Mass Spectrometry

Abstract This guide provides a comprehensive technical overview and detailed protocols for the use of Dibromomethane-d2 (CD₂Br₂) as a high-efficacy internal standard for the quantitative analysis of volatile organic comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the use of Dibromomethane-d2 (CD₂Br₂) as a high-efficacy internal standard for the quantitative analysis of volatile organic compounds (VOCs), particularly its native analogue Dibromomethane (CH₂Br₂), by gas chromatography-mass spectrometry (GC-MS). We delve into the principles of isotope dilution mass spectrometry (IDMS), the rationale for selecting Dibromomethane-d2, and step-by-step methodologies compliant with stringent regulatory frameworks such as U.S. EPA Method 8260. This document is intended for researchers, analytical chemists, and laboratory professionals engaged in environmental monitoring, industrial hygiene, and chemical analysis where precision and accuracy are paramount.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis by mass spectrometry is susceptible to various sources of error, including sample loss during preparation, matrix-induced signal suppression or enhancement, and instrument variability. The isotope dilution technique is a powerful method to mitigate these issues.[1][2] IDMS is an internal standardization method where a known quantity of an isotopically labeled version of the analyte is added to the sample at the earliest stage of the workflow.[1][3]

The Core Logic: The isotopically labeled standard, in this case, Dibromomethane-d2, is chemically identical to the native analyte (Dibromomethane).[4] Consequently, it experiences the same chemical and physical behavior throughout the entire analytical process—from extraction and concentration to chromatographic separation and ionization. Any loss or variation affecting the native analyte will proportionally affect the deuterated standard. Because the mass spectrometer can differentiate between the native analyte and the heavier isotopic standard, the final quantification is based on the ratio of their signals. This ratio remains constant regardless of sample loss or signal intensity fluctuations, leading to highly accurate and precise results.[3][5]

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Initial Sample (Unknown Analyte Conc.) Spike Add Known Amount of Dibromomethane-d2 (IS) Sample->Spike Step 1 Extract Purge & Trap or Other Extraction Spike->Extract Step 2 GC GC Separation Extract->GC Step 3 MS MS Detection GC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Step 4 CalCurve Quantify using Calibration Curve Ratio->CalCurve Result Final Accurate Concentration CalCurve->Result

Figure 1: The Isotope Dilution Mass Spectrometry workflow. The internal standard (IS) is added early to ensure it undergoes the same process as the analyte, enabling accurate quantification based on the final signal ratio.

Technical Profile: Why Dibromomethane-d2?

The selection of an internal standard is the most critical decision in developing a robust IDMS method. Dibromomethane-d2 (CAS No. 22117-86-8) is an ideal choice for quantifying its non-labeled counterpart (Dibromomethane, CAS No. 74-95-3) and other similar volatile compounds for several key reasons.[6]

  • Chemical and Physical Equivalence: As a deuterated analogue, CD₂Br₂ shares nearly identical chemical and physical properties with CH₂Br₂. This ensures they co-elute during chromatography and have the same extraction efficiency in methods like purge-and-trap.[4]

  • Mass Spectrometric Differentiation: The mass difference of 2 Da (due to the substitution of two ¹H atoms with ²H atoms) provides a clear and unambiguous separation in the mass spectrometer, preventing signal overlap.

  • High Isotopic Purity: Commercially available Dibromomethane-d2 typically has high isotopic enrichment (≥99 atom % D), minimizing the contribution of the unlabeled species in the standard and ensuring accurate spike concentrations.

  • Stability: It is a stable compound suitable for preparing long-term stock solutions when stored correctly.[7]

PropertyDibromomethane (CH₂Br₂)Dibromomethane-d2 (CD₂Br₂)Justification for Use as IS
Formula CH₂Br₂CD₂Br₂Identical structure ensures similar behavior.[6]
Molar Mass 173.835 g/mol [8]175.85 g/mol [6]Sufficient mass shift for MS differentiation.
Boiling Point 96-98 °C[7][8]99 °CNearly identical boiling points lead to co-elution in GC.
Density (@ 25°C) ~2.477 g/mL[7]~2.505 g/mLSimilar density, indicating comparable physical properties.
Solubility in Water Slightly soluble (12.5 g/L)[8]Expected to be very similarEnsures equivalent purging efficiency from aqueous samples.

Table 1: Comparison of key physicochemical properties of Dibromomethane and its deuterated isotopologue.

Core Application: Analysis of VOCs in Environmental Samples via EPA Method 8260

One of the most critical applications for Dibromomethane-d2 is in environmental testing, specifically following protocols like U.S. EPA Method 8260.[9][10] This method is designed for the determination of VOCs in various matrices, including groundwater and solid waste, using a purge-and-trap sample introduction system coupled with GC-MS.[10][11] Dibromomethane is a common target analyte in these screens.[12]

The purge-and-trap process involves bubbling an inert gas through a water sample, which strips the volatile compounds from the matrix.[13] These compounds are then concentrated on an adsorbent trap before being thermally desorbed into the GC-MS system.[14] Adding Dibromomethane-d2 to the sample vial before this process begins is crucial, as it allows the standard to accurately reflect the purging efficiency and any potential analyte loss for Dibromomethane.

A 1. Sample Collection (Aqueous Sample in 40 mL VOA Vial) B 2. Spiking Add Dibromomethane-d2 (and other IS/Surrogates) A->B C 3. Purge Cycle Inert gas bubbles through sample, stripping VOCs B->C D 4. Trapping VOCs adsorbed onto a sorbent trap C->D E 5. Desorption Trap is rapidly heated to release VOCs D->E F 6. GC Injection & Separation VOCs transferred to GC column E->F G 7. MS Detection & Analysis Quantification based on Area(Analyte)/Area(IS) F->G

Figure 2: Workflow for VOC analysis using Purge-and-Trap GC-MS. The internal standard is added prior to the purge cycle (Step 2) to ensure it accounts for variations in the entire process.

Detailed Experimental Protocol

This protocol outlines the procedure for creating calibration standards and analyzing an aqueous sample for Dibromomethane using Dibromomethane-d2 as an internal standard, consistent with EPA Method 8260 guidelines.

Reagents and Standard Preparation
  • Reagents: Methanol (Purge-and-trap grade), Reagent-free water.

  • Stock Standards:

    • Analyte Stock (1000 µg/mL): Purchase a certified Dibromomethane standard or prepare by weighing 10 mg of pure Dibromomethane and diluting to 10 mL with methanol.

    • Internal Standard (IS) Stock (1000 µg/mL): Prepare a stock solution of Dibromomethane-d2 in methanol.

  • Working Standards:

    • Calibration Working Standard (e.g., 25 µg/mL): Dilute the analyte stock standard in methanol. This standard will be used to spike reagent water to create the calibration curve.

    • Internal Standard Working Solution (e.g., 25 µg/mL): Dilute the IS stock in methanol. A fixed volume of this solution (e.g., 5 µL) will be added to every standard, blank, and sample, resulting in a constant concentration (e.g., 25 µg/L or ppb).[15]

Calibration Curve Preparation
  • Label Vials: Prepare a series of 40 mL VOA vials, one for each calibration point (e.g., 1, 5, 10, 25, 50, 100 µg/L) and one for a method blank.

  • Add Reagent Water: Add 5 mL of reagent-free water to each vial.

  • Spike Calibration Standards: Add the appropriate volume of the Calibration Working Standard to each vial to achieve the target concentrations. The blank receives no analyte.

  • Spike Internal Standard: Add a fixed amount (e.g., 5 µL) of the Internal Standard Working Solution to every vial (including the blank).

  • Seal and Mix: Immediately cap and seal each vial. Invert gently three times to mix.

  • Analyze: Analyze the standards on the purge-and-trap GC-MS system from lowest concentration to highest.

Sample Preparation and Analysis
  • Collect Sample: Collect aqueous samples in 40 mL VOA vials with zero headspace.

  • Spike Sample: Uncap a 5 mL aliquot of the sample (or the entire vial if using automated systems) and immediately add the fixed amount (e.g., 5 µL) of the Internal Standard Working Solution.

  • Seal and Analyze: Immediately reseal the vial and place it in the autosampler queue for analysis.

GC-MS Instrumentation and Parameters

The following table provides typical starting parameters. These must be optimized for the specific instrumentation in use.

ParameterTypical SettingRationale
Purge & Trap
Purge GasHeliumInert gas to strip volatiles from the sample matrix.
Purge Time11 minutesSufficient time to efficiently purge target VOCs.[16]
Desorb Time2 minutes @ 250°CRapidly transfers analytes from the trap to the GC inlet.
Bake Time5 minutes @ 260°CCleans the trap between runs to prevent carryover.
Gas Chromatograph
ColumnRtx-VMS or equivalent (e.g., 30m x 0.25mm x 1.4µm)Column chemistry designed for optimal separation of volatile compounds.
Inlet Temp200°CEnsures rapid volatilization of analytes.
Oven Program35°C (hold 5 min), ramp to 220°C @ 10°C/minProvides separation of early-eluting gases and retains heavier compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) @ 70 eVStandard, robust ionization for creating reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity and is preferred for target analysis.
Target Ions
Dibromomethane93 (Quantifier), 174, 95 (Qualifiers)The m/z 93 ion ([CH₂⁷⁹Br]⁺) is a characteristic and abundant fragment.
Dibromomethane-d295 (Quantifier), 176, 97 (Qualifiers)The m/z 95 ion ([CD₂⁷⁹Br]⁺) is the corresponding fragment for the IS.

Table 2: Example GC-MS parameters for the analysis of Dibromomethane using Dibromomethane-d2 as an internal standard.

Data Analysis and Quantification
  • Generate Calibration Curve: For each calibration point, calculate the Response Factor (RF) using the formula:

    • RF = (Area of Analyte / Area of IS) / (Concentration of Analyte / Concentration of IS)

  • Assess Linearity: Calculate the average RF and the Relative Standard Deviation (%RSD) for all calibration points. Per EPA Method 8260, the %RSD should typically be <20%.[11]

  • Quantify Samples: Calculate the concentration of Dibromomethane in the unknown sample using the average RF from the calibration:

    • Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / Avg_RF)

Conclusion

Dibromomethane-d2 serves as an exemplary internal standard for the precise and accurate quantification of Dibromomethane and other related volatile organic compounds by GC-MS. Its implementation within an isotope dilution mass spectrometry framework, particularly when following established protocols like EPA Method 8260, effectively corrects for analytical variability from sample preparation to detection. By understanding the principles behind its selection and adhering to a validated, step-by-step protocol, analytical laboratories can achieve high-quality, defensible data essential for regulatory compliance and scientific research.

References

  • Title: Exploring the US EPA 524 Purge and Trap Variables Source: LCGC International URL: [Link]

  • Title: Dibromomethane Source: Wikipedia URL: [Link]

  • Title: Guideline on Isotope Dilution Mass Spectrometry Source: OSTI.gov URL: [Link]

  • Title: Isotope dilution Source: Wikipedia URL: [Link]

  • Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification Source: ResearchGate URL: [Link]

  • Title: An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]

  • Title: Method 5030C: Purge-and-Trap for Aqueous Samples Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds Source: Shimadzu URL: [Link]

  • Title: EPA 8260: Analysis of Volatile Organic Compounds by GC-MS Source: SCION Instruments URL: [Link]

  • Title: US EPA Method 8260 with the Tekmar Atomx XYZ P&T and the Agilent 7890B GC/5977A MS Source: Agilent URL: [Link]

  • Title: EPA Method 8260 VOC Testing Source: ENCON Evaporators URL: [Link]

Sources

Method

Application Notes and Protocols for Sample Preparation with Dibromomethane-d2

Introduction: The Strategic Role of Dibromomethane-d2 in Advanced NMR Spectroscopy In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science research, Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Dibromomethane-d2 in Advanced NMR Spectroscopy

In the landscape of modern analytical chemistry, particularly within pharmaceutical and materials science research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for molecular structure elucidation. The choice of a deuterated solvent is a critical decision that profoundly influences the quality and interpretability of the NMR data.[1][2] While common solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are workhorses of the NMR laboratory, specialized solvents offer unique advantages for specific applications. Dibromomethane-d₂ (CD₂Br₂), also known as methylene bromide-d₂, is one such solvent. Its distinct physical and chemical properties make it a valuable, albeit less common, choice for researchers facing particular analytical challenges.

This comprehensive guide provides an in-depth exploration of Dibromomethane-d₂, offering detailed protocols for its use in sample preparation. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the authoritative grounding necessary to confidently integrate this solvent into their analytical workflows.

Physicochemical and Spectroscopic Properties of Dibromomethane-d2

A thorough understanding of a solvent's properties is paramount to its effective application. Dibromomethane-d₂ possesses a unique combination of characteristics that dictate its suitability for various NMR experiments.

PropertyValueSignificance in NMR Sample Preparation
Molecular Formula CD₂Br₂The deuterated nature of the solvent renders it nearly transparent in ¹H NMR spectra, minimizing solvent interference.[3]
Molecular Weight 175.85 g/mol A higher molecular weight compared to some other deuterated solvents.
Density ~2.505 g/mL at 25 °CIts high density can be advantageous for certain sample types and can influence layering if mixed with other, less dense, immiscible solvents.
Boiling Point ~99 °CA relatively high boiling point allows for experiments at elevated temperatures with minimal solvent evaporation.
Melting Point ~-52 °CA low melting point makes it suitable for a wide range of temperatures, including sub-ambient conditions.
¹H Residual Peak ~4.9 ppm (in CDCl₃)The position of the residual proton peak is in a relatively uncongested region of the spectrum for many organic molecules, avoiding overlap with common functional group signals.[4]
Isotopic Purity ≥99 atom % DHigh isotopic purity is crucial for minimizing the intensity of the residual proton signal, ensuring a clean baseline for the analyte's signals.
Stabilizer Often contains copperCopper is added as a stabilizer to prevent degradation. While necessary for shelf-life, it can potentially interact with certain samples or affect relaxation times.

Strategic Selection: When to Choose Dibromomethane-d2

The decision to use Dibromomethane-d₂ is driven by the specific requirements of the analyte and the desired experimental outcomes. Here, we provide a comparative analysis to guide this selection process.

Advantages of Dibromomethane-d2:
  • Optimal Chemical Shift Window: The residual proton peak of Dibromomethane-d₂ is located in a region of the ¹H NMR spectrum that is often free of signals from common organic functional groups, such as alkyl, aromatic, and most vinylic protons. This can be a significant advantage when analyzing compounds where signals might otherwise be obscured by the residual peaks of more common solvents like CDCl₃ (δ ~7.26 ppm) or acetone-d₆ (δ ~2.05 ppm).

  • Good Solvating Power for a Range of Compounds: Dibromomethane is a moderately polar solvent capable of dissolving a wide array of organic molecules, including many fats, oils, waxes, and certain polymers.[5] Its solvating properties can be particularly useful for analytes that exhibit poor solubility in less polar solvents like benzene-d₆ or more polar, protic solvents like methanol-d₄.

  • Suitability as an Internal Standard for Quantitative NMR (qNMR): The simple singlet nature of its residual proton peak and its location in a relatively clear spectral region make Dibromomethane-d₂ an excellent candidate for use as an internal standard in qNMR studies.[4][6]

Disadvantages and Considerations:
  • Reactivity: As a halogenated hydrocarbon, Dibromomethane-d₂ can be reactive towards certain classes of compounds. It is incompatible with strong oxidizing and reducing agents, as well as with many amines, nitrides, azo/diazo compounds, alkali metals (such as potassium), and epoxides.[7] Researchers should exercise caution when analyzing samples containing these functional groups.

  • Cost and Availability: Compared to more common deuterated solvents, Dibromomethane-d₂ can be more expensive and may not be as readily available from all chemical suppliers.

  • Presence of Stabilizer: The copper stabilizer, while essential for preventing solvent degradation, can be a concern for certain applications. Copper is paramagnetic and can lead to broadening of NMR signals. It may also interact with or catalyze reactions of sensitive analytes.

Caption: A logical workflow for deciding when to use Dibromomethane-d2.

Protocols for Sample Preparation

Adherence to a meticulous sample preparation protocol is fundamental to acquiring high-quality, reproducible NMR data. The following sections provide detailed, step-by-step methodologies for preparing samples with Dibromomethane-d₂.

Safety Precautions

Dibromomethane-d₂ is a hazardous chemical and should be handled with appropriate safety measures in place.

  • Handling: Always work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1][7]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly sealed.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Standard Protocol for Qualitative ¹H and ¹³C NMR

This protocol is suitable for routine structural elucidation.

  • Analyte Preparation: Ensure the analyte is dry and free of residual solvents from purification.

  • Weighing the Analyte: Accurately weigh 5-20 mg of the solid analyte directly into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume.

  • Solvent Addition: Add approximately 0.6-0.7 mL of Dibromomethane-d₂ to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the analyte is completely dissolved. Visually inspect the solution for any suspended particles.

  • Filtration: To remove any particulate matter, which can adversely affect the magnetic field homogeneity and thus the spectral resolution, filter the solution directly into a clean NMR tube. A Pasteur pipette with a small plug of glass wool or a syringe fitted with a filter is recommended.

  • Sample Transfer: Carefully transfer the filtered solution into a high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

  • Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

cluster_qualitative Workflow for Qualitative NMR Sample Preparation Start Start Weigh Weigh Analyte (5-20 mg) Start->Weigh Add_Solvent Add Dibromomethane-d2 (~0.6-0.7 mL) Weigh->Add_Solvent Dissolve Dissolve Analyte (Vortex/Sonicate) Add_Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap_Label Cap and Label Filter->Cap_Label Clean Clean Exterior of Tube Cap_Label->Clean End Ready for NMR Analysis Clean->End

Caption: Step-by-step workflow for preparing a qualitative NMR sample.

Protocol for Quantitative NMR (qNMR) using Dibromomethane-d2 as an Internal Standard

For quantitative analysis, precision and accuracy are paramount. This protocol outlines the use of the residual proton signal of Dibromomethane-d₂ as an internal standard.

  • Purity of Internal Standard: The purity of the Dibromomethane-d₂ should be high and known. Use a fresh, unopened ampule if possible.

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte into a vial.

    • Accurately weigh a known amount of a certified reference material (if validating the internal standard method) into the same vial.

    • Add a precise volume or weight of Dibromomethane-d₂ to the vial.

  • Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous.

  • NMR Data Acquisition:

    • Relaxation Delay (d1): Set a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being quantified, to ensure full relaxation between scans. A d1 of 30-60 seconds is often a good starting point for many small molecules.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[9]

    • Pulse Angle: Use a 90° pulse angle.

  • Data Processing:

    • Apply a zero-filling and a gentle exponential window function.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signal of the analyte and the residual proton signal of Dibromomethane-d₂.

  • Calculation: The concentration of the analyte can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • IS = Internal Standard (residual CHD₂Br₂)

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks 1. Paramagnetic impurities (including the copper stabilizer).2. High sample concentration leading to increased viscosity.3. Poor shimming due to sample inhomogeneity.1. Consider passing the solvent through a small plug of alumina to remove the stabilizer if it is suspected to be the cause. 2. Prepare a more dilute sample.3. Re-filter the sample and ensure complete dissolution.
Unexpected Peaks 1. Impurities in the Dibromomethane-d₂.2. Degradation of the analyte in the solvent.3. Contamination from glassware or the NMR tube.1. Check the certificate of analysis for the solvent. Run a spectrum of the neat solvent to identify impurity peaks.2. Run a time-course experiment to monitor for degradation.3. Ensure all glassware and the NMR tube are scrupulously clean.
Inaccurate qNMR Results 1. Incomplete relaxation of signals.2. Poor signal-to-noise ratio.3. Inaccurate integration due to poor baseline or phasing.1. Increase the relaxation delay (d1).2. Increase the number of scans.3. Re-process the spectrum with careful attention to phasing and baseline correction.

Conclusion

Dibromomethane-d₂ is a powerful tool in the arsenal of the modern chemist. Its unique spectral properties provide a clear window for the analysis of a wide range of organic compounds, and its utility as an internal standard for quantitative NMR is well-established. By understanding its specific advantages and limitations, and by adhering to meticulous sample preparation protocols, researchers can leverage the full potential of this specialized deuterated solvent to obtain high-quality, reliable, and reproducible NMR data. This guide serves as a foundational resource to empower scientists in making informed decisions and executing precise and accurate NMR experiments.

References

  • ChemicalBook. (2025). DIBROMOMETHANE-D2 - Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibromomethane.
  • U-CHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Dibromomethane-d2.
  • Simson Pharma. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • LookChem. (2025). Dibromomethane as a Solvent: Properties and Industrial Uses.
  • Sigma-Aldrich. (n.d.). Dibromomethane-d2 D = 99atom , = 99 CP, yes copper stabilizer 22117-86-8.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • ARMAR Isotopes. (n.d.). High-Purity Tetrachloroethane-d2 for NMR Spectroscopy.
  • ChemicalBook. (n.d.). Dibromomethane(74-95-3) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • Sigma-Aldrich. (n.d.). Trust our NMR - expertise.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • News-Medical.net. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Wiley Online Library. (2020). Common problems and artifacts encountered in solution-state NMR experiments.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol.
  • University of California, Davis. (n.d.). If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign.
  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents.
  • Google Patents. (n.d.). DE1243169B - Process for purifying and stabilizing crude dibromoethane.
  • Jasinski, M., & Szczepek, W. J. (2021). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules (Basel, Switzerland), 26(16), 4987.
  • ResearchGate. (2020). Common problems and artifacts encountered in solution-state NMR experiments | Request PDF.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Sigma-Aldrich. (n.d.). Dibromomethane-d2 D = 99atom , = 99 CP, yes copper stabilizer 22117-86-8.
  • U-CHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Reddit. (2021). Why does NMR use deuterated solvents? : r/OrganicChemistry.
  • Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of ....
  • Doc Brown's Chemistry. (n.d.). C2H4Br2 CH3CHBr2 1,1-dibromoethane low high resolution 1H proton nmr spectrum of ....

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Application

Application Note: Dibromomethane-d2 as a Mechanistic Probe in Chemical and Pharmaceutical Research

Abstract: The elucidation of reaction mechanisms and metabolic pathways is a cornerstone of modern chemical and pharmaceutical research. Isotopic labeling, particularly with stable isotopes like deuterium (²H), offers a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The elucidation of reaction mechanisms and metabolic pathways is a cornerstone of modern chemical and pharmaceutical research. Isotopic labeling, particularly with stable isotopes like deuterium (²H), offers a powerful lens through which to view these processes at a molecular level.[1][] Dibromomethane-d2 (CD₂Br₂), a deuterated analog of methylene bromide, serves as a versatile and efficient reagent for introducing a stereospecific dideuteriomethylene (-CD₂-) group into a target molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Dibromomethane-d2. We will explore the underlying principles, detail its application in mechanistic studies and drug metabolism, and provide validated protocols for synthesis and analysis.

The Principle of Deuterium Labeling and the Kinetic Isotope Effect

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons.[3] Deuterium (²H), a stable isotope of hydrogen (¹H), is nearly identical to hydrogen in its chemical properties but has twice the mass. This mass difference is the foundation of its utility.

The key principle governing the application of deuterium in mechanistic studies is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. Observing such a rate change provides compelling evidence that the C-H bond is broken during the slowest step of the mechanistic pathway.[4][5][6][7]

Dibromomethane-d2 (CD₂Br₂) is an ideal reagent for delivering a stable, non-exchangeable -CD₂- unit, allowing researchers to trace the fate of this specific methylene group through complex transformations.[8][9][10][11]

Core Applications of Dibromomethane-d2

Elucidating Organic Reaction Mechanisms

Dibromomethane-d2 is an invaluable tool for distinguishing between competing reaction pathways. By incorporating the -CD₂- label, chemists can track the atoms' connectivity in the final product(s), confirming or refuting a proposed mechanism. A classic application is in the formation of methylenedioxy bridges in catechols or other polyols.[9][11]

Consider the proposed mechanism for the formation of a methylenedioxy derivative from a catechol using CD₂Br₂ and a base. The reaction could proceed through two sequential Sₙ2 reactions.

G cluster_0 Step 1: First Sₙ2 Attack cluster_1 Step 2: Intramolecular Cyclization Catechol Catechol Dianion Intermediate Bromo-dideuteriomethyl Ether Intermediate Catechol->Intermediate Sₙ2 Attack CD2Br2 CD₂Br₂ Intermediate_2 Bromo-dideuteriomethyl Ether Intermediate Intermediate->Intermediate_2 Proceeds to Step 2 Product Deuterated Methylenedioxy Product Intermediate_2->Product Intramolecular Sₙ2

Caption: Proposed Sₙ2 pathway for deuterated methylenedioxy bridge formation.

By analyzing the product with Mass Spectrometry and NMR, the presence of the intact -CD₂- group confirms this pathway and rules out mechanisms involving fragmentation or rearrangement of the methylene unit.

Probing Metabolic Pathways in Drug Development

In pharmaceutical sciences, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical.[4] Metabolism, often mediated by Cytochrome P450 enzymes, frequently involves the oxidation of C-H bonds. These positions are known as metabolic "soft spots."[6]

Deuterating these soft spots can significantly slow down their metabolism due to the KIE. This strategy, known as "metabolic switching," can lead to drugs with:

  • Improved Metabolic Profiles: Reducing the formation of potentially toxic or inactive metabolites.[12][13]

  • Increased Half-Life: A slower rate of metabolism can extend the drug's presence in the body, potentially allowing for less frequent dosing.[12][13]

  • Enhanced Oral Bioavailability: By reducing first-pass metabolism in the gut and liver, more of the active drug can reach systemic circulation.[12][13]

Dibromomethane-d2 can be used early in the drug discovery pipeline to synthesize deuterated analogs of lead compounds to quickly assess the impact of deuteration at specific methylene positions.[14]

G cluster_workflow Drug Metabolism Workflow with Deuterium Labeling A Identify Metabolic 'Soft Spot' (e.g., a -CH₂- group) B Synthesize Deuterated Analog using CD₂Br₂ as precursor A->B C In Vitro / In Vivo Metabolism Assays B->C D LC-MS/MS Analysis C->D E Compare Metabolite Profile of Parent vs. Deuterated Drug D->E F Slower Metabolism at Deuterated Site? E->F G Improved Pharmacokinetic Profile Achieved F->G Yes H Re-evaluate Labeling Strategy F->H No

Caption: Workflow for evaluating metabolic stability using CD₂Br₂.

Analytical Methods for Detection and Quantification

The success of any isotopic labeling study hinges on the ability to accurately detect and quantify the label in the products. The two primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Principle Key Information Provided Notes
¹H NMR Deuterium is NMR-silent in the proton channel.Absence of a signal at the expected chemical shift of the -CH₂- group.Provides unambiguous evidence of substitution.
²H NMR Direct detection of the deuterium nucleus.A signal at the corresponding chemical shift confirms the presence and location of the label.Requires an NMR spectrometer equipped with a deuterium probe.
¹³C NMR The C-D bond causes splitting of the carbon signal (a triplet for -CD₂-) and a slight upfield shift.Confirms the location of the label and provides structural information.
Mass Spectrometry (MS) Deuterium is heavier than hydrogen.A mass shift of +2 Da (Daltons) for the intact -CD₂- group compared to the unlabeled -CH₂- analog.High-resolution MS (HRMS) is essential for confirming isotopic purity and distinguishing from other isobaric species.[15]

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Methylenedioxy-Protected Catechol

This protocol describes a general procedure for protecting a catechol derivative using Dibromomethane-d2.

Materials:

  • Catechol derivative (1.0 eq)

  • Dibromomethane-d2 (CD₂Br₂) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the catechol derivative and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe to dissolve/suspend the solids.

  • Add Dibromomethane-d2 via syringe to the stirring mixture.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by pouring it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure deuterated product.

Causality and Rationale:

  • Anhydrous Conditions: The reaction involves a strong base and nucleophilic alkoxides, which are sensitive to water.

  • K₂CO₃ as Base: A moderately strong, non-nucleophilic base is required to deprotonate the catechol hydroxyl groups, making them nucleophilic for the Sₙ2 attack.

  • DMF as Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.

  • Purification: Chromatography is necessary to remove unreacted starting materials and any potential side products.

Protocol 2: Isotopic Purity Analysis by LC-HRMS

This protocol outlines the steps to determine the isotopic incorporation in the synthesized product.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock to a final concentration of ~1 µg/mL using the initial mobile phase composition.

  • LC Separation:

    • Column: Use a standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

    • Method: Run a gradient to ensure good separation and peak shape. Note: Be aware of the potential for the Chromatographic Deuterium Effect (CDE), where the deuterated compound may elute slightly earlier than any residual unlabeled analog.[16][17]

  • HRMS Detection:

    • Ionization Mode: Use Electrospray Ionization in positive mode (ESI+). The product should be detected as the [M+H]⁺ adduct.

    • Mass Range: Set a range that comfortably includes the expected masses of both the labeled and unlabeled products.

    • Resolution: Set the instrument to high resolution (>20,000 FWHM) to obtain accurate mass measurements.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical exact masses of the unlabeled [M+H]⁺ and the dideuterated [M+2+H]⁺ ions.

    • Integrate the peak areas for both species.

    • Calculate the isotopic purity (%D) as: %D = [Area(M+2) / (Area(M) + Area(M+2))] * 100

Self-Validation:

  • Control Sample: If available, inject a sample of the non-deuterated standard to confirm its retention time and mass.

  • Accurate Mass: The measured mass of the [M+2+H]⁺ ion should be within 5 ppm of its theoretical calculated mass to confirm the elemental composition.

References

  • Wikipedia (2023). Dibromomethane. Available at: [Link]

  • Holmes, A. (2021). A Short Note on a Chemical Compound: Radioactive Tracer. J Clin Exp Pharmacol, S11:015. Available at: [Link]

  • PubMed (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Available at: [Link]

  • PubChem (n.d.). Dibromomethane-d2. Available at: [Link]

  • The Automated Topology Builder (ATB) and Repository (n.d.). Dibromomethane. Available at: [Link]

  • PubChem (n.d.). Dibromomethane. Available at: [Link]

  • Chemistry with Caroline (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Available at: [Link]

  • SYNMR (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). Available at: [Link]

  • ACS Publications (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Available at: [Link]

  • National Institute of Standards and Technology (n.d.). Methane, dibromo-. NIST WebBook. Available at: [Link]

  • ACS Publications (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]

  • ResearchGate (2025). Clinical Application and Synthesis Methods of Deuterated Drugs. Available at: [Link]

  • Research Scientific (n.d.). DIBROMOMETHANE-D2, CONTAINS COPPER AS STABILIZER, 99 ATOM % D. Available at: [Link]

  • PMC (2023). Deuterium in drug discovery: progress, opportunities and challenges. Available at: [Link]

  • ResearchGate (n.d.). Mechanistic study of catalyst deactivation pathways. (a) Deuterium.... Available at: [Link]

  • MDPI (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Available at: [Link]

  • PubMed (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available at: [Link]

  • CK Isotopes (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Available at: [Link]

Sources

Method

Application Note: High-Precision Quantitative NMR (qNMR) Analysis Using Dibromomethane-d2 as an Internal Standard

Abstract Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise determination of substance concentration and purity in pharmaceutical and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise determination of substance concentration and purity in pharmaceutical and chemical research.[1][2] Its fundamental principle, the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei, allows for accurate quantification without the need for substance-specific calibration curves.[1] This application note provides a comprehensive guide to the theory and practice of ¹H qNMR using deuterated dibromomethane (Dibromomethane-d2, CD₂Br₂) as a volatile internal standard. We will delve into the rationale behind experimental parameter selection, offer detailed, field-tested protocols, and discuss method validation in line with industry standards.

The Principle of Quantitative NMR

Unlike chromatographic techniques that often rely on response factors, qNMR is a primary ratio method.[3] The fundamental equation governing qNMR is elegantly simple:

I = k * N

Where 'I' is the integral of the NMR signal, 'N' is the number of nuclei contributing to that signal, and 'k' is a proportionality constant that is identical for all signals within the same spectrum under appropriate experimental conditions.[1] By introducing a known amount of a certified reference material (internal standard) into the sample, the concentration of an analyte can be determined with high accuracy and traceability.[4]

Dibromomethane-d2: A Versatile Internal Standard

The choice of an internal standard is critical for the success of a qNMR experiment.[3][5] An ideal standard should possess several key characteristics, and Dibromomethane-d2 exhibits many of these desirable traits.

Key Attributes of an Ideal Internal Standard
  • High Purity: The internal standard must have a well-defined and high level of chemical and isotopic purity to ensure accurate quantification.[5]

  • Chemical and Physical Stability: It should be stable under the experimental conditions and not react with the analyte, solvent, or air.

  • Simple NMR Spectrum: A simple spectrum with a few, sharp signals is preferable to minimize the chances of signal overlap with the analyte.[6]

  • Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis.[5]

  • Signal in an Uncrowded Region: The NMR signal of the standard should appear in a region of the spectrum free from analyte or impurity signals.

Advantages of Dibromomethane-d2 as a qNMR Internal Standard

Dibromomethane-d2 (CD₂Br₂) offers several distinct advantages, particularly for the analysis of non-polar to moderately polar organic molecules:

  • Simplified ¹H NMR Spectrum: Due to deuteration, the ¹H NMR spectrum of high-purity Dibromomethane-d2 is expected to show a single, sharp residual signal from the CHD₂Br isotopologue. This signal typically appears around 4.95 ppm in CDCl₃, a region that is often clear of many analyte signals.[7]

  • Volatility: Its boiling point of 96-98 °C allows for easy removal from the sample after analysis if desired, which can be advantageous in sample recovery.[8]

  • Good Solubility: Dibromomethane-d2 is soluble in a wide range of common organic NMR solvents.

  • Chemical Inertness: It is generally chemically inert and less likely to react with a wide variety of analytes.

Experimental Workflow for qNMR using Dibromomethane-d2

A successful qNMR experiment is a meticulously executed multi-step process.[1] The following workflow provides a robust framework for achieving high-quality quantitative data.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh Dibromomethane-d2 dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer tune_probe Tune and match probe transfer->tune_probe shim Shim the magnet tune_probe->shim set_params Set acquisition parameters (d1, pw, ns) shim->set_params acquire_fid Acquire FID set_params->acquire_fid zero_fill Zero-filling and Apodization acquire_fid->zero_fill phase_correct Phase correction zero_fill->phase_correct baseline_correct Baseline correction phase_correct->baseline_correct integrate Integrate signals baseline_correct->integrate calculate Calculate purity/concentration integrate->calculate qNMR_Calculation cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result I_analyte Analyte Integral (I_analyte) calc_node Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard I_analyte->calc_node I_standard Standard Integral (I_standard) I_standard->calc_node N_analyte Analyte Protons (N_analyte) N_analyte->calc_node N_standard Standard Protons (N_standard) N_standard->calc_node MW_analyte Analyte MW (MW_analyte) MW_analyte->calc_node MW_standard Standard MW (MW_standard) MW_standard->calc_node m_analyte Analyte Mass (m_analyte) m_analyte->calc_node m_standard Standard Mass (m_standard) m_standard->calc_node P_standard Standard Purity (P_standard) P_standard->calc_node result Analyte Purity calc_node->result

Sources

Application

Application Note: The Role of Dibromomethane-d2 in Elucidating Reaction Mechanisms Through Kinetic Isotope Effect Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for investigating reacti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for investigating reaction mechanisms, determining rate-limiting steps, and probing the structure of transition states.[1][2] The substitution of hydrogen with its heavier isotope, deuterium, can lead to a significant and measurable change in reaction rates, providing profound insights into the bonds being broken or formed in the slowest step of a reaction.[1][2] Dibromomethane-d2 (CD₂Br₂), the deuterated analogue of dibromomethane (CH₂Br₂), serves as an exemplary probe for these studies. Its simple structure, commercial availability, and reactivity make it a versatile substrate and solvent for exploring a range of chemical transformations. This guide provides a detailed overview of the theoretical underpinnings of KIE, practical applications of Dibromomethane-d2, and comprehensive protocols for its use in mechanistic studies.

The Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is fundamentally a quantum mechanical phenomenon that arises from the difference in zero-point vibrational energies (ZPE) of bonds involving different isotopes.[3]

The Origin of KIE: Zero-Point Energy (ZPE)

A chemical bond is not static; it vibrates at a specific frequency. According to the quantum harmonic oscillator model, the lowest possible vibrational energy level (the ZPE) is not zero. This energy is dependent on the vibrational frequency, which in turn is inversely proportional to the reduced mass of the atoms forming the bond.[3][4]

  • Equation 1: Vibrational Frequency (ν) ν = (1/2π) * √(k/μ) where k is the force constant of the bond and μ is the reduced mass.

  • Equation 2: Zero-Point Energy (E₀) E₀ = ½ * hν where h is Planck's constant.

Since deuterium is twice as massive as protium (hydrogen), the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, the C-D bond has a lower vibrational frequency and a lower ZPE.[3] This means more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. This difference in activation energy is the primary cause of the KIE.

ZPE_Diagram cluster_axis Y_axis Potential Energy X_axis Reaction Coordinate R_CH Reactant (C-H) TS Transition State R_CH->TS ΔG‡(H) R_CH:n->TS:s R_CD Reactant (C-D) R_CD->TS ΔG‡(D) P Products TS->P TS:s->P:n ZPE_H ZPE (C-H) ZPE_D ZPE (C-D) path invis1:s->invis2:n invis3:s->invis4:n

Caption: ZPE difference between C-H and C-D bonds leads to a higher activation energy for C-D cleavage.

Primary vs. Secondary Kinetic Isotope Effects

Primary KIE (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[5] For deuterium substitution, this effect is "normal" (kH/kD > 1) and typically ranges from 2 to 8.[1][2] A large PKIE is strong evidence that the C-H bond is cleaved in the slowest step.[5]

Secondary KIE (SKIE): A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step.[5] These effects are generally smaller than PKIEs, with typical values for deuterium ranging from 0.7 to 1.5.[6] They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state, often due to changes in hybridization (e.g., sp³ to sp²).[5][6]

  • Normal SKIE (kH/kD > 1): Suggests the transition state is sterically more crowded or has weaker bending vibrations than the reactant.

  • Inverse SKIE (kH/kD < 1): Suggests the transition state is less crowded or has stronger bending vibrations.[6]

Dibromomethane-d2 as a Versatile Mechanistic Probe

Dibromomethane is a widely used solvent and chemical intermediate in organic synthesis.[7][8][9] Its deuterated analogue, Dibromomethane-d2, provides a simple and effective substrate for probing reaction mechanisms.

PropertyValueSource
CAS Number 22117-86-8[10]
Molecular Formula CBr₂D₂[10]
Molecular Weight 175.85 g/mol [10]
Boiling Point 99 °C[10]
Density 2.505 g/mL at 25 °C[10]
Application in Primary KIE Studies

Dibromomethane-d2 is an ideal substrate for studying reactions where C-H bond activation or cleavage is suspected. Examples include nucleophilic substitution (Sₙ2) reactions, elimination reactions, and certain organometallic transformations. Measuring a significant PKIE (e.g., kH/kD > 2) when comparing the reaction rates of CH₂Br₂ and CD₂Br₂ provides compelling evidence that the C-H/C-D bond is broken in the rate-determining step.[5]

Application in Secondary (Solvent) KIE Studies

When used as a solvent, Dibromomethane-d2 can reveal important information about the interaction between the solvent and the reacting species.[1] By comparing the rate of a reaction in CH₂Br₂ versus CD₂Br₂, one can measure a solvent KIE. This effect, though small, can indicate whether the solvent stabilizes the transition state more or less than the ground state, providing clues about the charge distribution and geometry of the transition state.[1]

Experimental Design and Protocols

Accurate KIE measurements require careful experimental design and execution. The two most common methods are parallel experiments and competition experiments.[4]

Experimental_Workflows cluster_parallel A) Parallel Experiments cluster_competition B) Competition Experiment p_start Prepare two separate reactions: 1. Substrate-H + Reagents 2. Substrate-D + Reagents p_run Run reactions under identical conditions (temp, conc, stirring) p_start->p_run p_monitor Monitor progress of each reaction independently (e.g., GC, HPLC, NMR) p_run->p_monitor p_calc Calculate kH and kD from kinetic data p_monitor->p_calc p_kie KIE = kH / kD p_calc->p_kie c_start Prepare one reaction with a mixture of Substrate-H and Substrate-D c_run Run reaction to partial completion (e.g., <20% or >80% conversion) c_start->c_run c_monitor Isolate product mixture or remaining starting material c_run->c_monitor c_analyze Determine isotopic ratio (P_H/P_D or SM_H/SM_D) (e.g., MS, qNMR) c_monitor->c_analyze c_kie Calculate KIE from isotopic ratio and reaction conversion c_analyze->c_kie

Caption: Workflows for KIE determination via parallel experiments and a single competition experiment.

Protocol 1: Measuring Primary KIE via Parallel Experiments

This protocol outlines the measurement of a PKIE for a hypothetical nucleophilic substitution reaction of Dibromomethane with a nucleophile (Nu⁻).

Objective: To determine if the C-H/C-D bond is cleaved in the rate-determining step.

Materials:

  • Dibromomethane (CH₂Br₂), high purity

  • Dibromomethane-d2 (CD₂Br₂), ≥99 atom % D

  • Nucleophile (e.g., Sodium Iodide)

  • Aprotic solvent (e.g., Acetone)

  • Internal standard (e.g., Dodecane)

  • Reaction vials, temperature-controlled bath, magnetic stirrer

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup (Reaction H):

    • In a clean, dry vial, add Acetone (10.0 mL) and the internal standard, Dodecane (50 µL).

    • Add Sodium Iodide (1.50 g, 10.0 mmol).

    • Place the vial in a temperature-controlled bath set to 50.0 ± 0.1 °C and stir until the salt dissolves.

    • Add Dibromomethane (CH₂Br₂) (0.50 mmol) to initiate the reaction. Start the timer immediately.

  • Reaction Setup (Reaction D):

    • Simultaneously, in an identical vial, repeat Step 1 precisely, but add Dibromomethane-d2 (CD₂Br₂) (0.50 mmol) instead of the non-deuterated version.

  • Reaction Monitoring:

    • At regular time intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., cold saturated sodium thiosulfate solution) to stop the reaction.

    • Extract the organic components with a small volume of a suitable solvent (e.g., hexane).

  • Analysis:

    • Analyze each quenched and extracted sample by GC-MS.

    • Quantify the concentration of the remaining starting material (CH₂Br₂ or CD₂Br₂) by comparing its peak area to that of the internal standard.

  • Data Processing:

    • For each reaction (H and D), plot ln([Substrate]/[Substrate]₀) versus time.

    • The slope of this line is equal to -k_obs (the observed rate constant).

    • Calculate kH and kD from the respective plots.

    • The KIE is the ratio: KIE = kH / kD .

Self-Validation and Causality:

  • Why an internal standard? It corrects for variations in injection volume during GC-MS analysis, ensuring high accuracy.

  • Why precise temperature control? Reaction rates are highly sensitive to temperature. Maintaining identical temperatures is crucial for a valid comparison between the two parallel reactions.[3]

  • Why quenching? It ensures that the reaction is stopped at a precise time point, allowing for accurate measurement of reactant concentration at that moment.

Protocol 2: Measuring KIE via an Intermolecular Competition Experiment

This method is often more accurate than parallel experiments as it eliminates errors from slight differences in conditions.

Objective: To determine the KIE by measuring the relative consumption of CH₂Br₂ and CD₂Br₂ in a single reaction.

Materials:

  • Same as Protocol 1.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectrometer or a high-resolution Mass Spectrometer.

Procedure:

  • Reaction Setup:

    • Prepare a stock solution containing an exact 1:1 molar ratio of Dibromomethane (CH₂Br₂) and Dibromomethane-d2 (CD₂Br₂). Verify the ratio using NMR or MS.

    • In a single reaction vial, add Acetone (10.0 mL), Sodium Iodide (1.50 g, 10.0 mmol), and place it in the temperature-controlled bath at 50.0 °C.

    • Take an initial sample (t=0) of the CH₂Br₂/CD₂Br₂ stock solution for isotopic ratio analysis.

    • Add 1.00 mmol of the mixed isotopic stock solution to the reaction vial to initiate the reaction.

  • Reaction Progression:

    • Allow the reaction to proceed to a specific level of conversion (ideally 20-30% or >70% to maximize precision). Low conversion is often easier to manage.

    • Quench the entire reaction.

  • Analysis of Isotopic Ratios:

    • Isolate the remaining (unreacted) dibromomethane starting material from the reaction mixture.

    • Carefully determine the final molar ratio of CH₂Br₂ to CD₂Br₂ using a precise analytical technique.

      • By Mass Spectrometry: Analyze the relative intensities of the molecular ion peaks corresponding to the H and D isotopologues.

      • By ¹H NMR: The signal for CH₂Br₂ will be a singlet. The signal for any residual CHDBr₂ (from incomplete deuteration of the CD₂Br₂) will be a triplet. The concentration of CD₂Br₂ is inferred. This requires careful integration against an internal standard.

  • Data Processing:

    • Calculate the KIE using the following equation, where f is the fractional conversion of the slower-reacting isotope (CD₂Br₂) and R₀ and R_f are the initial and final ratios of [CH₂Br₂]/[CD₂Br₂], respectively.

    • Equation 3: KIE Calculation from Competition kH/kD = ln(1 - f_H) / ln(1 - f_D) ≈ ln([SM_H]_f / [SM_H]_0) / ln([SM_D]_f / [SM_D]_0)

Expert Insight: Competition experiments are inherently more reliable because both isotopes compete for the same reagents in the same solution, eliminating potential systematic errors between two separate runs.[4]

Data Interpretation: A Case Study

Scenario: A research team investigates the mechanism of a novel dehalogenation reaction using Dibromomethane as the substrate. They perform a competition experiment (Protocol 2) and obtain the data below.

ParameterValue
Initial Ratio ([CH₂Br₂]/[CD₂Br₂])1.01
Overall Reaction Conversion55%
Final Ratio of Unreacted SM ([CH₂Br₂]/[CD₂Br₂])0.35

Calculation & Interpretation: Using the appropriate formula for competitive KIE analysis, the team calculates: kH/kD = 6.8

Conclusion: The observed KIE of 6.8 is a large, normal primary kinetic isotope effect.[1] This result strongly indicates that the cleavage of the C-H bond is the rate-determining step of the dehalogenation reaction. An alternative mechanism where, for example, oxidative addition to the C-Br bond is rate-limiting would not be expected to produce such a large KIE.[4] This information is critical for optimizing the reaction and for designing related synthetic methodologies.

References

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.
  • Leclair, A. (2020).
  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

  • Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab Group Meeting.
  • Bach, R. D., et al. (1995). Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. An ab Initio MO Study. J. Org. Chem.
  • Chongqing Chemdad Co., Ltd. (n.d.). DIBROMOMETHANE-D2.
  • SYNMR. (2023).
  • Smith, A. M., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. [Link]

  • Google Patents. (n.d.).
  • UCHEM. (2025).
  • de Graaf, R. A., et al. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH. [Link]

  • Bon, C., et al. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

  • Wikipedia. (n.d.). Dibromomethane. [Link]

  • Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects. [Link]

  • Haihang Industry Co., Ltd. (n.d.). dibromomethane cas 74-95-3.

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of Dibromomethane-d2

Abstract Dibromomethane-d2 (CD₂Br₂), an isotopically labeled analog of methylene bromide, is a critical solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy and various synthetic applications. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dibromomethane-d2 (CD₂Br₂), an isotopically labeled analog of methylene bromide, is a critical solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy and various synthetic applications. Its unique properties necessitate specialized handling and storage protocols to ensure experimental integrity, user safety, and long-term stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for managing Dibromomethane-d2, grounded in established safety data and field-proven laboratory techniques.

Introduction to Dibromomethane-d2

Dibromomethane-d2, also known as Methylene-d2 bromide, is a halogenated hydrocarbon where the two hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable, non-protonated solvent for high-resolution NMR analysis, preventing solvent signal interference in the ¹H spectrum. It is also used as a deuterated building block in organic synthesis.[1][2] Like its non-deuterated counterpart, it is a dense, colorless liquid that is slightly soluble in water but highly soluble in common organic solvents.[3][4] Many commercial preparations contain a copper stabilizer to inhibit degradation. Understanding its physical properties and inherent hazards is the foundation for its safe and effective use.

Physicochemical and Safety Data

A thorough understanding of the material's properties is essential before handling. The following table summarizes key quantitative data for Dibromomethane-d2.

PropertyValueSource(s)
CAS Number 22117-86-8[5]
Molecular Formula CD₂Br₂[2]
Molecular Weight 175.85 g/mol [2]
Appearance Colorless liquid[3][6]
Density ~2.505 g/mL at 25 °C
Boiling Point 99 °C (lit.)[1]
Melting Point -52 °C (lit.)[7]
Vapor Pressure 34.9 mmHg at 20 °C[5]
Vapor Density 5.9 - 6.05 (vs. air)[5]
Refractive Index n20/D 1.5381 (lit.)[1]
GHS Hazard Codes H332, H412
GHS Signal Word Warning

Core Directive: Safety and Hazard Management

Dibromomethane-d2 is classified as harmful if inhaled and harmful to aquatic life with long-lasting effects.[5][8] The primary health risks are associated with the inhalation of its vapors, which are significantly denser than air and can accumulate in poorly ventilated areas.[5]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind selecting controls is to create a multi-layered barrier between the researcher and the chemical, minimizing exposure through all potential routes.

  • Primary Engineering Control: Always handle Dibromomethane-d2 inside a certified chemical fume hood to control vapor inhalation.[9][10] The high vapor density makes this non-negotiable.

  • Eye and Face Protection: Wear chemical splash goggles that meet appropriate government standards (e.g., EN 166 in the EU or NIOSH in the US).[5] A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.[5] Nitrile gloves may be suitable for incidental contact, but it is crucial to consult the glove manufacturer's compatibility chart for protection against halogenated hydrocarbons during prolonged handling or immersion.[10]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, respiratory protection is required. Use a respirator with a filter type appropriate for organic vapors (e.g., Type ABEK as per EN14387).

Incompatible Materials

To prevent hazardous reactions, Dibromomethane-d2 must be stored and handled away from incompatible materials. These include:

  • Strong oxidizing and reducing agents[11]

  • Alkali metals (e.g., potassium)[11]

  • Many amines, nitrides, and epoxides[11]

Storage and Stability Protocols

The primary goals of proper storage are to maintain the chemical and isotopic purity of the solvent and to prevent accidental release. Deuterated solvents are particularly susceptible to contamination from atmospheric moisture.[12][13][14]

  • General Storage: Store in a tightly closed original container in a cool, dry, and well-ventilated area designated for toxic compounds.

  • Temperature: Refrigeration at 2-8°C is recommended to maximize shelf life and stability, a practice consistent with other sensitive halogenated deuterated solvents like Methylene Chloride D2.[2][12] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[12]

  • Inert Atmosphere: The high hygroscopicity of deuterated solvents means they readily absorb H₂O from the air, which not only introduces a water peak in the NMR spectrum but can also lead to H-D exchange with labile protons in a sample.[12][15] Therefore, always handle the solvent under a dry, inert atmosphere such as argon or nitrogen.[12][15]

  • Packaging Integrity: For multi-use quantities, septum-sealed bottles are preferred. Use proper syringe techniques to withdraw the solvent while maintaining a positive pressure of inert gas inside the bottle.[13] For applications demanding the highest purity and minimal water content, single-use glass ampoules are the ideal choice.[12][13]

Experimental Protocols

The following workflows are designed to be self-validating systems, incorporating safety and purity considerations at each step.

Workflow for Safe Handling and Dispensing

This diagram illustrates the logical flow from retrieving the solvent from storage to its use in an experiment, emphasizing critical control points.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Use start 1. Don PPE (Gloves, Goggles, Lab Coat) hood 2. Verify Fume Hood Functionality start->hood glassware 3. Prepare Dry Glassware & Inert Atmosphere Setup hood->glassware retrieve 4. Retrieve CD2Br2 from 2-8°C Storage glassware->retrieve warm 5. Allow Vial to Reach Room Temperature retrieve->warm dispense 6. Dispense Under Inert Gas (Syringe or Glovebox) warm->dispense seal 7. Tightly Reseal Container Immediately dispense->seal storage 8. Return CD2Br2 to Proper Storage seal->storage waste 9. Dispose of Contaminated Materials as Hazardous Waste storage->waste cleanup 10. Clean Work Area & Doff PPE waste->cleanup

Caption: Workflow for the safe handling of Dibromomethane-d2.

Protocol for Preparing an NMR Sample

This protocol is designed to minimize atmospheric contamination, a common problem with deuterated NMR solvents.[12][13]

  • Glassware Preparation: Place the NMR tube, pipettes, and any other glassware in an oven at >120°C for at least 4 hours (overnight is ideal). Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[13][14]

  • Workstation Setup: Perform all subsequent steps in a chemical fume hood over a tray lined with absorbent material. If available, use a glove box or glove bag with a dry nitrogen or argon atmosphere for the highest quality samples.[14]

  • Retrieve Solvent: Remove the Dibromomethane-d2 vial from refrigerated storage. Allow the container to equilibrate to ambient temperature for 15-20 minutes before opening to prevent moisture condensation.[12]

  • Prepare the Sample:

    • Accurately weigh and add your solid analyte to the oven-dried NMR tube.

    • Using a dry syringe, pierce the septum of the Dibromomethane-d2 vial. Purge the syringe with inert gas.

    • Withdraw the required volume of solvent (typically 0.5-0.7 mL).

    • Carefully add the solvent to the NMR tube containing your analyte.

  • Cap and Mix: Cap the NMR tube securely. Use a vortex mixer to ensure the sample is fully dissolved. Avoid shaking the tube by hand, as this can introduce contaminants from the cap.[14]

  • Final Steps: Clean the exterior of the NMR tube before inserting it into the spectrometer. Tightly reseal the main solvent vial and return it to refrigerated storage.

Spill Management and Waste Disposal

Accidents can happen, and a prepared response is critical for safety.

Spill Response Decision Tree

G spill Spill Detected size Is the spill large or in a poorly ventilated area? spill->size evacuate Evacuate Area Alert EHS Pull Fire Alarm size->evacuate Yes ppe Don appropriate PPE (Gloves, Goggles, Respirator) size->ppe No end Dispose of waste Report incident evacuate->end contain Contain spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Collect absorbed material into a sealed, labeled hazardous waste container contain->collect clean Clean spill area with soap and water collect->clean clean->end

Caption: Decision tree for responding to a Dibromomethane-d2 spill.

Waste Disposal

All waste materials contaminated with Dibromomethane-d2, including the chemical itself, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[5]

  • Collect waste in a designated, properly labeled, and sealed container.[5][7]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Handle uncleaned containers with the same precautions as the product itself.[5]

References

  • NMR Solvents. Eurisotop. [Link]

  • Deuterated - Solvents, Reagents & Accessories. Chromservis. [Link]

  • Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry. [Link]

  • Halogenated Hydrocarbons. NC DOL. [Link]

  • Dibromomethane. Wikipedia. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Dibromomethane | CH2Br2 | CID 3024. PubChem - NIH. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

Sources

Application

Dibromomethane-d2 (CD₂Br₂): A Specialized Reagent for the Precision Insertion of Deuterated Methylene Groups

An Application Guide for Researchers and Drug Development Professionals This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of Dibromomethane-d2...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of Dibromomethane-d2 (CD₂Br₂), a critical reagent for introducing isotopically labeled methylene (-CD₂-) moieties into organic molecules. We will delve into the mechanistic principles, applications, and detailed protocols associated with its use, emphasizing its role in modern medicinal chemistry and mechanistic studies.

Introduction: The Strategic Value of Deuteration

In the field of drug discovery and development, the strategic replacement of hydrogen with its stable heavy isotope, deuterium, is a powerful tool. This substitution can significantly alter a molecule's metabolic profile by leveraging the Kinetic Isotope Effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic properties, such as a longer half-life, reduced toxic metabolites, and an enhanced therapeutic window. The FDA's approval of the first deuterated drug, deutetrabenazine, has validated this approach and spurred significant interest in developing novel deuteration methodologies.[2]

Dibromomethane-d2 (CD₂Br₂) serves as a valuable building block in this context, acting as a specific source for the deuterated methylene (-CD₂-) group. This allows for the precise installation of a deuterated bridge or a geminal-dideuterated carbon, motifs of increasing interest in complex molecule synthesis.

Reagent Profile: Dibromomethane-d2

Dibromomethane-d2 is the deuterated isotopologue of dibromomethane.[3] Its physical and chemical properties are essential for its effective use in synthesis.

PropertyValueSource
Chemical Formula CD₂Br₂[3][4]
Molecular Weight 173.86 g/mol [3]
CAS Number 22117-86-8[3][4]
Appearance Colorless, heavy liquid[3]
Purity Typically ≥99 atom % D[4]
Key Synonyms Methylene-d2 bromide, Deuterated dibromomethane[3][4]

Safety & Handling: Dibromomethane-d2 is a halogenated compound and should be handled with appropriate care in a well-ventilated fume hood. It is classified as acutely toxic upon inhalation and harmful to aquatic life.[4] Always consult the Safety Data Sheet (SDS) from the supplier before use.

Mechanistic Pathways: Delivering the -CD₂- Group

The primary utility of dibromomethane-d2 is to act as a precursor to a "CD₂" synthon, which can then be transferred to a target molecule. The most prominent application of this is in the synthesis of deuterated cyclopropanes.

Deuterated Cyclopropanation

Cyclopropanes are valuable structural motifs in medicinal chemistry, often acting as bioisosteres for alkenes or arenes.[5] Using CD₂Br₂ allows for the synthesis of d₂-cyclopropane rings, a structure that can impart unique conformational constraints and metabolic properties. The reaction typically proceeds through the formation of a carbenoid or a related reactive intermediate.

A generalized mechanism for the transfer of the CD₂ group to an alkene is illustrated below. This can be achieved through various methods, including classic Simmons-Smith-type reactions (using a zinc-copper couple) or modern transition-metal-free photoredox catalysis.[5][6]

Deuterated Cyclopropanation Mechanism cluster_activation Step 1: Reagent Activation cluster_reaction Step 2: Methylene Transfer CD2Br2 CD₂Br₂ Intermediate "Br-CD₂-ZnBr" or "•CD₂Br" radical CD2Br2->Intermediate Activation Activator [Activator] (e.g., Zn(Cu) or Photoredox Catalyst) Activator->Intermediate Alkene Substrate (Alkene) Intermediate->Alkene Reaction Product Deuterated Cyclopropane Alkene->Product

Caption: Generalized mechanism for deuterated cyclopropanation.

In this process, the activating agent (e.g., a metal or photocatalyst) reacts with dibromomethane-d2 to generate a highly reactive carbenoid or radical intermediate. This intermediate then attacks the double bond of a substrate alkene, resulting in the stereospecific formation of a deuterated cyclopropane ring.

Detailed Application Protocol: Photoredox-Catalyzed Deuterated Cyclopropanation

The following protocol is a representative example based on modern, transition-metal-free methodologies, adapted from similar procedures for dihalomethanes.[5] This method offers mild reaction conditions and a broad substrate scope.

Objective: To synthesize a d₂-cyclopropane derivative from an alkene substrate using dibromomethane-d2 under photoredox catalysis.

Experimental Workflow

Experimental Workflow A 1. Reagent Preparation - Weigh Substrate, Photocatalyst, Amine. - Prepare solvent (e.g., DMSO). B 2. Reaction Setup - Combine solids in a reaction vial. - Add solvent and Dibromomethane-d2 (CD₂Br₂). - Degas the mixture (e.g., sparge with Argon). A->B C 3. Photoreaction - Place vial in photoreactor. - Irradiate with Blue LEDs at RT. - Stir for 12-24 hours. B->C D 4. Workup & Extraction - Quench reaction with water. - Extract with an organic solvent (e.g., Ethyl Acetate). - Wash organic layer with brine. C->D E 5. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by flash column chromatography. D->E F 6. Analysis - Confirm structure and purity. - ¹H NMR, ¹³C NMR, Mass Spectrometry. - Determine Deuterium Incorporation via MS. E->F

Caption: Step-by-step experimental workflow for synthesis.

Materials & Reagents
ReagentM.W.QuantityEquivalents
Styrene (Substrate)104.15104 mg1.0
Dibromomethane-d2173.86869 mg5.0
4CzIPN (Photocatalyst)786.888 mg0.01
Diisopropylethylamine129.24258 mg2.0
Anhydrous DMSO-5 mL-
Step-by-Step Procedure
  • Preparation: In an 8 mL reaction vial equipped with a magnetic stir bar, add the alkene substrate (styrene, 1.0 mmol), the photocatalyst (4CzIPN, 0.01 mmol), and diisopropylethylamine (2.0 mmol).

    • Rationale: The photocatalyst initiates the reaction upon light absorption, while the amine acts as a sacrificial electron donor to facilitate the catalytic cycle.

  • Reaction Setup: Add anhydrous DMSO (5 mL) to the vial, followed by dibromomethane-d2 (5.0 mmol).

    • Rationale: Dibromomethane-d2 serves as both the deuterated C1 source and a co-solvent. Anhydrous conditions are crucial to prevent side reactions.

  • Degassing: Seal the vial with a cap and sparge the mixture with argon for 15 minutes to remove dissolved oxygen.

    • Rationale: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

  • Irradiation: Place the vial approximately 2-3 cm from a 40W blue LED lamp. Ensure the reaction is stirred vigorously and maintained at room temperature (cooling with a fan may be necessary).

    • Rationale: Blue light (approx. 450 nm) is required to excite the 4CzIPN photocatalyst to its active state.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue using flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure deuterated cyclopropane product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and determine the level of deuterium incorporation. The ¹H NMR should show a significant reduction or absence of signals corresponding to the methylene bridge protons.

Conclusion

Dibromomethane-d2 is a highly effective reagent for the targeted installation of a deuterated methylene group. Its application in forming d₂-cyclopropanes via modern synthetic methods like photoredox catalysis highlights its importance in creating structurally unique and metabolically robust molecules. For researchers in medicinal chemistry, understanding the handling and application of CD₂Br₂ opens new avenues for lead optimization and the development of next-generation deuterated therapeutics.

References

  • Falk, F., & Van Vleck, R. T. (1952). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III.
  • CymitQuimica. (n.d.). CAS 22117-86-8: Dibromomethane-d2.
  • Renaud, P., & Van Vleck, R. T. (1952). ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. Canadian Science Publishing.
  • Sigma-Aldrich. (n.d.). Dibromomethane-d2 D = 99atom , = 99 CP, yes copper stabilizer 22117-86-8.
  • Park, C., & Lee, S. (2025). Transition-Metal-Free Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. ChemRxiv.
  • ThalesNano. (n.d.). Deuteration.
  • Li, J., et al. (2025).
  • Carreira, E. M. (2018).
  • BenchChem. (2025). Unveiling Reaction Mechanisms: A Practical Guide to Using Deuterium-Labeled Compounds.

Sources

Method

Application Note: Spectroscopic Analysis of Dibromomethane-d2 (CD2Br2)

Introduction Dibromomethane-d2 (CD2Br2), the deuterated isotopologue of dibromomethane, serves as a valuable tool in various scientific disciplines, including mechanistic studies in organic chemistry, as a solvent in NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dibromomethane-d2 (CD2Br2), the deuterated isotopologue of dibromomethane, serves as a valuable tool in various scientific disciplines, including mechanistic studies in organic chemistry, as a solvent in NMR spectroscopy, and as a tracer in environmental science. Its unique spectroscopic signature, arising from the replacement of protons with deuterons, allows for detailed investigation of molecular structure, dynamics, and interactions. This application note provides a comprehensive guide to the experimental setup and protocols for the spectroscopic analysis of liquid Dibromomethane-d2 using Fourier-Transform Infrared (FT-IR), Raman, and Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this deuterated compound.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic vibrational modes. Both FT-IR and Raman spectroscopy are powerful techniques for the analysis of Dibromomethane-d2, offering complementary information based on the selection rules governing each method. In FT-IR spectroscopy, the absorption of infrared radiation is measured, which is active for vibrations that result in a change in the molecular dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the polarizability of the molecule. For a molecule like CD2Br2, with C2v symmetry, this complementarity is crucial for a complete vibrational analysis.

Predicted Vibrational Modes of Dibromomethane-d2

The fundamental vibrational modes of Dibromomethane-d2 can be predicted based on its molecular structure. The replacement of hydrogen with deuterium significantly shifts the vibrational frequencies to lower wavenumbers due to the increased mass. A summary of the expected vibrational modes and their approximate spectral regions is presented in Table 1.

Vibrational Mode Description Approximate Wavenumber (cm⁻¹) IR Active Raman Active
ν1 (A1)CD2 symmetric stretch~2200YesYes
ν2 (A1)CD2 scissoring~1050YesYes
ν3 (A1)C-Br symmetric stretch~500YesYes
ν4 (A1)CD2 rocking~800YesYes
ν5 (B1)CD2 wagging~950YesYes
ν6 (B2)CD2 asymmetric stretch~2300YesYes
ν7 (B2)C-Br asymmetric stretch~600YesYes
ν8 (B2)CD2 twisting~900YesYes
ν9 (A2)Torsional modeInactiveYesYes

Table 1: Predicted fundamental vibrational modes for Dibromomethane-d2 (CD2Br2). The exact wavenumbers can vary based on the physical state and intermolecular interactions.

Experimental Setup and Protocol for FT-IR Spectroscopy

Causality of Experimental Choices: For a liquid sample like Dibromomethane-d2, two primary methods are suitable for FT-IR analysis: transmission through a liquid cell and Attenuated Total Reflectance (ATR). The choice between these methods depends on the sample volume available and the desired path length. A liquid cell offers a defined and reproducible path length, which is crucial for quantitative analysis, while ATR is a convenient and rapid technique for qualitative analysis, requiring only a small drop of the sample.

  • Cell Preparation: Select an appropriate liquid cell with infrared-transparent windows, such as Potassium Bromide (KBr) or Sodium Chloride (NaCl), which are suitable for the mid-IR range and are not reactive with Dibromomethane-d2.[1][2] Ensure the cell is clean and dry to avoid any contaminants in the spectrum.

  • Sample Loading: Using a clean syringe, carefully inject the Dibromomethane-d2 sample into the liquid cell, avoiding the introduction of air bubbles.

  • Spectrometer Setup:

    • Place the filled liquid cell in the sample holder of the FT-IR spectrometer.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Choose a suitable resolution, typically 4 cm⁻¹ for liquid samples, as higher resolutions may not significantly improve the data for broad liquid-phase peaks and can increase noise.[3]

    • Set the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background Collection: Collect a background spectrum of the empty, clean liquid cell. This is crucial to subtract the spectral contributions of the cell windows and any atmospheric water vapor and carbon dioxide.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the Dibromomethane-d2 sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried completely.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small drop of Dibromomethane-d2 directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum using the same spectrometer settings as for the liquid cell method.

  • Data Processing: The software will generate the final spectrum. After the measurement, clean the ATR crystal thoroughly.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_cell Prepare Liquid Cell / Clean ATR Crystal load_sample Load Sample prep_cell->load_sample collect_bkg Collect Background Spectrum setup_spectrometer Set Spectrometer Parameters (Range, Resolution, Scans) setup_spectrometer->collect_bkg collect_sample Acquire Sample Spectrum collect_bkg->collect_sample process_data Ratio Sample to Background collect_sample->process_data analyze_spectrum Analyze Spectrum (Peak Assignment) process_data->analyze_spectrum

FT-IR Spectroscopy Experimental Workflow
Experimental Setup and Protocol for Raman Spectroscopy

Causality of Experimental Choices: Raman spectroscopy of liquid samples is generally straightforward as glass containers can be used, and water is a weak Raman scatterer, minimizing interference if present as a contaminant. The key considerations are selecting an appropriate excitation laser wavelength to avoid fluorescence and having a suitable sample holder.

  • Sample Preparation: Place the Dibromomethane-d2 sample in a clean glass vial or a quartz cuvette.

  • Spectrometer Setup:

    • Place the sample in the spectrometer's sample compartment.

    • Select an appropriate excitation laser. A common choice is a 785 nm laser to minimize fluorescence from potential impurities.

    • Focus the laser beam into the liquid sample.

    • Set the spectral range to cover the expected vibrational modes (e.g., 200-3500 cm⁻¹).

    • Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Spectrum Acquisition: Acquire the Raman spectrum of the Dibromomethane-d2 sample.

  • Data Processing: Process the raw data by performing baseline correction and, if necessary, cosmic ray removal. The resulting spectrum will show the Raman shift (in cm⁻¹) versus intensity.

Raman_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare Sample in Vial/Cuvette setup_spectrometer Set Spectrometer Parameters (Laser, Range, Acquisition Time) prep_sample->setup_spectrometer acquire_spectrum Acquire Raman Spectrum setup_spectrometer->acquire_spectrum process_data Process Raw Data (Baseline Correction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum (Peak Assignment) process_data->analyze_spectrum

Raman Spectroscopy Experimental Workflow

Deuterium (2H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR spectroscopy is a powerful tool for confirming the isotopic labeling of a molecule and for studying molecular dynamics.[4] Since the natural abundance of deuterium is very low (0.015%), 2H NMR is highly specific to deuterated compounds. The chemical shift range in 2H NMR is similar to that of 1H NMR, but the signals are broader due to the quadrupolar nature of the deuterium nucleus (spin I=1).

Key Considerations for 2H NMR of Dibromomethane-d2

Causality of Experimental Choices: When acquiring a 2H NMR spectrum of a deuterated compound like Dibromomethane-d2, several key adjustments from a standard 1H NMR experiment are necessary to obtain a high-quality spectrum.

  • Solvent: A non-deuterated solvent must be used to avoid a massive solvent signal that would overwhelm the signal from the analyte.[5][6]

  • Locking: The experiment must be run unlocked because there is no deuterated solvent to provide a lock signal.[5][6][7]

  • Shimming: Shimming is performed on the proton signal of the non-deuterated solvent.[5][7]

  • Referencing: The chemical shift can be referenced to the natural abundance 2H signal of the solvent or by using an external reference.[6][7]

Experimental Setup and Protocol for 2H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a small amount of Dibromomethane-d2 in a suitable non-deuterated solvent (e.g., chloroform, acetone).

    • Transfer the solution to a clean NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Load a standard 2H NMR experiment parameter set.

    • Crucially, turn the lock off.

    • Shim the magnetic field homogeneity by observing the FID or the spectral line shape of the most intense proton signal from the solvent.

  • Acquisition Parameters:

    • Pulse Width: Determine the 90° pulse width for deuterium. A typical value for a 400 MHz spectrometer is around 10-20 µs.

    • Relaxation Delay (d1): The longitudinal relaxation time (T1) for deuterium in small molecules is relatively short, typically in the range of 1-2 seconds.[8] A relaxation delay of 5 times T1 is recommended for quantitative measurements, but for routine qualitative spectra, a shorter delay (e.g., 2-5 seconds) is often sufficient.

    • Acquisition Time (at): An acquisition time of 1-2 seconds is usually adequate.

    • Number of Scans (ns): Due to the lower sensitivity of the deuterium nucleus, a larger number of scans (e.g., 64 or more) may be required to achieve a good signal-to-noise ratio.

  • Spectrum Acquisition: Acquire the 2H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Perform phase correction.

    • Perform baseline correction.

    • Reference the spectrum. The chemical shift of the CD2Br2 signal is expected to be very close to that of the CH2Br2 proton signal (around 4.9 ppm).

NMR_Workflow cluster_prep Sample & Instrument Preparation cluster_setup Spectrometer Setup cluster_acq_proc Acquisition & Processing prep_sample Prepare Sample in Non-Deuterated Solvent insert_sample Insert Sample into Spectrometer prep_sample->insert_sample lock_off Turn Lock OFF insert_sample->lock_off shim Shim on Proton Signal lock_off->shim set_params Set Acquisition Parameters (Pulse Width, Delay, Scans) shim->set_params acquire_fid Acquire FID set_params->acquire_fid process_data Process Data (FT, Phasing, Baseline) acquire_fid->process_data analyze_spectrum Analyze Spectrum (Referencing, Integration) process_data->analyze_spectrum

2H NMR Spectroscopy Experimental Workflow

Data Interpretation and Expected Results

  • FT-IR Spectrum: The FT-IR spectrum of Dibromomethane-d2 is expected to show strong absorption bands corresponding to the C-D stretching vibrations in the 2200-2300 cm⁻¹ region and the C-Br stretching vibrations below 700 cm⁻¹. The CD2 deformation modes will appear in the fingerprint region (below 1500 cm⁻¹).

  • Raman Spectrum: The Raman spectrum will also exhibit characteristic peaks for the C-D and C-Br stretching modes. Due to the high polarizability of the C-Br bonds, the symmetric C-Br stretching mode is expected to give a particularly strong Raman signal.

  • 2H NMR Spectrum: The 2H NMR spectrum of Dibromomethane-d2 will show a single resonance peak corresponding to the two equivalent deuterium nuclei. The chemical shift of this peak will be very close to the proton chemical shift of dibromomethane, which is approximately 4.9 ppm relative to TMS. The linewidth will be broader than a typical proton signal.

Conclusion

The spectroscopic analysis of Dibromomethane-d2 using FT-IR, Raman, and 2H NMR spectroscopy provides a wealth of information about its molecular structure and isotopic composition. The protocols outlined in this application note offer a robust framework for obtaining high-quality spectra. By carefully considering the specific requirements of each technique, particularly for 2H NMR, researchers can effectively utilize these methods for their scientific investigations. The complementary nature of these spectroscopic techniques allows for a comprehensive characterization of this important deuterated compound.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2021, January 25). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021, August 16). Acquiring 2H NMR Spectra. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • University of Illinois Urbana-Champaign, School of Chemical Sciences NMR Lab. (2016, July 29). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. Retrieved from [Link]

  • Facey, G. (2008, February 28). Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]

  • Fmanthemac. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Nature. (2001, August 22). Raman Spectroscopy Protocol (v.1.0). Retrieved from [Link]

  • van der Meer, J. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]

  • Lynds, L., Wolfram, T., & Bass, C. D. (1965). Infrared Spectrum and Vibrational Analysis of Dibromoborane and Dibromoborane-d. The Journal of Chemical Physics, 43(11), 3775–3779. [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

  • Crawford, B. L., Jr., & Miller, F. A. (1949). The Raman Spectrum of Liquid Ethylene and Methane. The Journal of Chemical Physics, 17(3), 249–253. [Link]

  • Shimadzu. (n.d.). Resolution and Aperture. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying Dibromomethane-d2 for Sensitive Experiments

Introduction: Dibromomethane-d2 (CD₂Br₂) is a valuable solvent for a range of sensitive analytical and synthetic applications, particularly in NMR spectroscopy where it serves as a non-protonated medium. However, the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Dibromomethane-d2 (CD₂Br₂) is a valuable solvent for a range of sensitive analytical and synthetic applications, particularly in NMR spectroscopy where it serves as a non-protonated medium. However, the presence of minute impurities such as residual water (H₂O/HDO), acidic byproducts (HBr/DBr), and stabilizers can significantly compromise experimental integrity. For researchers in fields like drug development and materials science, ensuring the absolute purity of this solvent is not just a recommendation—it is a prerequisite for obtaining reproducible and accurate data. This guide provides a comprehensive, experience-driven approach to the purification, handling, and storage of Dibromomethane-d2, ensuring it meets the stringent requirements of your most sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify commercially available high-grade Dibromomethane-d2?

Even in high-grade commercial batches, Dibromomethane-d2 can contain impurities that interfere with sensitive experiments. The primary culprits are:

  • Water (H₂O/HDO): Absorbed from the atmosphere, water introduces a significant proton signal in ¹H NMR spectra, which can obscure signals from the analyte.[1][2][3] It can also participate in undesired side reactions with sensitive reagents.

  • Acidic Impurities (HBr/DBr): Halogenated solvents can degrade over time, especially when exposed to light and air, producing acidic byproducts like hydrobromic acid (HBr).[4][5] These acids can catalyze sample degradation, alter chemical shifts, and corrode instrument components.

  • Stabilizers: Some commercial grades contain stabilizers, such as copper, to inhibit decomposition.[6][7] While beneficial for storage, these stabilizers may need to be removed if they interfere with catalytic reactions or other specific applications.

Q2: How do common impurities manifest in experimental data?

  • In ¹H NMR spectroscopy , water appears as a peak (often broad) that can obscure analyte signals.[3] Acidic impurities can cause peak broadening and shifts in the spectra of acid-sensitive compounds.

  • In sensitive catalytic reactions , trace water can deactivate catalysts, while acidic impurities can alter the reaction pathway or inhibit the catalyst altogether.

  • For moisture-sensitive compounds , the presence of water in the solvent can lead to hydrolysis and sample decomposition.

Q3: What is the best method for storing purified Dibromomethane-d2?

Proper storage is critical to maintain the purity of the solvent.

  • Inert Atmosphere: Always store purified Dibromomethane-d2 under a dry, inert atmosphere, such as argon or nitrogen.[1][2] This minimizes the reabsorption of atmospheric moisture.

  • Light Protection: Store in an amber glass bottle or a flask wrapped in aluminum foil to protect it from light, which can induce decomposition.[4][8]

  • Refrigeration: For long-term storage, refrigeration at temperatures below 4°C is recommended to slow down potential degradation.[1][4]

  • Sealing: Use a bottle with a PTFE-lined cap or a glass ampoule that can be flame-sealed for the highest level of protection.

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Potential Cause Recommended Action
Unexpected peak in ¹H NMR spectrum (variable shift) Residual water (HDO)Dry the solvent over a suitable drying agent (e.g., activated molecular sieves) and handle under an inert atmosphere.[1][2][3]
Broadening of analyte signals in NMR Presence of acidic impurities (HBr/DBr)Neutralize the solvent by passing it through a plug of basic alumina or by washing with a dilute basic solution followed by rigorous drying.[5][9][10]
Sample degradation or unexpected reaction Acid-catalyzed decompositionPurify the solvent to remove acidic impurities. Ensure the sample itself is stable under the experimental conditions.
Inhibition of a catalytic reaction Presence of stabilizers (e.g., copper) or other impuritiesIf a stabilizer is present, it may need to be removed by distillation.

Detailed Purification Protocol

This protocol outlines a robust, multi-step procedure to remove the most common and detrimental impurities from Dibromomethane-d2.

Step 1: Removal of Acidic Impurities

The primary acidic impurity is hydrobromic acid (HBr), a decomposition product. Neutralization is the first critical step.

  • Method: A simple and effective method is to pass the solvent through a column of a basic drying agent.

  • Procedure:

    • Prepare a chromatography column or a glass pipette plugged with glass wool.

    • Fill the column with activated basic alumina (approximately 5-10 g per 100 mL of solvent).

    • Gently pass the Dibromomethane-d2 through the alumina bed directly into a dry, oven-flamed collection flask.[10]

  • Causality: Basic alumina will neutralize acidic impurities like HBr while also removing some water.

Step 2: Drying the Solvent (Anhydrous Treatment)

Even after passing through alumina, residual water may be present. Using a more aggressive drying agent is necessary for sensitive applications.

  • Method: Stirring over activated molecular sieves.

  • Procedure:

    • To the flask containing the acid-free Dibromomethane-d2, add freshly activated 4 Å molecular sieves (approximately 10% w/v).

    • Seal the flask under an inert atmosphere (argon or nitrogen).

    • Allow the solvent to stand over the molecular sieves for at least 12-24 hours. Swirl occasionally.

  • Causality: The 4 Å pores of the molecular sieves are sized to trap water molecules efficiently while excluding the larger Dibromomethane-d2 molecules.

Step 3: Final Purification by Distillation (Optional but Recommended)

For the highest purity, especially to remove non-volatile impurities or stabilizers, distillation is the final step.

  • Method: Distillation from a non-reactive drying agent under an inert atmosphere.

  • Procedure:

    • Set up a distillation apparatus that has been oven-dried and assembled while hot under a stream of dry nitrogen or argon.

    • Decant the dried Dibromomethane-d2 from the molecular sieves into the distillation flask containing fresh calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅).

    • Distill the solvent at atmospheric pressure (boiling point: 96-98 °C).[11][12][13]

    • Collect the distillate in a dry, inert-atmosphere flask (Schlenk flask). Discard the first and last 10% of the distillate to ensure the highest purity of the collected fraction.

  • Causality: Distillation separates the volatile Dibromomethane-d2 from non-volatile impurities. Distilling from CaH₂ or P₂O₅ ensures that any remaining traces of water are removed as they react to form non-volatile byproducts.

Purity Assessment

After purification, it is crucial to verify the purity of the solvent.

  • ¹H NMR Spectroscopy: Acquire a spectrum of the purified solvent. The absence of a significant water peak is a good indicator of dryness.

  • Karl Fischer Titration: For a quantitative measure of water content, Karl Fischer titration is the gold standard.[10]

Data Summary Table

PropertyValueSource
Chemical Formula CD₂Br₂[6]
Molecular Weight 175.85 g/mol [6]
Boiling Point 96-98 °C[11][12][13]
Density ~2.477 g/mL at 25 °C[12][13]
Refractive Index (n20/D) ~1.541[12][13]
Typical Water Content (Post-Purification) < 20 ppm[3]

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_storage Storage & Use Commercial_Solvent Commercial Dibromomethane-d2 Neutralization Step 1: Neutralization (Pass through Basic Alumina) Commercial_Solvent->Neutralization Remove Acid Drying Step 2: Drying (Stir over Molecular Sieves) Neutralization->Drying Remove Water Distillation Step 3: Distillation (from CaH₂ or P₂O₅) Drying->Distillation Highest Purity Storage Store under Inert Gas (Ar or N₂) in Dark & Cold Drying->Storage If distillation is skipped Distillation->Storage Experiment Use in Sensitive Experiment Storage->Experiment

Caption: Workflow for the purification of Dibromomethane-d2.

References

  • NMR Solvents | Eurisotop. (n.d.). Retrieved from [Link]

  • Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. (n.d.). Retrieved from [Link]

  • Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025). Retrieved from [Link]

  • Method for refining dibromomethane. (2009). Google Patents. CN101412656A.
  • How to remove traces of acidic impurity or water? - ResearchGate. (2016). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Process for purifying and stabilizing crude dibromoethane. (1967). Google Patents. DE1243169B.
  • Dibromomethane - Wikipedia. (n.d.). Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • NMR Analysis - Chromachemie Laboratory Private Limited. (n.d.). Retrieved from [Link]

  • DIBROMOMETHANE-D2, CONTAINS COPPER AS STABILIZER, 99 ATOM % D. (n.d.). Research Scientific. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Drying Dibromomethane-d2 (CD2Br2)

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on removing residual water from Dibromomethane-d2 (CD2Br2). The information presented herein is synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on removing residual water from Dibromomethane-d2 (CD2Br2). The information presented herein is synthesized from established laboratory practices and authoritative sources to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: My new bottle of Dibromomethane-d2 shows a water peak in the ¹H NMR. Is this normal?

A1: Yes, it is common for deuterated solvents, including Dibromomethane-d2, to absorb atmospheric moisture over time, even in sealed containers. Most deuterated products are hygroscopic.[1] Therefore, observing a small water peak upon initial analysis is not unusual. The acceptable level of water depends on the sensitivity of your subsequent experiments. For many applications, the solvent can be used as is. However, for moisture-sensitive reactions, a drying procedure is necessary.

Q2: What is the typical chemical shift for the residual water peak in Dibromomethane-d2?

A2: The chemical shift of water is highly dependent on the solvent, temperature, and concentration.[2][3] While a specific value for Dibromomethane-d2 is not commonly tabulated, it is expected to be in a similar region to that in Dichloromethane-d2 (CD2Cl2), which is around 1.55 ppm.[4] It is recommended to run a spectrum of the solvent alone to identify the precise location of the water peak in your specific sample.

Q3: Can I use any standard desiccant to dry Dibromomethane-d2?

A3: Not all desiccants are suitable for halogenated solvents like Dibromomethane-d2. Strong reducing agents or highly reactive desiccants can lead to decomposition of the solvent or hazardous reactions. It is crucial to choose a drying agent that is chemically compatible with Dibromomethane-d2. This guide will detail the appropriate choices and their proper application.

Troubleshooting Common Issues

Issue: Large, persistent water peak in the ¹H NMR spectrum after drying.

This is a frequent challenge, especially when aiming for ultra-dry conditions. The troubleshooting workflow below will help you pinpoint and resolve the source of moisture contamination.

Moisture_Troubleshooting cluster_Source_Identification Source Identification cluster_Drying_Method_Optimization Drying Method Optimization cluster_Final_Verification Final Verification Start Large H₂O Peak Observed Check_Solvent Run NMR of Solvent Directly from Bottle Start->Check_Solvent Check_Glassware Ensure Glassware is Oven-Dried (>150°C) and Cooled Under Inert Gas Start->Check_Glassware Check_Technique Review Sample Preparation Technique (e.g., use of glove box) Start->Check_Technique Activate_Sieves Re-activate or Use Fresh Molecular Sieves Check_Solvent->Activate_Sieves If solvent is wet Increase_Contact Increase Contact Time or Amount of Desiccant Activate_Sieves->Increase_Contact Distillation Consider Distillation After Initial Drying Increase_Contact->Distillation Final_NMR Acquire Final NMR Spectrum Distillation->Final_NMR

Caption: Troubleshooting workflow for identifying and eliminating sources of water contamination.

Recommended Drying Methods for Dibromomethane-d2

The choice of drying method depends on the required level of dryness, the quantity of solvent to be dried, and the available laboratory equipment.

Method 1: Activated Molecular Sieves (Recommended for Most Applications)

Molecular sieves are crystalline aluminosilicates that can selectively adsorb water into their porous structure.[5][6] This method is generally the safest and most effective for achieving very low water content.[7][8]

Causality: 3Å molecular sieves have a pore size that allows small water molecules to enter but excludes the larger dibromomethane molecules. This selective adsorption is a physical process, minimizing the risk of chemical reaction with the solvent.

Experimental Protocol: Activation of Molecular Sieves

  • Place 3Å molecular sieves in a heat-resistant beaker or flask.

  • Heat in a laboratory oven at 300-320°C for at least 15 hours.[6] Alternatively, heat in a Schlenk flask under high vacuum at 180-200°C for 8-12 hours.[5]

  • Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).[6]

  • Store the activated sieves in an airtight container until use.

Experimental Protocol: Drying Dibromomethane-d2 with Activated Molecular Sieves

  • Add freshly activated 3Å molecular sieves (10-20% w/v) to the bottle of Dibromomethane-d2.[9]

  • Seal the bottle tightly and allow it to stand for at least 24 hours.[10] For optimal drying, a longer period (e.g., 72 hours) may be necessary.[7][8]

  • The dry solvent can be carefully decanted or filtered through a plug of glass wool to remove any fine particles from the sieves before use.[11]

Method 2: Distillation from a Mild Desiccant

For applications requiring the absolute highest purity, distillation can be employed. However, direct distillation of wet Dibromomethane-d2 is inefficient for water removal as they do not form a low-boiling azeotrope.[12] Therefore, a pre-drying step is necessary.

Caution: Dibromomethane-d2 has a boiling point of approximately 99°C.[13][14] Ensure proper temperature control to prevent decomposition.

Experimental Protocol: Distillation of Dibromomethane-d2

  • Pre-dry the Dibromomethane-d2 with activated 3Å molecular sieves as described in Method 1.

  • Set up a distillation apparatus with a dry, inert atmosphere (e.g., under nitrogen or argon). All glassware must be oven-dried.

  • Carefully decant the pre-dried Dibromomethane-d2 into the distillation flask.

  • Distill the solvent at atmospheric pressure, collecting the fraction that boils at a constant temperature (around 99°C).

  • Collect the distilled solvent in a receiver flask containing freshly activated molecular sieves to maintain dryness during storage.

Inadvisable Drying Methods for Dibromomethane-d2

1. Calcium Hydride (CaH₂): While a common desiccant, calcium hydride is not recommended for drying chlorinated or brominated solvents. It can react, sometimes explosively, with these compounds, particularly in the presence of impurities or upon heating.[15][16]

2. Phosphorus Pentoxide (P₄O₁₀): Phosphorus pentoxide is an extremely powerful dehydrating agent.[15] However, its high reactivity can lead to the formation of acidic byproducts and potential decomposition of the solvent. Its use with halogenated solvents should be avoided due to the risk of vigorous, uncontrolled reactions.

Summary of Drying Methods

Drying MethodEfficiencySafety ConsiderationsBest For
Activated 3Å Molecular Sieves High (can achieve <10 ppm water)[7][8]Safest method; non-reactive with CD2Br2.[5]Routine to high-purity applications.
Distillation from Molecular Sieves Very HighRequires careful setup and an inert atmosphere.Applications requiring the highest purity.
Calcium Hydride (CaH₂) ModerateNot Recommended. Risk of explosive reaction with halogenated solvents.[16]Not applicable for CD2Br2.
Phosphorus Pentoxide (P₄O₁₀) Very HighNot Recommended. Highly reactive; can cause decomposition and form acidic byproducts.Not applicable for CD2Br2.

Decision-Making Workflow for Drying Dibromomethane-d2

Drying_Decision_Workflow Start Need to Dry CD₂Br₂? Moisture_Sensitive Is the Application Moisture-Sensitive? Start->Moisture_Sensitive Yes Use_As_Is Use Solvent As Received Start->Use_As_Is No Moisture_Sensitive->Use_As_Is No Drying_Required Drying is Required Moisture_Sensitive->Drying_Required Yes High_Purity Is Ultra-High Purity Essential? Drying_Required->High_Purity Mol_Sieves Use Activated 3Å Molecular Sieves High_Purity->Mol_Sieves No Distillation Distill from Activated 3Å Molecular Sieves High_Purity->Distillation Yes

Caption: A decision-making workflow to select the appropriate drying method for Dibromomethane-d2.

Proper Storage of Anhydrous Dibromomethane-d2

To maintain the dryness of Dibromomethane-d2 after opening the original container or after a drying procedure, proper storage is essential.

  • Short-term: Store in the original container, tightly sealed with paraffin film around the cap.

  • Long-term or after drying: Store over freshly activated 3Å molecular sieves in a well-sealed container, preferably under an inert atmosphere (e.g., in a glove box or a desiccator).[13]

References

  • Using molecular sieves for solvent drying. (n.d.). Retrieved from [Link]

  • Chai, C. L. L., & Armarego, W. L. F. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 7061–7065.
  • How to dry deuterated NMR solvents ? (2021). Retrieved from [Link]

  • How To Activate Molecular Sieves. (2022). Sciencing. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • How to Activate Molecular Sieves. (2014). Chemtips. Retrieved from [Link]

  • Azeotropic Data I. (n.d.). Chemcraft. Retrieved from [Link]

  • Azeotropes beginning with D. (n.d.). University of Edinburgh. Retrieved from [Link]

  • ICSC 0354 - DIBROMOMETHANE. (n.d.). Retrieved from [Link]

  • Notes on NMR Solvents. (n.d.). Retrieved from [Link]

  • Azeotrope tables. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1H | water-d2 | NMR Chemical Shifts. (n.d.). NMRS.io. Retrieved from [Link]

  • Azeotrope. (2019). In Sciencemadness Wiki. Retrieved from [Link]

  • Azeotropic data for binary mixtures. (n.d.). Retrieved from [Link]

  • Dibromomethane-D2 Contains Copper 99 atom % D, 99% (CP). (n.d.). CP Lab Safety. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Methane, (p-bromophenyl)phenyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Drying solvents. (2023). In Sciencemadness Wiki. Retrieved from [Link]

  • 3,4-Pentadien-2-one. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Calcium Hydride - Standard Operating Procedure. (2012). Retrieved from [Link]

  • Method for preparing dibromomethane and methylene chlorobromide by one-pot. (n.d.). Google Patents.
  • Calcium Hydride Cation Dimer Catalyzed Hydrogenation of Unactivated 1‐Alkenes and H2 Isotope Exchange. (2022).
  • Drying dichloromethane over calcium hydride. (2012). protocols.io. Retrieved from [Link]

  • Phosphorus pentabromide: PBr5. Chemical reactions. (2020, September 25). YouTube. Retrieved from [Link]

  • Water peak in CD2Cl2 NMR. (2022). Reddit. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Shifts in Dibromomethane-d2

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected NMR peak shifts observed when using Dibromomethane-d2 (...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected NMR peak shifts observed when using Dibromomethane-d2 (CD2Br2) as an NMR solvent. As a deuterated solvent, CD2Br2 is a valuable tool in NMR spectroscopy for studying molecular structures.[1] However, various factors can lead to deviations in expected chemical shifts, complicating spectral analysis. This guide is designed to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR chemical shift for the residual peak in Dibromomethane-d2?

The residual proton peak in Dibromomethane-d2 (CHDBr2) is typically observed around 4.93 ppm . However, this value can be influenced by several factors, including the reference standard, sample concentration, and temperature. It is crucial to consider these variables when comparing your experimental data to reference values.

Q2: My observed chemical shift for the residual CD2Br2 peak is slightly different from the literature value. Should I be concerned?

Minor deviations (±0.02 ppm) are generally not a cause for concern and can be attributed to subtle differences in experimental conditions. Significant shifts, however, warrant a thorough investigation into potential causes such as incorrect referencing, sample contamination, or temperature fluctuations.

Q3: What are the common impurities found in Dibromomethane-d2, and how do they appear in the 1H NMR spectrum?

Commercial Dibromomethane-d2 may contain trace amounts of non-deuterated dibromomethane (CH2Br2), which will appear as a singlet at approximately 4.95 ppm.[2] Other potential impurities could include residual solvents from synthesis or purification processes.[3][4][5] For instance, if dichloromethane was used in the preparation of dibromomethane, you might observe a peak around 5.30 ppm.[6] Water is another common contaminant, with its chemical shift being highly dependent on the solvent and temperature.[7]

In-Depth Troubleshooting Guides

Issue 1: Significant Upfield or Downfield Shift of All Peaks, Including the Residual Solvent Peak

If all peaks in your spectrum, including the residual CD2Br2 peak, have shifted, the primary suspect is the internal reference standard.

Causality: The chemical shift of a nucleus is determined by its local electronic environment, which is influenced by the surrounding solvent molecules. Different solvents can induce varying degrees of shielding or deshielding on a solute molecule, leading to changes in its chemical shift.[8] An incorrect or improperly calibrated internal standard will cause a systematic shift of all peaks in the spectrum.

Troubleshooting Protocol:

  • Verify the Internal Standard:

    • Ensure that you have added an appropriate internal standard, such as Tetramethylsilane (TMS), to your sample. TMS is the standard reference for 1H NMR, with its chemical shift defined as 0.0 ppm.[9]

    • Confirm the concentration of the internal standard. An insufficient amount may lead to a weak signal that is difficult to accurately calibrate.

  • Instrument Calibration:

    • If you are confident in your sample preparation, the issue may lie with the NMR spectrometer's calibration.

    • Run a standard sample with a known chemical shift to verify the instrument's calibration. If the standard sample also shows a shift, the instrument needs to be recalibrated by a qualified technician.

Data Summary Table:

Potential CauseRecommended ActionExpected Outcome
No/Incorrect Internal StandardAdd TMS to the sample and re-acquire the spectrum.All peaks shift to their correct, literature-reported values.
Instrument MiscalibrationRun a standard sample and contact an NMR technician if necessary.The standard sample's peaks appear at their known chemical shifts.
Issue 2: Selective Peak Shifts or Changes in Peak Multiplicity

When only specific peaks in your spectrum are shifting, or their splitting patterns are altered, the cause is likely related to sample-specific interactions or environmental factors.

Causality: Chemical shifts are sensitive to changes in the molecular environment. Factors such as temperature, concentration, and solvent-solute interactions can alter the electronic environment of specific nuclei, leading to selective peak shifts.[10][11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for selective NMR peak shifts.

Experimental Protocols:

  • Temperature Variation Study:

    • Acquire a standard 1H NMR spectrum at the initial, problematic temperature.

    • Incrementally increase or decrease the sample temperature by 5-10°C.

    • Allow the sample to equilibrate for at least 5 minutes at each new temperature before re-shimming and acquiring a new spectrum.

    • Analyze the spectra to determine if the peak shifts are temperature-dependent. Protons involved in hydrogen bonding are particularly sensitive to temperature changes.[12][13][14]

  • Concentration Dependence Study:

    • Prepare a series of samples with varying concentrations of your analyte in Dibromomethane-d2.

    • Acquire a 1H NMR spectrum for each sample, ensuring all other parameters are kept constant.

    • Compare the chemical shifts of the analyte peaks across the different concentrations. Significant changes may indicate aggregation or other concentration-dependent phenomena.

  • Solvent Titration:

    • If solvent-solute interactions are suspected, a solvent titration experiment can be informative.

    • Prepare a sample of your analyte in a different deuterated solvent in which it is also soluble.

    • Acquire a 1H NMR spectrum.

    • Incrementally add small aliquots of Dibromomethane-d2 to the NMR tube, acquiring a spectrum after each addition.

    • Monitor the changes in chemical shifts as a function of the Dibromomethane-d2 concentration. This can provide insights into specific interactions between your analyte and the solvent.

Issue 3: Appearance of Unexpected Peaks

The presence of unexpected peaks in your spectrum is a clear indication of sample contamination.

Causality: Contaminants can be introduced at various stages, including synthesis, workup, and sample preparation. These impurities will give rise to their own characteristic NMR signals, complicating the interpretation of your spectrum.

Troubleshooting Protocol:

  • Identify Potential Contaminants:

    • Consult tables of common NMR solvent and impurity shifts.[3]

    • Review your experimental procedure to identify any solvents or reagents that could have been carried through to the final sample. Common culprits include ethyl acetate, acetone, and grease.[15]

  • Verify Solvent Purity:

    • Run a 1H NMR spectrum of the neat Dibromomethane-d2 from the same bottle used for your sample. This will help you determine if the solvent itself is the source of contamination. Many suppliers provide a certificate of analysis that specifies the purity and isotopic enrichment of the solvent.

  • Improve Sample Purification:

    • If the contamination is from your reaction, further purification of your sample is necessary. Techniques such as column chromatography, recrystallization, or distillation may be required to remove the impurities.

Logical Relationship Diagram:

ContaminationTroubleshooting UnexpectedPeaks Unexpected Peaks Observed IdentifySource Identify Source of Contamination UnexpectedPeaks->IdentifySource Solvent Solvent Impurity IdentifySource->Solvent Sample Sample Impurity IdentifySource->Sample External External Contamination (e.g., grease, dirty NMR tube) IdentifySource->External VerifySolvent Run NMR of Neat Solvent Solvent->VerifySolvent PurifySample Re-purify Sample Sample->PurifySample CleanTube Use Clean NMR Tube External->CleanTube Resolution Problem Resolved VerifySolvent->Resolution PurifySample->Resolution CleanTube->Resolution

Caption: Logical steps for troubleshooting unexpected NMR peaks.

References

  • Wikipedia. (2023, December 2). Dibromomethane. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Meiering, E. M., et al. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 28(10), 1773-1785. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of.... Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • University of Wisconsin-Madison. (2010, September 9). Referencing of the chemical shift scale in the NMR data. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Reddit. (2019, September 15). What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy? Retrieved from [Link]

Sources

Optimization

common impurities in Dibromomethane-d2 and their identification

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for identifying common impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for identifying common impurities in Dibromomethane-d2 (CD₂Br₂). As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Dibromomethane-d2?

The impurities in Dibromomethane-d2 can originate from its synthesis, degradation, or contamination during handling and storage. Common culprits include:

  • Residual Protiated Species: The most common impurity is the partially deuterated isotopologue, bromodeuteromethane-d (CHDBr₂), and the non-deuterated dibromomethane (CH₂Br₂).

  • Synthesis-Related Impurities: The manufacturing process can leave behind starting materials or generate byproducts. Depending on the synthetic route, which can involve the bromination of dichloromethane or methyl bromide, impurities may include dichloromethane (CH₂Cl₂), bromochloromethane (CH₂BrCl), and bromoform (CHBr₃).[1][2][3]

  • Common Laboratory Solvents: Contamination from solvents used in the laboratory environment is frequent. Examples include acetone, hexane, ethyl acetate, and toluene.[4][5]

  • Water: Absorption of atmospheric moisture can lead to the presence of H₂O and HDO.

  • Stabilizers: To prevent degradation, some grades of dibromomethane may contain stabilizers like copper.

Q2: Why is the identification and quantification of these impurities critical for my research?

Impurities, even in trace amounts, can have significant consequences:

  • In NMR Spectroscopy: When Dibromomethane-d2 is used as a solvent or an internal standard, impurity signals can overlap with analyte peaks, leading to misinterpretation of spectra and inaccurate quantification.[6][7]

  • In Chemical Reactions: Impurities can act as catalysts, inhibitors, or side-reactants, affecting reaction kinetics, yield, and the purity of the final product. For instance, water can quench moisture-sensitive reactions.

  • In Drug Development: Regulatory bodies require strict control and reporting of impurities in active pharmaceutical ingredients (APIs) and intermediates.[8] Unidentified substances can pose safety risks and compromise the stability of the drug product.

Q3: What is the typical isotopic and chemical purity of commercial Dibromomethane-d2?

High-quality commercial Dibromomethane-d2 typically specifies an isotopic purity (atom % D) of ≥99.5%. The chemical purity is also generally high, often ≥99%, but trace-level impurities are almost always present.[9] It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.

Q4: How can I minimize the contamination of my Dibromomethane-d2?

Proper handling and storage are paramount.

  • Storage: Store Dibromomethane-d2 in a tightly sealed, appropriate container (e.g., amber glass bottle with a PTFE-lined cap) in a cool, dry, and well-ventilated area, away from light.[10]

  • Handling: Use clean, dry glassware and syringes for dispensing the solvent.[9] Avoid leaving the container open to the atmosphere to minimize moisture absorption. A best practice is to use an inert gas blanket (e.g., nitrogen or argon) when accessing the solvent.

  • Avoid Cross-Contamination: Never return unused solvent to the original bottle. Residual vapors from lab equipment, such as acetone from pipette bulbs, are a common source of contamination.[9]

Troubleshooting Guide: Impurity Identification

This section provides detailed, methodology-specific guidance to identify and address purity issues with Dibromomethane-d2.

Part 1: NMR-Based Identification & Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for identifying and quantifying impurities in deuterated solvents.

Q: I see an unexpected peak in my ¹H NMR spectrum. How do I determine if it's from my sample or the Dibromomethane-d2 solvent?

A: This is a classic problem. The key is to run a control experiment.

Step-by-Step Protocol: Blank Spectrum Acquisition

  • Prepare a Blank: Dispense the same volume of Dibromomethane-d2 used for your sample into a clean, dry, high-precision 5 mm NMR tube.

  • Acquire Spectrum: Run a ¹H NMR spectrum of the neat solvent using the same acquisition parameters (e.g., number of scans, relaxation delay) as your sample spectrum.

  • Compare: Carefully compare the blank spectrum to your sample's spectrum. Any signals present in both are attributable to the solvent or the NMR tube itself. Peaks unique to your sample spectrum belong to your analyte.

The following diagram illustrates the decision-making process for identifying an unknown peak.

G start Unknown Peak Observed in ¹H NMR Spectrum run_blank Acquire ¹H NMR Spectrum of Neat CD₂Br₂ Solvent start->run_blank compare Compare Sample and Blank Spectra run_blank->compare peak_in_blank Peak is an Impurity in the Solvent compare->peak_in_blank Peak Present in Blank? YES peak_not_in_blank Peak Originates from Analyte/Reaction compare->peak_not_in_blank NO consult_table Consult NMR Impurity Reference Tables peak_in_blank->consult_table confirm_structure Proceed with Analyte Structure Elucidation peak_not_in_blank->confirm_structure

Caption: Workflow for troubleshooting unknown NMR peaks.

Q: I've confirmed the impurity is in the solvent. How do I identify it?

A: You can identify most common impurities by comparing their chemical shifts to established reference data. The foundational work by Gottlieb, Kotlyar, and Nudelman, and its expansion by Fulmer et al., provides comprehensive tables of impurity chemical shifts in various deuterated solvents.[4][11]

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Impurities in Dichloromethane-d₂ (CD₂Cl₂) *

Note: Data for CD₂Cl₂ is presented as a close and well-documented analog for CD₂Br₂. Chemical shifts in CD₂Br₂ will be very similar but may vary slightly.

Impurity¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
Dibromomethane-d₂ (residual CHD₂Br) ~4.95 t ~20.0
Water (H₂O/HDO)~1.5 - 2.5 (variable)s (broad)-
Acetone2.17s30.6, 206.7
Dichloromethane (CH₂Cl₂)5.30s53.8
Diethyl ether1.21, 3.48t, q15.1, 65.9
Ethyl acetate1.26, 2.05, 4.12t, s, q14.2, 21.0, 60.5
Hexane0.88, 1.26t, m14.0, 22.5, 31.4
Toluene2.36, 7.17-7.28s, m21.4, 125.4, 128.3, 129.1, 137.9
Chloroform7.26s77.2

Source: Data compiled and adapted from Gottlieb et al. (1997) and Fulmer et al. (2010).[4][11]

Q: How can I quantify the amount of an impurity, like water or residual CH₂Br₂?

A: Quantitative NMR (qNMR) using an internal standard is a highly accurate method.

Step-by-Step Protocol: qNMR for Impurity Quantification

  • Select an Internal Standard (IS): Choose a high-purity (certified >99.5%) standard that is soluble in Dibromomethane-d2 and has a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).[7]

  • Prepare the Sample: Accurately weigh a known amount of the internal standard and dissolve it in a precisely weighed amount of the Dibromomethane-d2 solvent in a vial.

  • Acquire Data: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum ensuring quantitative conditions: a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) and a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Process Data: Integrate the well-resolved signal of the impurity and a signal from the internal standard.

  • Calculate Concentration: Use the following formula:

    C_imp = (I_imp / N_imp) * (N_IS / I_IS) * (M_IS / M_imp) * (W_IS / W_solv) * P_IS

    Where:

    • C_imp = Concentration of the impurity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • Subscripts: imp = impurity, IS = internal standard, solv = solvent

Part 2: GC-MS-Based Identification & Troubleshooting

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile impurities and providing definitive identification through mass spectral libraries.

Q: When should I use GC-MS to analyze my Dibromomethane-d2?

A: GC-MS is particularly useful when:

  • You suspect the presence of multiple volatile impurities.

  • NMR data is ambiguous due to peak overlap.

  • You need to detect impurities at very low levels (ppm or ppb), as GC-MS can be more sensitive than NMR for certain compounds.[12][13]

Experimental Protocol: General GC-MS Purity Screen

  • Sample Preparation: Dilute the Dibromomethane-d2 sample (e.g., 1 µL in 1 mL) in a high-purity solvent like hexane or methanol.

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system. A split injection is typically used to avoid overloading the column.

  • GC Separation:

    • Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is generally effective.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with different boiling points.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 35 to 350.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak to a commercial library (e.g., NIST, Wiley) for identification.[14] The workflow is visualized below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dilute CD₂Br₂ Sample inject Inject into GC prep->inject separate Separate Volatiles on Column inject->separate detect Detect by Mass Spectrometry (EI) separate->detect tic Obtain Total Ion Chromatogram (TIC) detect->tic ms Extract Mass Spectrum for Each Peak tic->ms library Compare MS with NIST/Wiley Library ms->library identify Identify Impurity library->identify

Caption: General workflow for GC-MS impurity analysis.

Part 3: FT-IR-Based Identification & Troubleshooting

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid technique for identifying functional groups and can be a simple first check for certain contaminants.

Q: Can I use FT-IR to quickly check for water contamination?

A: Yes, FT-IR is very sensitive to the presence of water.

Step-by-Step Protocol: FT-IR Water Check

  • Acquire Background: Run a background spectrum of the empty sample compartment.

  • Sample Analysis: Place a drop of the Dibromomethane-d2 between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.[15]

  • Analyze Spectrum: Look for the characteristic broad absorption band of the O-H stretching vibration, which appears around 3200-3600 cm⁻¹. The presence of a significant peak in this region indicates water contamination.[16][17] FT-IR can also detect other impurities with distinct functional groups, like acetone (C=O stretch around 1715 cm⁻¹).

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Phenomenex. (2017). GC Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). FT–IR absorption spectra of (a) the capillary solvent of a deuterated... [Link]

  • Wikipedia. Dibromomethane. [Link]

  • Google Patents. (1991).
  • International Programme on Chemical Safety. (n.d.). ICSC 0354 - DIBROMOMETHANE. [Link]

  • Process Chemistry Portal. Residual Solvent Determination. [Link]

  • PubChem - NIH. Dibromomethane. [Link]

  • Nelson Labs. (2025). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • ACS Applied Polymer Materials. (2026). Tuning the Hydrogen Bond Density of Polyamide toward High Barrier Performance and Great Transparency. [Link]

  • Google Patents. (2009). CN101357877A - Method for preparing dibromomethane and methylene chlorobromide by one-pot.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy? [Link]

  • ResearchGate. (2025). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. [Link]

  • Acta Chimica Slovaca. (2011). The use of FTIR analysis in determining the purity of gases. [Link]

  • SEM Lab Inc. FTIR Analysis. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • TSI Journals. (n.d.). Determination of 1,2-dibromoethane as a genotoxic impurity in escitalopram oxalate drug substance by gas chromatography. [Link]

  • Rice Office of Research. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions in Dibromomethane-d2

Welcome to the technical support center for Dibromomethane-d2 (CD₂Br₂). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dibromomethane-d2 (CD₂Br₂). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reactions involving this valuable deuterated reagent. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Foundational Knowledge & FAQs

This section addresses common preliminary questions regarding the handling, properties, and applications of Dibromomethane-d2.

Q1: What is Dibromomethane-d2 and what are its primary applications?

Dibromomethane-d2 is the deuterium-labeled analogue of Dibromomethane (CH₂Br₂), with the two hydrogen atoms replaced by deuterium.[1] Its primary applications in organic synthesis include:

  • Cyclopropanation Reactions: It is a key reagent for introducing a deuterated methylene (-CD₂-) group across a double bond, most notably in the Simmons-Smith reaction and its variants.[2][3]

  • Deuterated C1 Building Block: It serves as a source for a deuterated one-carbon unit in the synthesis of more complex labeled molecules.[4]

  • Mechanistic Studies: The deuterium label allows chemists to track the fate of the methylene group through a reaction sequence, providing insight into reaction mechanisms.

  • Solvent and Gauge Fluid: Like its non-deuterated counterpart, it can be used as a specialized solvent.[1][5]

Q2: What are the critical safety and handling precautions for Dibromomethane-d2?

Dibromomethane-d2 should be handled with care in a well-ventilated area, preferably within a chemical fume hood. It is harmful if inhaled. Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Storage: Keep the reagent in a tightly closed container in a well-ventilated place. For long-term storage, refrigeration (2-8°C) is recommended.[1] Many commercial formulations contain a copper stabilizer.[7][8]

  • Incompatibilities: Avoid contact with strong oxidants, strong bases, and reactive metals like potassium and aluminum, as this can lead to violent reactions.[9]

  • Disposal: Dispose of waste material in accordance with local and national regulations for hazardous chemical waste.[6]

Q3: Can I expect significant kinetic isotope effects when using CD₂Br₂ instead of CH₂Br₂?

Yes, a kinetic isotope effect (KIE) is possible, particularly in reactions where the C-H (or C-D) bond is broken in the rate-determining step. In many of its common applications, such as the Simmons-Smith reaction, the C-Br bond is cleaved to form the carbenoid, and the KIE is often negligible. However, in reactions involving radical abstraction of the hydrogen/deuterium atom, the C-D bond is stronger than the C-H bond, which would result in a slower reaction rate for CD₂Br₂.[10] This property is precisely why it is valuable for mechanistic studies.

Q4: I'm observing H/D scrambling in my final product. What is the likely cause?

Hydrogen-Deuterium (H/D) exchange can occur if there are acidic protons elsewhere in your molecule or trace amounts of protic solvents (like water) present, especially under basic or acidic conditions.[11][12] The deuterons on the dibromomethane itself are generally not acidic enough to exchange under neutral conditions, but intermediates formed during the reaction could be susceptible. To mitigate this:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Purify Reagents: Ensure starting materials are free from protic impurities.

  • Control pH: If the reaction requires acid or base, be aware that this can facilitate H/D exchange at other sites in your molecule.[13]

Section 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for specific issues encountered during key synthetic transformations using Dibromomethane-d2.

Issue 1: Low or No Yield in Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone application for CD₂Br₂, creating deuterated cyclopropanes from alkenes.[14][15] Poor outcomes are common but can be systematically addressed.

Potential Cause A: Inactive Zinc Reagent

The organozinc carbenoid (e.g., ICD₂ZnI) is the active cyclopropanating species.[16] Its formation and stability are paramount. Both the traditional zinc-copper couple and diethylzinc (in the Furukawa modification) are highly sensitive to air and moisture, which leads to oxidation and deactivation.[17]

Solution:

  • Activate the Zinc: If using a zinc-copper couple, ensure it is freshly prepared and highly active.

  • Use High-Quality Reagents: Use anhydrous solvents and high-purity diethylzinc.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent degradation of the organozinc reagent.[17]

Potential Cause B: Suboptimal Reaction Conditions

Incorrect stoichiometry, temperature, or reaction time can drastically reduce yields.

Solution:

  • Optimize Stoichiometry: A common starting point is a 1.5 to 2.0-fold molar excess of both the zinc reagent and CD₂Br₂ relative to the alkene.

  • Temperature Control: The formation of the zinc carbenoid is often initiated at 0°C or cooler, and then the reaction is allowed to warm to room temperature.[16] For less reactive alkenes, gentle heating may be required, but this can also increase the rate of carbenoid decomposition.

  • Reaction Time: Monitor the reaction by TLC or GC-MS. While many reactions are complete within 12-24 hours, sterically hindered or electron-deficient alkenes may require longer reaction times.[17]

Troubleshooting Workflow: Simmons-Smith Reaction

Below is a logical workflow for diagnosing and solving issues in your cyclopropanation reaction.

G start Low/No Product check_reagents Verify Reagent Quality (CD₂Br₂, Alkene, Zn-reagent) start->check_reagents check_conditions Review Reaction Setup check_reagents->check_conditions Reagents OK sub_reagents Re-purify Alkene Use Fresh CD₂Br₂ Prepare Fresh Zn-Cu Couple or Use New Et₂Zn check_reagents->sub_reagents Impurities Suspected sub_conditions Ensure Inert Atmosphere Use Anhydrous Solvents check_conditions->sub_conditions Setup Flawed optimize Optimize Reaction Parameters check_conditions->optimize Setup OK temp Vary Temperature (e.g., 0°C to 40°C) optimize->temp stoich Adjust Stoichiometry (e.g., ↑ CD₂Br₂/Zn ratio) optimize->stoich time Extend Reaction Time (Monitor by GC/TLC) optimize->time success Improved Yield temp->success stoich->success time->success

Caption: Troubleshooting flowchart for Simmons-Smith cyclopropanation.

Issue 2: Poor Diastereoselectivity in Cyclopropanation

For alkenes with existing stereocenters or directing groups (like allylic alcohols), poor diastereoselectivity can be a problem. The Simmons-Smith reaction is stereospecific, meaning the geometry of the alkene (cis or trans) is preserved in the product.[14] However, facial selectivity (attack from the top or bottom face of the alkene) is influenced by steric and electronic factors.

Potential Cause: Insufficient Steric or Electronic Direction In the absence of a directing group, the carbenoid will typically approach from the less sterically hindered face of the alkene. If steric differentiation is minimal, a mixture of diastereomers will result. Hydroxyl groups can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn face.[15]

Solution:

  • Leverage Directing Groups: If your substrate contains an allylic or homoallylic alcohol, its ability to direct the cyclopropanation is a powerful tool for controlling stereochemistry.

  • Modify the Reagent: Different zinc reagents can exhibit different levels of selectivity. For example, the use of modifying ligands or additives can enhance diastereoselectivity. Charette and others have developed asymmetric variants for achieving high enantioselectivity.[15]

  • Use Bulky Reagents: For certain substrates, using a bulkier cyclopropanating reagent can increase the steric bias and favor one diastereomer.

Issue 3: Low Yield in Wittig-Type Reactions

While less common than cyclopropanation, CD₂Br₂ can be used to generate a deuterated phosphorus ylide for Wittig reactions, ultimately forming a terminal dideuterated alkene (R₂C=CD₂).[18][19]

Potential Cause A: Inefficient Ylide Formation

The formation of the phosphonium ylide involves two steps: first, the reaction of triphenylphosphine (PPh₃) with CD₂Br₂ to form the phosphonium salt ([Ph₃PCD₂Br]⁺Br⁻), and second, deprotonation with a strong base.[20] This process can be inefficient.

Solution:

  • Force Salt Formation: The quaternization of PPh₃ with CD₂Br₂ may be slow. Heating the mixture in a suitable solvent (e.g., acetonitrile or toluene) can drive the reaction to completion.

  • Choose the Right Base: A very strong base is required to deprotonate the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[20] The choice of base can affect the reactivity and stability of the resulting ylide.

Potential Cause B: Ylide Instability or Low Reactivity

The resulting ylide, Ph₃P=CD₂, is a non-stabilized ylide and can be reactive and potentially unstable. Furthermore, it may react slowly with sterically hindered ketones.[18]

Solution:

  • In Situ Generation: Generate the ylide in situ and add the aldehyde or ketone immediately to minimize decomposition.[18]

  • Optimize Temperature: Perform the ylide formation at a low temperature (e.g., 0°C or -78°C) and then add the carbonyl compound, allowing the reaction to slowly warm to room temperature.

  • Consider Alternatives: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative, though this would require the synthesis of a deuterated phosphonate ester.[18]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation using Zn-Cu Couple

This protocol describes a standard procedure for the cyclopropanation of an alkene using a freshly prepared zinc-copper couple.

Step-by-Step Methodology:

  • Prepare Zn-Cu Couple: In a flask under an inert atmosphere (N₂), add Zinc dust (4.0 eq) and an equal weight of anhydrous diethyl ether. Stir vigorously while adding Copper(I) Chloride (0.4 eq) portion-wise. After the addition, reflux the mixture for 30 minutes. Allow the black precipitate to settle and decant the ether. Wash the couple three times with fresh anhydrous ether.

  • Reaction Setup: To the freshly prepared Zn-Cu couple, add fresh anhydrous diethyl ether, followed by the alkene (1.0 eq).

  • Reagent Addition: Add Dibromomethane-d2 (2.0 eq) dropwise to the stirred suspension. A gentle exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting alkene is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Filter the mixture through a pad of celite to remove the zinc salts, washing with diethyl ether.

  • Purification: Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Furukawa-Modified Simmons-Smith Reaction

This modified procedure often provides more reproducible results and is suitable for a wider range of alkenes.[17]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂), add the alkene (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add diethylzinc (Et₂Zn) (1.5 eq, typically as a 1.0 M solution in hexanes) dropwise. After stirring for 15 minutes, add Dibromomethane-d2 (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.

  • Purification: Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Comparing Reaction Conditions

The choice of solvent and zinc reagent can significantly impact reaction outcomes. The following table provides illustrative data based on general principles.

Alkene SubstrateMethodSolventTemp (°C)Time (h)Typical Yield
CyclohexeneZn-Cu CoupleDiethyl Ether251875-85%
CyclohexeneEt₂Zn (Furukawa)DCM251285-95%
1-OcteneEt₂Zn (Furukawa)DCM251680-90%
Allyl AlcoholEt₂Zn (Furukawa)DCM0 to 2512>90% (High syn-selectivity)
Methyl OleateEt₂Zn (Furukawa)1,2-Dichloroethane402460-70%

Section 4: Advanced Concepts & Workflow Visualization

Reaction Mechanism Visualization

Understanding the mechanism is key to troubleshooting. The Simmons-Smith reaction proceeds through a "butterfly-type" transition state where the CD₂ group is delivered to the alkene in a concerted fashion.[16]

G cluster_reactants 1. Carbenoid Formation cluster_reaction 2. Concerted Cyclopropanation Et₂Zn Et₂Zn Carbenoid BrCD₂ZnEt (Active Species) Et₂Zn->Carbenoid + CD₂Br₂ CD₂Br₂ CD₂Br₂->Carbenoid + TS [Butterfly Transition State] Carbenoid->TS Alkene R₂C=CR₂ Alkene->TS Product Deuterated Cyclopropane TS->Product

Caption: Simplified mechanism of the Furukawa-modified Simmons-Smith reaction.

References

  • SAFETY DATA SHEET - Sigma-Aldrich (2025-08-14). Sigma-Aldrich.
  • SAFETY DATA SHEET - Sigma-Aldrich (2025-12-27). Sigma-Aldrich.
  • Dibromomethane-d2 | CAS No. 22117-86-8. Clearsynth.
  • Dibromomethane - Wikipedia. Wikipedia.
  • DIBROMOMETHANE-D2 - Safety D
  • Simmons–Smith reaction - Wikipedia. Wikipedia.
  • ICSC 0354 - DIBROMOMETHANE.
  • Technical Support Center: Optimizing Cyclopropan
  • Simmons-Smith Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Simmons-Smith Reaction. NROChemistry.
  • A Comparative Guide to Dibromoiodomethane and Other Dihalomethanes in Organic Synthesis. Benchchem.
  • Cyclopropan
  • Simmons-Smith Cyclopropan
  • Dibromomethane as a Key Solvent and Intermediate in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Hydrogen–deuterium exchange - Wikipedia. Wikipedia.
  • Deuterium Exchange - Chemistry LibreTexts. Chemistry LibreTexts.
  • Trends in the Hydrogen−Deuterium Exchange
  • DIBROMOMETHANE-D2, CONTAINS COPPER AS STABILIZER, 99
  • Dibromomethane 99 74-95-3. Sigma-Aldrich.
  • Dibromomethane-d2 ≥99 atom % D, ≥99% (CP), contains copper as stabilizer. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Addressing Baseline Distortion in NMR with Dibromomethane-d2

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline disto...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline distortion issues, with a specific focus on experiments utilizing Dibromomethane-d2 (CD₂Br₂) as the NMR solvent. Our goal is to provide you with the expertise and practical insights needed to acquire high-quality, artifact-free NMR spectra.

Introduction to Baseline Distortion in NMR

A flat, uniform baseline is critical for the accurate analysis of NMR spectra, enabling precise quantification and clear identification of spectral features. Baseline distortions, which manifest as rolling, curving, or slanted baselines, can obscure weak signals, complicate phasing, and lead to significant errors in integration.[1][2][3] These distortions can arise from a variety of sources, including instrumental imperfections, improper sample preparation, and the inherent properties of the sample and solvent itself.[4][5]

Dibromomethane-d2 is a valuable solvent for NMR spectroscopy due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[6][7] However, like any experimental system, its use is not without potential challenges. This guide will walk you through the common causes of baseline distortion when using Dibromomethane-d2 and provide systematic troubleshooting strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding baseline distortion in NMR experiments with Dibromomethane-d2:

Q1: Why is my baseline rolling or curved when using Dibromomethane-d2?

A rolling or curved baseline can be caused by several factors. Common culprits include:

  • Improper Phasing: Incorrectly set zero- and first-order phase parameters are a frequent cause of baseline distortion.[3]

  • Acoustic Ringing: This is a phenomenon where the radiofrequency pulse induces mechanical vibrations in the probe, which in turn generate spurious signals that distort the baseline.[8][9][10] This is more pronounced in modern high-sensitivity probes.[8][11]

  • Sample Preparation Issues: The presence of solid particles, high sample concentration leading to increased viscosity, or paramagnetic impurities can all negatively impact the magnetic field homogeneity and lead to a distorted baseline.[5][12]

  • Instrumental Issues: Problems with the spectrometer's electronics or temperature instability can also contribute to baseline problems.[13][14]

Q2: Can the properties of Dibromomethane-d2 itself cause baseline issues?

While Dibromomethane-d2 is generally a well-behaved NMR solvent, its physical properties should be considered:

  • Density: Dibromomethane-d2 has a high density (approximately 2.505 g/mL at 25 °C). This can lead to sample layering if not mixed thoroughly, affecting the homogeneity of the sample.

  • Viscosity: While not excessively viscous, highly concentrated solutions in Dibromomethane-d2 can lead to broader lines and shimming difficulties, which can manifest as baseline distortions.

  • Impurities: As with any solvent, impurities can introduce unexpected signals and baseline artifacts. Using high-purity Dibromomethane-d2 is recommended.

Q3: What is the quickest way to correct a distorted baseline?

For post-acquisition correction, most NMR processing software offers automated baseline correction functions.[2][15][16] These algorithms, such as the Whittaker Smoother or polynomial fitting, can often provide a quick and effective solution for minor baseline distortions.[15][17] However, for more severe distortions or for quantitative analysis, manual correction or more advanced methods may be necessary.[16]

Q4: How can I prevent baseline distortion before I even acquire my data?

Proactive measures are always the best approach. Key preventative steps include:

  • Meticulous Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter by filtering it into the NMR tube.[12][18]

  • Optimal Sample Concentration: Avoid overly concentrated samples to minimize viscosity effects.[19]

  • High-Quality NMR Tubes: Use clean, high-quality NMR tubes to avoid contaminants and ensure good magnetic field homogeneity.[5][12]

  • Proper Shimming: Carefully shim the magnetic field for each sample to optimize resolution and minimize line shape distortions that can affect the baseline.

In-Depth Troubleshooting Guides

Part 1: Pre-Acquisition Checks and Sample Preparation

A high-quality NMR spectrum begins with a well-prepared sample. The following steps are crucial for minimizing the risk of baseline distortion.

1.1. Solvent Selection and Purity

  • Rationale: The purity of the deuterated solvent is paramount. Impurities can introduce unwanted signals and affect the overall quality of the spectrum.

  • Protocol:

    • Always use high-purity Dibromomethane-d2 (≥99 atom % D) from a reputable supplier.

    • Check the solvent's specification sheet for any stabilizers, such as copper, which is sometimes added. While generally not problematic, it's good to be aware of all components in your sample.

    • If you suspect solvent contamination, run a spectrum of the neat solvent to check for impurities.

1.2. Sample Preparation Workflow

The following workflow is designed to ensure a homogenous, particulate-free sample, which is essential for good magnetic field homogeneity and a flat baseline.

SamplePrepWorkflow cluster_prep Sample Preparation weigh 1. Weigh Analyte dissolve 2. Dissolve in CD2Br2 weigh->dissolve Ensure complete dissolution filter 3. Filter Solution dissolve->filter Use a pipette with a cotton or glass wool plug transfer 4. Transfer to NMR Tube filter->transfer Avoid introducing air bubbles cap 5. Cap and Mix transfer->cap Invert several times to ensure homogeneity

Caption: A systematic workflow for preparing NMR samples to minimize baseline artifacts.

1.3. Optimizing Sample Concentration

  • Causality: Overly concentrated samples can lead to increased solution viscosity. This can broaden NMR signals and make the magnetic field more difficult to shim, both of which can contribute to baseline distortions.

  • Recommendation: For ¹H NMR, a concentration of 5-20 mg of your analyte in 0.6-0.7 mL of Dibromomethane-d2 is a good starting point.[18][19] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary due to the lower sensitivity of the nucleus.[18][19]

Parameter¹H NMR¹³C NMR
Analyte Mass 5 - 20 mg20 - 50 mg
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mL
Rationale Good signal-to-noise while minimizing viscosity effects.Higher concentration needed to overcome low natural abundance and sensitivity.

Table 1: Recommended sample concentrations in Dibromomethane-d2.

Part 2: Data Acquisition and Spectrometer Settings

Even with a perfectly prepared sample, certain acquisition parameters and instrumental phenomena can introduce baseline distortions.

2.1. Addressing Acoustic Ringing

  • Mechanism: Acoustic ringing is caused by the radiofrequency pulse inducing mechanical vibrations in the probe's components. These vibrations generate a decaying sinusoidal signal that is detected by the receiver, leading to a rolling baseline, particularly in spectra with wide spectral widths.[10] This effect is more pronounced with modern, high-sensitivity cryoprobes.[8][9][11]

  • Mitigation Strategies:

    • Increase the Acquisition Delay (DE): Introducing a short delay before the start of acquisition can allow the acoustic ringing to decay. However, this may also lead to phase errors.

    • Use Specialized Pulse Sequences: Some spectrometer manufacturers offer pulse sequences designed to suppress acoustic ringing, such as the zgig_pisp sequence.[8][9]

    • Post-Acquisition Correction: If acoustic ringing cannot be avoided during acquisition, it can often be corrected during data processing by discarding the first few data points of the FID and using linear prediction to reconstruct them.[1]

2.2. The Importance of Proper Phasing

  • Causality: Phasing corrects for frequency-dependent phase shifts in the NMR signal. An improperly phased spectrum will exhibit a rolling baseline and distorted peak shapes.[3]

  • Protocol:

    • After Fourier transformation, perform a manual phase correction.

    • Adjust the zero-order phase (PH0) to make the largest peak in the spectrum purely absorptive.

    • Adjust the first-order phase (PH1) to correct the phase of peaks across the entire spectrum.

    • It is crucial to perform phase correction before any baseline correction.[15][20]

Part 3: Post-Acquisition Data Processing

If baseline distortions persist despite careful sample preparation and acquisition, various post-processing techniques can be employed.

3.1. Automated Baseline Correction Algorithms

Most NMR software packages include automated baseline correction routines. These are often sufficient for routine analysis.

BaselineCorrection cluster_processing Post-Acquisition Processing start Distorted Spectrum auto_correct Apply Automated Baseline Correction (e.g., Whittaker Smoother, Polynomial Fit) start->auto_correct evaluate Evaluate Corrected Spectrum auto_correct->evaluate manual_correct Perform Manual Baseline Correction evaluate->manual_correct Distortion Persists finish Flat Baseline Spectrum evaluate->finish Distortion Corrected manual_correct->finish

Caption: Decision workflow for applying baseline correction to an NMR spectrum.

3.2. A Comparison of Common Baseline Correction Methods

MethodPrincipleAdvantagesDisadvantages
Polynomial Fit Fits a polynomial function to the baseline and subtracts it from the spectrum.[2][16]Simple and fast.Can distort broad peaks if the polynomial order is too high. May not be suitable for complex distortions.
Whittaker Smoother A penalized least squares method that balances fitting the baseline with maintaining smoothness.[15][17]Robust and often provides excellent results with minimal user input.Can sometimes be computationally intensive.
Bernstein Polynomials Similar to polynomial fitting but often provides a more stable and well-behaved fit to the baseline.[2]Good for complex baseline shapes.May require more user intervention to define inflection points.
Multipoint Correction The user manually selects points in signal-free regions of the spectrum to define the baseline.[15][16]Gives the user complete control over the correction.Can be time-consuming and subjective.

Table 2: Comparison of common post-acquisition baseline correction methods.

3.3. A Note on Quantitative NMR (qNMR)

For quantitative applications, it is crucial that the baseline correction method does not distort the integrals of the peaks of interest. Automated methods should be used with caution, and it is often advisable to perform manual correction and carefully inspect the results to ensure that no signal has been inadvertently removed.[1][8]

Conclusion

Achieving a flat baseline in NMR spectra when using Dibromomethane-d2 is a multi-faceted process that begins with careful sample preparation and extends through data acquisition and processing. By understanding the potential sources of distortion, from acoustic ringing to improper phasing, and by applying the systematic troubleshooting steps outlined in this guide, researchers can significantly improve the quality and reliability of their NMR data. Remember that a proactive approach, focusing on high-quality sample preparation, is the most effective way to prevent baseline problems before they arise.

References

  • Xi, Y., & Rocke, D. M. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics, 9(1), 324. [Link]

  • Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Heriot-Watt University. (1999). NMR Sample Preparation. [Link]

  • Kennemur, J. G., et al. (2023). Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry, 61(9-10), 544-553. [Link]

  • Stanford University NMR Facility. (n.d.). Baseline Correction. [Link]

  • Kennemur, J. G., et al. (2023). Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry. [Link]

  • Shcherbakov, V. M., et al. (2023). Post-acquisition correction of NMR spectra distorted by dynamic and static field inhomogeneity of cryogen-free magnets. Journal of Magnetic Resonance, 353, 107494. [Link]

  • Hu, W. (2022). Advanced Baseline Correction. UMass Nuclear Magnetic Resonance (NMR) Labs. [Link]

  • Facey, G. (2008). Acoustic Ringing. University of Ottawa NMR Facility Blog. [Link]

  • Cobas, J. C., Bernstein, M. A., Pastor, M. M., & Tahoces, P. G. (2006). A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance, 183(1), 145-151. [Link]

  • ResearchGate. (n.d.). Baseline correction techniques. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • CEMHTI. (n.d.). MY Baseline Corrector: Tutorial. [Link]

  • Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]

  • Kennemur, J. G., et al. (2023). Removing acoustic ringing baseline curvature in 13C NMR spectra for quantitative analyses. Semantic Scholar. [Link]

  • University of Sheffield. (n.d.). How to make an NMR sample. [Link]

  • University of South Florida. (2023, August 18). Guide to Anasazi NMR 60 Maintenance (USF) [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Dibromomethane. [Link]

  • Reddit. (2022, July 17). baseline correction on NMR spectra. r/OrganicChemistry. [Link]

  • Varian, Inc. (2005). NMR Spectrometer Installation Planning. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing NMR Signal-to-Noise in Dibromomethane-d2

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that achieving a high-quality NMR spectrum is paramount for accur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that achieving a high-quality NMR spectrum is paramount for accurate structural elucidation and quantitative analysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the improvement of the signal-to-noise ratio (S/N) for samples prepared in Dibromomethane-d2 (CD2Br2).

Frequently Asked Questions (FAQs)
Q1: I'm observing a poor signal-to-noise ratio in my spectrum. What are the most common causes when using Dibromomethane-d2?

A poor S/N ratio in CD2Br2 can stem from several factors, often related to the solvent's specific properties, sample preparation, or instrument parameters. The most frequent culprits are:

  • Suboptimal Sample Preparation : Insufficient sample concentration, presence of particulate matter, or impurities can significantly degrade spectral quality.[1]

  • Improper Spectrometer Shimming : Dibromomethane is denser and more viscous than common NMR solvents like chloroform or acetone.[2] This can exacerbate magnetic field inhomogeneities, which, if not corrected through careful shimming, lead to broad lines and poor S/N.[2][3]

  • Incorrect Acquisition Parameters : An insufficient number of scans, a non-optimal relaxation delay (D1), or an improperly calibrated pulse width will directly result in a lower-than-expected signal.[4]

  • Poor Probe Tuning and Matching : The NMR probe must be precisely tuned to the correct frequency for the nucleus being observed and matched to the spectrometer's electronics to ensure maximum power transfer and signal detection.[5][6]

Q2: What specific properties of Dibromomethane-d2 should I consider during my experiment?

Understanding the physical properties of CD2Br2 is crucial for troubleshooting. It is significantly different from more common deuterated solvents.

PropertyValueImplication for NMR Experiments
Density ~2.505 g/mL at 25 °CHigher density can affect sample positioning and shimming. It's important to ensure the sample volume is correct for the specific probe.
Boiling Point 99 °C[7]Low volatility at room temperature reduces the risk of concentration changes over the course of long experiments.
Viscosity Higher than many common NMR solventsIncreased viscosity leads to broader lines due to slower molecular tumbling.[2][8] This makes excellent shimming critical and may require longer relaxation delays (D1).[8]
Refractive Index ~1.5381[7]Can affect the lock system and shimming.
Q3: Can the choice of solvent itself impact the signal-to-noise ratio?

Absolutely. While deuterated solvents are used to minimize solvent signals, the physical properties of the solvent play a significant role.[9][10] The higher viscosity of Dibromomethane-d2 can lead to shorter transverse relaxation times (T2), resulting in broader signal lines.[2] Broader lines for a given signal area inherently have lower height, which translates to a lower S/N ratio. Therefore, while CD2Br2 may be required for solubility reasons, it necessitates more careful optimization of experimental parameters compared to less viscous solvents.

Troubleshooting Guides & Protocols

This section provides systematic workflows to diagnose and resolve low S/N issues.

Initial Troubleshooting Workflow for Low S/N

If you are experiencing a poor S/N ratio, follow this diagnostic workflow to systematically identify and correct the issue.

G start Low S/N Observed sample_check 1. Verify Sample Preparation - Concentration > 5 mg in 0.6 mL? - Solution clear (filtered)? - Correct sample height? start->sample_check lock_check 2. Check Deuterium Lock - Lock signal stable and maximized? - Lock phase optimized? sample_check->lock_check Sample OK tune_match 3. Verify Probe Tuning & Matching - Is the probe tuned for the correct nucleus? - Is the wobble curve minimized? lock_check->tune_match Lock OK shim_check 4. Re-evaluate Shimming - Have on-axis (Z1, Z2) shims been optimized? - Are lineshapes symmetrical? tune_match->shim_check Tuning OK acq_params 5. Optimize Acquisition Parameters - Increase Number of Scans (NS). - Optimize Relaxation Delay (D1). - Calibrate 90° pulse width. shim_check->acq_params Shimming OK success S/N Improved acq_params->success

Caption: General troubleshooting workflow for low S/N.

Part 1: Sample Preparation Protocol

A high-quality sample is the foundation of a high-quality spectrum. Particulate matter is a primary cause of poor magnetic field homogeneity and, consequently, poor S/N.[3]

Step-by-Step Sample Preparation
  • Weigh Sample : Accurately weigh 5-25 mg of your analyte for a standard ¹H spectrum. For ¹³C NMR, a higher concentration (20-50 mg or more) is recommended.[11]

  • Initial Dissolution : In a clean, dry vial, dissolve the analyte in a volume of CD2Br2 slightly less than the final desired volume (e.g., 0.6 mL for a final volume of 0.7 mL).

  • Filtration (Critical Step) : Prepare a filter by tightly packing a small plug of glass wool or cotton into a Pasteur pipette.[11] Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This removes dust and undissolved particulates.[3][12]

  • Final Volume Adjustment : Add fresh CD2Br2 to the NMR tube to reach the correct sample height for your spectrometer's probe (typically ~4-5 cm or 0.6-0.7 mL). An incorrect sample height can make shimming very difficult.[3]

  • Mixing : Cap the tube securely and invert it several times to ensure the solution is homogeneous.

G cluster_prep Sample Preparation Workflow weigh Weigh Analyte (5-25 mg for ¹H) dissolve Dissolve in CD2Br2 in separate vial weigh->dissolve filter Filter through pipette with glass wool into NMR tube dissolve->filter adjust Adjust to final volume (~4-5 cm height) filter->adjust mix Cap and mix thoroughly adjust->mix

Caption: Recommended workflow for preparing NMR samples in CD2Br2.

Part 2: Spectrometer Optimization
Guide to Probe Tuning and Matching

Why is it important? Tuning adjusts the probe's resonant frequency to match that of the nucleus you are observing, while matching optimizes the impedance (typically 50 Ohms) to ensure maximum energy transfer from the spectrometer to the sample and back.[6][13] Improper tuning and matching leads to reflected power, which reduces the efficiency of RF pulses and diminishes signal sensitivity.[5]

Protocol:

  • Insert your sample and establish a stable deuterium lock.

  • Access the spectrometer's tuning interface (often displaying a "wobble curve").

  • Adjust the "Tune" (T) control to move the dip in the curve horizontally until it is centered on the correct frequency.[6]

  • Adjust the "Match" (M) control to move the dip vertically to its lowest possible point.[5][6]

  • Iterate between tuning and matching adjustments, as they are interdependent, until the dip is centered and as deep as possible.[6]

Guide to Shimming

Why is it important for CD2Br2? Shimming corrects for inhomogeneities in the main magnetic field (B₀).[2] Because samples in more viscous solvents like CD2Br2 are more susceptible to line broadening, achieving a highly homogeneous field via shimming is absolutely critical for obtaining sharp signals and good S/N.[2] The process involves adjusting the currents in a series of "shim coils" to counteract field distortions.[14]

Protocol for Basic Shimming:

  • After locking on the deuterium signal, begin by optimizing the lower-order on-axis (spinning) shims, Z1 and Z2.

  • Adjust Z1 to maximize the lock level.

  • Adjust Z2 to maximize the lock level.

  • Repeat the adjustment of Z1 and Z2, as they interact with each other.[15]

  • If lineshape is still poor (e.g., non-symmetrical peaks), you may need to adjust higher-order shims (Z3, Z4) or off-axis (non-spinning) shims like X, Y, and XZ. Always re-optimize lower-order shims after adjusting a higher-order one.[14][15]

Part 3: Acquisition Parameter Optimization

Optimizing how the data is collected is a direct way to improve S/N.

G start Need to Improve S/N? time_check Is total experiment time a constraint? start->time_check increase_ns Increase Number of Scans (NS) S/N ∝ √NS time_check->increase_ns No shorten_d1 Shorten Relaxation Delay (D1) (Caution: May saturate signals) time_check->shorten_d1 Yes add_pre Add Paramagnetic Relaxation Agent (e.g., Cr(acac)₃) Allows for very short D1 shorten_d1->add_pre

Caption: Decision tree for optimizing acquisition time vs. S/N.

Key Acquisition Parameters
ParameterDescriptionImpact on S/N in CD2Br2
Number of Scans (NS) The number of times the experiment is repeated and averaged.The most direct way to improve S/N. The S/N ratio increases proportionally to the square root of the number of scans (S/N ∝ √NS).[4][16][17] Doubling the S/N requires quadrupling the number of scans.
Relaxation Delay (D1) The time allowed for nuclear spins to return to thermal equilibrium between scans.Due to the higher viscosity of CD2Br2, molecules tumble slower, which can lead to longer spin-lattice relaxation times (T1).[8] A D1 delay that is too short will saturate the signal, reducing its intensity. A good starting point is D1 ≈ 1.5 * T1 of the slowest relaxing nucleus of interest. For quantitative results, D1 should be at least 5 * T1.[18]
Pulse Width (P1) The duration of the radiofrequency pulse, calibrated to tip the magnetization by a specific angle (e.g., 90°).An incorrectly calibrated 90° pulse will not provide maximum signal excitation for each scan, leading to a loss in S/N. This should be calibrated for each sample/solvent combination.
Advanced Tip: Using a Paramagnetic Relaxation Agent

For nuclei with very long T1 relaxation times, waiting for full relaxation (5 x T1) between scans can make experiments prohibitively long. Adding a trace amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can dramatically shorten the T1 of all nuclei in the sample.[18][19] This allows for the use of a very short relaxation delay (D1 < 1 second), enabling a much larger number of scans to be acquired in the same amount of time, significantly boosting the S/N ratio.

References
  • Tuning and m
  • Latest Advancements in NMR Technology.
  • Tuning and matching. (2019, March 6). UCSD SSPPS NMR Facility.
  • Tuning and Matching an NMR Probe. (2008, April 14). University of Ottawa NMR Facility Blog.
  • Using NMR to Distinguish Viscosity Effects from Non-specific Protein Binding under Crowded Conditions. NIH.
  • The Effect of Viscosity on 1H NOESY Spectra. (2011, October 28). University of Ottawa NMR Facility Blog.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • Labor
  • On the Tuning of High-Resolution NMR Probes. (2014, September 11). PMC - NIH.
  • Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. MDPI.
  • Pulsed NMR: Relaxation times as function of viscocity and impurities. (2008, November 18). MIT Department of Physics.
  • Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies. PMC - NIH.
  • DIBROMOMETHANE-D2 22117-86-8 CH2Br2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
  • Paramagnetic relaxation reagents. Alternatives or complements to lanthanide shift reagents in nuclear magnetic resonance spectral analysis. Journal of the American Chemical Society.
  • SHIMMING. (2004, May 9). Unknown Source.
  • NMR Sample Prepar
  • NMR solvent selection - that also allows sample recovery. (2018, December 7).
  • Sample Prepar
  • Deuterated Solvents for NMR: Guide.
  • Dibromomethane-d2 D = 99atom , = 99 CP, yes copper stabilizer 22117-86-8. Sigma-Aldrich.
  • How to make an NMR sample. Unknown Source.
  • NMR Sample Preparation.
  • NMR | Shimming | Chemical Research Support. Weizmann Institute of Science.
  • Shimming and locking. (2006, June 15). Unknown Source.
  • Improving the signal-to-noise ratio in C21H15F4N3O3S NMR spectra. Benchchem.
  • Poor Signal-to-Noise Ratio in Your Spectrum? (2007, September 11). University of Ottawa NMR Facility Blog.
  • How to reduce noisey NMR signal? (2017, April 1). r/chemistry - Reddit.
  • Basic Practical NMR Concepts. MSU chemistry.

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Optimization

Technical Support Center: High-Temperature NMR Spectroscopy with Dibromomethane-d2

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support resource for researchers utilizing deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for researchers utilizing deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Dibromomethane-d2 (CD₂Br₂) for variable-temperature, specifically high-temperature, NMR experiments. Our goal is to equip you with the technical knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your data and the safety of your instrumentation.

Section 1: Fundamental Limitations & Safety Considerations

This section addresses the inherent physical properties of Dibromomethane-d2 that define its operational range and potential hazards at elevated temperatures.

FAQ 1: What is the absolute maximum recommended operating temperature for Dibromomethane-d2 in an NMR experiment?

The primary limiting factor for using any solvent in a high-temperature NMR experiment is its boiling point. Dibromomethane-d2 has a boiling point of approximately 99°C[1][2]. Therefore, it is strongly advised to keep the maximum experimental temperature below 90-95°C .

Causality: Approaching the solvent's boiling point within a sealed NMR tube creates a closed system where vapor pressure increases significantly. This pressure can lead to catastrophic failure of the NMR tube, sample ejection, and severe damage to the NMR probe, which is an expensive and sensitive piece of equipment[3][4]. For experiments requiring temperatures at or above 100°C, Dibromomethane-d2 is not a suitable solvent, and an alternative must be chosen.

FAQ 2: My sample is dissolved in Dibromomethane-d2. What are the safety risks of heating it?

Heating Dibromomethane-d2 near its boiling point presents several critical risks:

  • Over-pressurization: As mentioned, the primary risk is the build-up of vapor pressure inside the NMR tube. Standard borosilicate NMR tubes may not be designed to handle high internal pressures and can explode[4].

  • Solvent Decomposition: Dibromomethane can decompose when subjected to high temperatures or light, potentially releasing bromine gas[5]. This is not only a safety hazard but will also compromise your sample. The presence of a copper stabilizer in many commercial preparations of Dibromomethane-d2 hints at its potential for degradation.

  • Probe Contamination: Should the NMR tube fail, the solvent and your analyte will contaminate the NMR probe. This requires extensive and costly cleaning and can lead to significant instrument downtime.

Experimental Protocol: Pre-Experiment Safety Checklist
  • Verify Solvent Boiling Point: Always confirm the boiling point of your specific deuterated solvent before planning a variable temperature experiment[4].

  • Assess Analyte Stability: Ensure your compound is chemically stable at the target temperature[4].

  • Select Appropriate Hardware: For any experiment above 50°C, use a white ceramic spinner, as standard blue plastic spinners can warp at higher temperatures[4]. Ensure you are using a high-quality borosilicate glass NMR tube rated for your target temperature[6].

  • Plan for Gradual Temperature Changes: Never increase or decrease the temperature rapidly. A rate of 10°C every 5-10 minutes is a safe practice to prevent thermal shock to the probe's internal components and the NMR tube[4].

Section 2: Troubleshooting Common Experimental Issues

High-temperature experiments can introduce instabilities that affect data quality. This section provides solutions to the most common problems encountered when using Dibromomethane-d2 at elevated temperatures.

FAQ 3: I am struggling to achieve a stable lock on the Dibromomethane-d2 signal at 80°C. What steps can I take?

Lock instability at high temperatures is a common issue and can stem from several factors. The deuterium lock system relies on a stable, consistent signal from the solvent to maintain a constant magnetic field[7]. High temperatures disrupt this stability.

Troubleshooting Steps:

  • Re-check Lock Phase: The lock phase can drift with temperature. If the lock signal dips before rising, the phase may be 180 degrees off. Manually adjust the lock phase parameter to ensure the signal is purely absorption-positive[8].

  • Adjust Lock Power and Gain: At higher temperatures, molecular tumbling rates change. You may need to carefully increase the lock power to get a stronger signal. Be cautious, as too much power can saturate the signal, leading to lock instability[7]. After adjusting power, optimize the lock gain.

  • Combat Convection Currents: The primary culprit for lock instability at high temperatures is the physical movement of the solvent within the tube due to convection currents[9]. This movement causes the deuterium nuclei to experience a fluctuating magnetic field, which destabilizes the lock.

Troubleshooting Workflow: Stabilizing Lock and Shims at High Temperature

G Troubleshooting Lock/Shim Instability start Start: Unstable Lock or Poor Shims at High Temp check_lock 1. Observe Lock Signal Is it weak or noisy? start->check_lock adjust_params Adjust Lock Parameters: - Optimize Lock Phase - Increase Lock Power (carefully!) - Optimize Lock Gain check_lock->adjust_params Yes check_convection 2. Is Lock still unstable? Suspect Solvent Convection. check_lock->check_convection No, signal is strong but unstable adjust_params->check_convection reduce_volume Mitigate Convection: - Use a shorter sample volume (~350 µL) - Use a smaller inner-diameter NMR tube check_convection->reduce_volume Yes reshim 3. Re-acquire Shims - Load a recent, good shim file - Perform gradient shimming at the target temperature check_convection->reshim No, convection unlikely reduce_volume->reshim manual_shim If auto-shimming fails: - Manually optimize Z1/Z2, then axial shims (XZ, YZ) - Re-optimize Z1/Z2 after each axial adjustment reshim->manual_shim Shims still poor success Result: Stable Lock & High-Resolution Spectrum reshim->success Shims look good manual_shim->success

Caption: A decision tree for troubleshooting lock and shim issues.

FAQ 4: My spectral resolution is excellent at room temperature but degrades significantly when I heat the sample. Why is this happening?

This is a classic sign of temperature-induced magnetic field inhomogeneity. The cause is almost always related to the physical state of the sample.

Causality and Solutions:

  • Convection Currents: As described in FAQ 3, convection currents are the most significant factor[9]. The bulk movement of the liquid means that even with a stable lock, the magnetic field experienced across the entire sample volume is no longer uniform, leading to broad lines.

    • Solution: The most effective solution is to reduce the sample height. A shorter sample column (~25-30 mm, or ~350-400 µL) minimizes the temperature gradient across the sample, thereby reducing the driving force for convection[4]. Using smaller inner-diameter tubes can also help suppress these currents[9].

  • Temperature-Dependent Shimming: The optimal shim values are temperature-dependent[10]. A perfect shim set at 25°C will not be optimal at 85°C.

    • Solution: Always re-shim your sample after it has fully equilibrated at the target temperature. It is good practice to wait at least 5-10 minutes after reaching the set temperature before starting the shimming procedure[4].

Section 3: High-Temperature Solvent Alternatives

Given its low boiling point, Dibromomethane-d2 is often unsuitable for many applications requiring elevated temperatures. Choosing the right solvent is critical for experimental success.

FAQ 5: My experiment requires temperatures of 120°C. What are good, common alternatives to Dibromomethane-d2?

For temperatures significantly above 100°C, you must use a solvent with a higher boiling point and proven thermal stability. The choice depends on the solubility requirements of your analyte[11].

Data Presentation: Comparison of High-Temperature Deuterated Solvents

Solvent NameAbbreviationBoiling Point (°C)Usable Temp. Range (°C)PolarityKey Characteristics
Dibromomethane-d2 CD₂Br₂ ~99 < 95 Moderately Polar Not a true high-temp solvent; limited range.
Toluene-d8-~111up to ~100NonpolarGood for organometallic chemistry; limited range[11].
N,N-Dimethylformamide-d7DMF-d7~153up to ~140Polar AproticGood solvating power, but can be reactive.
o-Dichlorobenzene-d4-~180up to ~170NonpolarExcellent for polymers and nonpolar compounds.
Dimethyl Sulfoxide-d6DMSO-d6~189up to ~180Highly Polar AproticExcellent solvent for a wide range of compounds; very hygroscopic[11].
Ethylene Glycol-d6-~197up to ~190Highly Polar ProticHigh boiling point, but high viscosity can broaden lines[11].
1,2,4-Trichlorobenzene-d3-~213up to ~200NonpolarVery high boiling point for demanding applications.

Data compiled from multiple sources[11][12][13].

Experimental Workflow: Selecting a High-Temperature NMR Solvent

Caption: A logical workflow for choosing an appropriate high-temperature NMR solvent.

Summary

While Dibromomethane-d2 is a useful solvent for many room-temperature applications, its low boiling point of ~99°C makes it a poor and potentially hazardous choice for true high-temperature NMR spectroscopy. For experiments requiring temperatures approaching or exceeding this limit, selecting a more appropriate high-boiling solvent like DMSO-d6 or o-Dichlorobenzene-d4 is essential for safety, data quality, and instrument integrity. When operating with any solvent at elevated temperatures, be mindful of convection-induced instability and always re-shim at your target temperature.

References

  • NORELL®, Inc. (n.d.). Technical Information - NMR Tubes. Retrieved from [Link]

  • Various Authors. (2014). Can I use NMR spectrometer to analyze a sample with high temperature?. ResearchGate. Retrieved from [Link]

  • Hope, M. A., et al. (2018). Challenges and advances in the application of dynamic nuclear polarization to liquid-state samples. PubMed Central. Retrieved from [Link]

  • Various Authors. (2012). Lock at high temperatures. NMR Wiki Q&A Forum. Retrieved from [Link]

  • Douglas, J., & Neuenswander, S. (2022). High Temperature NMR. University of Kansas NMR Labs. Retrieved from [Link]

  • Parce, H. L., et al. (2023). Alternatives to Dichloromethane for Teaching Laboratories. Journal of Chemical Education. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Various Authors. (2022). Weird effects in high temperature NMR of rotamers. Reddit. Retrieved from [Link]

  • University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Various Authors. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. Retrieved from [Link]

  • University of Ottawa. (n.d.). Locking and Shimming. Retrieved from [Link]

  • University of Wyoming. (n.d.). NMR Useful Tips. Retrieved from [Link]

  • University of Alberta. (2006). Shimming and locking. Retrieved from [Link]

  • Steffen's Chemistry Pages. (2013). Dichloromethane-d2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dibromomethane. PubChem. Retrieved from [Link]

  • Look Chemical. (n.d.). 99.5% Purity Dibromomethane CAS 74-95-3. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to NMR Solvents: Dibromomethane-d2 vs. Dichloromethane-d2

In the landscape of nuclear magnetic resonance (NMR) spectroscopy, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and interpretability of spectral data. Among the arra...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of nuclear magnetic resonance (NMR) spectroscopy, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and interpretability of spectral data. Among the array of available solvents, chlorinated methanes are workhorses for their ability to dissolve a wide range of organic compounds. This guide provides an in-depth comparison of two such solvents: dibromomethane-d2 (CD₂Br₂) and dichloromethane-d2 (CD₂Cl₂), offering insights into their respective properties and optimal applications for researchers, scientists, and professionals in drug development.

At a Glance: A Comparative Overview

A clear understanding of the fundamental physical and NMR-specific properties of each solvent is the first step in making an informed selection. The following table summarizes these key characteristics.

PropertyDibromomethane-d2 (CD₂Br₂)Dichloromethane-d2 (CD₂Cl₂)
Residual ¹H NMR Peak (ppm) ~4.94[1]~5.32 (triplet)[2]
¹³C NMR Peak (ppm) Data not readily available~53.8 (quintet)
Boiling Point (°C) 96-99[3]39-40[2]
Melting Point (°C) -52.7-97[2]
Density (g/mL at 25°C) ~2.505~1.362
Viscosity (mPa·s at 20°C) Data not readily available0.43[2]
Polarity Polar[4]Polar aprotic[3][5]
Dielectric Constant Data not readily available8.93[2]

Delving Deeper: Causality Behind the Choice

The data presented above reveals significant differences between these two solvents, which in turn dictate their suitability for various experimental conditions.

The Significance of the Residual Proton Peak

The position of the residual proton peak is a primary consideration in NMR solvent selection. The signal from the residual, non-deuterated solvent can obscure analyte signals that resonate in the same region. Dibromomethane-d2's residual peak at approximately 4.94 ppm is notably upfield compared to dichloromethane-d2's peak at around 5.32 ppm.[1][2] This makes dibromomethane-d2 a superior choice when analyzing compounds with protons in the 5.0-5.5 ppm region , as it minimizes the risk of signal overlap. Conversely, for analytes with signals around 4.9 ppm, dichloromethane-d2 would be the preferred solvent.

The Impact of Physical Properties

The stark contrast in boiling points—96-99°C for dibromomethane-d2 versus 39-40°C for dichloromethane-d2—is a critical factor in experimental design.[2][3]

  • Temperature-Dependent Studies: The higher boiling point of dibromomethane-d2 makes it the solvent of choice for variable-temperature NMR experiments that require elevated temperatures to study dynamic processes, such as conformational changes or chemical exchange.

  • Sample Recovery: For precious or limited-quantity samples, the high volatility of dichloromethane-d2 (boiling point 39-40°C) facilitates easy removal of the solvent post-analysis, ensuring maximum sample recovery.[2] The significantly higher boiling point of dibromomethane-d2 makes its removal more challenging and energy-intensive.

The higher density of dibromomethane-d2 (~2.505 g/mL) compared to dichloromethane-d2 (~1.362 g/mL) can be a practical consideration for sample preparation, particularly when dealing with small sample volumes.

Polarity and Solubility Considerations

Both dibromomethane and dichloromethane are classified as polar molecules. The electronegativity of the halogen atoms (bromine and chlorine) creates a dipole moment in the molecule. Dichloromethane is often described as a polar aprotic solvent, capable of dissolving a wide range of both polar and nonpolar compounds.[3][5] While specific polarity data for dibromomethane-d2 is less common, its chemical structure suggests it also acts as a polar solvent. The choice between the two based on polarity will often come down to empirical testing of the analyte's solubility. Dichloromethane's well-established use as a versatile solvent for a broad spectrum of organic molecules often makes it a first-line choice.[6]

Experimental Protocol: Preparing an NMR Sample

To ensure the acquisition of high-quality NMR data, adherence to a standardized sample preparation protocol is essential.

Materials:

  • Analyte

  • Deuterated solvent (Dibromomethane-d2 or Dichloromethane-d2)

  • NMR tube (5 mm or as appropriate for the spectrometer)

  • Pipettes

  • Vortex mixer (optional)

  • Internal standard (e.g., tetramethylsilane, TMS), if required.

Procedure:

  • Weigh the Analyte: Accurately weigh a suitable amount of the analyte (typically 1-10 mg for ¹H NMR) and transfer it to a clean, dry vial.

  • Add the Deuterated Solvent: Using a clean pipette, add the appropriate volume of the chosen deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the analyte is completely dissolved. If necessary, gentle warming can be applied, being mindful of the solvent's boiling point, especially for the highly volatile dichloromethane-d2.

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube using a pipette. Avoid introducing any solid particles.

  • Add Internal Standard (if applicable): If quantitative analysis or precise chemical shift referencing is required, add a small, known amount of an internal standard like TMS.

  • Cap and Mix: Securely cap the NMR tube and invert it several times to ensure a homogenous solution.

  • Insert into Spinner Turbine: Place the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's specifications.

  • Acquire Data: Insert the sample into the NMR spectrometer and proceed with data acquisition.

Decision Workflow: Selecting the Right Solvent

The following diagram illustrates a logical workflow for choosing between dibromomethane-d2 and dichloromethane-d2.

Solvent_Selection start Start: Need to dissolve an organic analyte for NMR analyte_protons Are there analyte protons in the 5.0-5.5 ppm region? start->analyte_protons high_temp Is the experiment to be run at elevated temperatures (>40°C)? analyte_protons->high_temp No cd2br2 Choose Dibromomethane-d2 analyte_protons->cd2br2 Yes sample_recovery Is easy sample recovery a high priority? high_temp->sample_recovery No high_temp->cd2br2 Yes cd2cl2 Choose Dichloromethane-d2 sample_recovery->cd2cl2 Yes solubility_test Test solubility in Dichloromethane-d2 first sample_recovery->solubility_test No solubility_test->cd2cl2

Caption: A decision-making workflow for selecting between dibromomethane-d2 and dichloromethane-d2 for NMR analysis.

Conclusion

The selection between dibromomethane-d2 and dichloromethane-d2 as an NMR solvent is a nuanced decision that hinges on the specific requirements of the experiment and the nature of the analyte. Dichloromethane-d2 stands out as a versatile, low-boiling-point solvent suitable for a wide range of routine analyses where easy sample recovery is paramount. In contrast, dibromomethane-d2 offers a distinct advantage with its higher boiling point, making it ideal for high-temperature studies, and a more upfield residual proton peak, which can be crucial for avoiding signal overlap with certain analytes. By carefully considering the factors outlined in this guide, researchers can make a well-informed choice, leading to the acquisition of high-quality, unambiguous NMR data.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Steffen's Chemistry Pages. (2013, November 6). Dichloromethane-d2. Retrieved from [Link]

  • Breslyn, W. (2020, December 18). Is CH2Cl2 Polar or Nonpolar? (Dichloromethane). YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 6). Why Dichloromethane (CH2Cl2) is Polar? Molecular Polarity and Geometry Explained. YouTube. Retrieved from [Link]

  • Allchemy. (2023, August 5). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Analysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, March 21). Why Dichloromethane (CH2Cl2) is Polar? Molecular Polarity and Geometry Explained. YouTube. Retrieved from [Link]

  • uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

  • Zeochem. (n.d.). Dichloromethane-d2. Retrieved from [Link]

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Comparative

A Comparative Guide to the Isotopic Effects of Dibromomethane-d2 and Other Solvents for Mechanistic and Spectroscopic Studies

For researchers, scientists, and drug development professionals, the nuanced selection of a solvent can be the pivotal factor that dictates the success of an experiment. Deuterated solvents, in particular, are not merely...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced selection of a solvent can be the pivotal factor that dictates the success of an experiment. Deuterated solvents, in particular, are not merely passive media for analysis but are powerful tools for probing the intricate details of reaction mechanisms and molecular structures. This guide provides an in-depth comparison of the isotopic effects of Dibromomethane-d2 (CD2Br2), contextualized against other commonly used deuterated and non-deuterated solvents, to empower you with the expertise to select the optimal solvent for your research needs.

Section 1: The Theoretical Framework of Isotope Effects

Isotopic substitution, the replacement of an atom with one of its isotopes, does not alter the potential energy surface of a reaction.[1] However, it does affect mass-dependent properties, most notably the vibrational frequencies of chemical bonds.[1] This seemingly subtle change gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where isotopically substituted molecules exhibit different reaction rates.[1]

The primary origin of the KIE lies in the difference in Zero-Point Energy (ZPE) . A bond to a heavier isotope (like the Carbon-Deuterium bond, C-D) has a lower ground-state vibrational energy than a bond to a lighter isotope (Carbon-Hydrogen, C-H). Consequently, more energy is required to break a C-D bond, which often results in a slower reaction rate.

  • Primary Kinetic Isotope Effect (PKIE): This is observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. For deuterium substitution, this effect (expressed as the ratio of rate constants, kH/kD) is typically in the range of 6 to 10, signifying a substantial slowdown in the reaction rate for the deuterated species.[2]

  • Secondary Kinetic Isotope Effect (SKIE): This arises when the isotopic substitution is at a bond that is not directly broken or formed in the rate-determining step. SKIEs are generally smaller than PKIEs and can provide valuable information about changes in hybridization or hyperconjugation at the transition state.

  • Solvent Isotope Effect (SIE): This occurs when the solvent itself is isotopically substituted (e.g., using CD2Br2 instead of CH2Br2). The effects can be complex, influencing reaction rates and equilibria by altering the solvation of reactants, intermediates, and transition states.

The following diagram illustrates the fundamental principle of the primary kinetic isotope effect, rooted in the difference in zero-point energies between a C-H and a C-D bond.

Caption: Zero-Point Energy (ZPE) and its effect on activation energy.

Section 2: Physicochemical Properties of Dibromomethane-d2 vs. Alternatives

The choice of a deuterated solvent is often dictated by its physical properties and how they align with experimental requirements. Dibromomethane-d2 (CD2Br2) is a dense, non-polar, aprotic solvent. Its properties are subtly but significantly different from its non-deuterated counterpart and other common halogenated solvents due to the increased mass of deuterium.

PropertyDibromomethane-d2 (CD2Br2)Dibromomethane (CH2Br2)Dichloromethane-d2 (CD2Cl2)Chloroform-d (CDCl3)
CAS Number 22117-86-874-95-31665-00-5865-49-6
Molecular Weight ( g/mol ) 175.85173.8386.94120.38
Density (g/mL at 25 °C) 2.5052.4771.3621.500[3][4]
Boiling Point (°C) 9996-9840[5][6]61[3]
Melting Point (°C) N/A-52-97[5][6]-64[3][4]
Refractive Index (n20/D) 1.53811.5411.422[6]1.444[4][7]

Causality Behind the Differences:

  • Density: The replacement of two hydrogen atoms (atomic mass ~1) with two deuterium atoms (atomic mass ~2) leads to a noticeable increase in the molecular weight and, consequently, a higher density for CD2Br2 compared to CH2Br2.

  • Boiling Point: The slightly higher boiling point of CD2Br2 is a result of the increased mass, which leads to slightly stronger van der Waals forces.

  • NMR Spectroscopy: As with other deuterated solvents, the primary utility of CD2Br2 in NMR is to provide a "silent" background, free from overwhelming proton signals from the solvent itself.[8] This allows for clear observation of the analyte's proton signals. Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring stability and accuracy.[3]

Section 3: Application in Elucidating Reaction Mechanisms

The true power of Dibromomethane-d2 is realized when it is used to probe reaction mechanisms. By comparing reaction rates in CD2Br2 versus CH2Br2 (a solvent isotope effect) or by using CD2Br2 as a deuterated reactant (a kinetic isotope effect), one can gain profound insights into the transition state of the rate-determining step.

Scenario: Differentiating SN1 vs. SN2 Mechanisms

Consider a nucleophilic substitution reaction. The choice of solvent can significantly influence whether the reaction proceeds via an SN1 or SN2 pathway.[6]

  • SN1 Reaction: This pathway involves the formation of a carbocation intermediate in the rate-determining step. Polar solvents stabilize this charged intermediate, accelerating the reaction.

  • SN2 Reaction: This is a concerted, one-step process. While solvent polarity can play a role, it is generally less sensitive to solvent stabilization of intermediates compared to the SN1 pathway.

By running a reaction in both CH2Br2 and CD2Br2, a small inverse solvent isotope effect (kH/kD < 1) might be observed for an SN1 reaction. This is because the C-D bond is slightly less polarizable than the C-H bond, leading to marginally better solvation of the developing carbocation by the protio-solvent. Conversely, an SN2 reaction would be expected to show a negligible or very small normal solvent isotope effect. While these effects are often subtle, they can provide a crucial piece of the mechanistic puzzle when combined with other data. A more pronounced effect is seen when the solvent is a reactant, such as in an E2 elimination where the C-D bond is broken in the rate-determining step, leading to a large primary KIE.[1]

Section 4: Experimental Workflow for Quantifying Isotopic Effects

To ensure the trustworthiness and reproducibility of KIE or SIE data, a rigorously controlled experimental protocol is paramount. The following workflow is designed to be a self-validating system for determining a primary kinetic isotope effect using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: A validated workflow for the experimental determination of a KIE.

Detailed Protocol: Measuring the KIE of an Elimination Reaction

  • Preparation:

    • Prepare two stock solutions of the base (e.g., sodium ethoxide in ethanol) of identical concentration.

    • Accurately weigh the non-deuterated substrate (e.g., 2-bromopropane) and the deuterated substrate (e.g., 2-bromopropane-d7).

    • Prepare two reaction vessels, one for the 'H' reaction and one for the 'D' reaction, ensuring they are in a temperature-controlled bath set to the desired reaction temperature.

  • Reaction Initiation:

    • Simultaneously, add the base solution to both reaction vessels containing the respective substrates dissolved in the chosen solvent (e.g., ethanol). Start a timer immediately. This is t=0.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw an exact volume (e.g., 100 µL) from each reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) and an internal standard for GC-MS analysis. This stops the reaction and provides a reference for quantification.

  • Analysis:

    • Analyze each quenched sample by GC-MS.[1] The gas chromatograph will separate the reactant from the product.

    • The mass spectrometer will allow for quantification of the peak areas corresponding to the reactant and the internal standard.

  • Data Processing:

    • For each time point, calculate the concentration of the reactant relative to the internal standard.

    • Plot ln([Reactant]/[Reactant]t=0) versus time for both the 'H' and 'D' reactions.

    • The slope of the resulting line for the 'H' reaction is -kH, and the slope for the 'D' reaction is -kD.

  • Calculation:

    • Calculate the KIE as the ratio of the rate constants: KIE = kH / kD . A value significantly greater than 1 indicates a primary kinetic isotope effect.

Section 5: Application in NMR Spectroscopy

While the primary role of deuterated solvents like Dibromomethane-d2 in NMR is to eliminate solvent proton signals, they also introduce subtle but measurable solvent isotope effects on chemical shifts .[9]

When a solute is dissolved, its chemical shifts can be influenced by the surrounding solvent molecules. Replacing CH2Br2 with CD2Br2 can slightly alter the intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions) with the solute. This can lead to small changes in the electron shielding around the solute's nuclei, resulting in a slight shift in their resonance frequencies.[10]

These shifts are typically very small (on the order of parts per billion), but they can be significant in high-resolution NMR studies or when studying sensitive systems like hydrogen bonding.[10][11] For most routine analyses, this effect is negligible, but for researchers conducting high-precision structural or conformational studies, it is an important factor to consider. The chemical shift of residual water, for instance, is known to be quite dependent on the solvent environment.[12]

Conclusion

Dibromomethane-d2 is a specialized solvent that offers unique advantages for the discerning scientist. Its primary utility lies in its ability to act as a powerful probe for investigating reaction mechanisms through the kinetic isotope effect. By understanding the fundamental principles of ZPE differences and by employing rigorous, self-validating experimental workflows, researchers can leverage the subtle differences between CD2Br2 and its protio-counterpart to uncover deep mechanistic insights. While its applications in routine NMR are similar to other deuterated solvents, its specific physicochemical properties make it a valuable addition to the toolkit for advanced organic chemistry, drug metabolism studies, and materials science. The deliberate choice of CD2Br2, informed by the principles outlined in this guide, can elevate the precision and depth of scientific inquiry.

References

  • Kinetic Isotope Effects . (2024). Chemistry LibreTexts. [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.). Source not specified.
  • Chloroform-d . (n.d.). PubChem. [Link]

  • Gas uptake studies of deuterium isotope effects on dichloromethane metabolism in female B6C3F1 mice in vivo . (1994). PubMed. [Link]

  • Isotope shifts and other isotope effects . (n.d.). University of Ottawa. [Link]

  • Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules . (2022). MDPI. [Link]

  • Deuterated chloroform . (n.d.). Wikipedia. [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation . (n.d.). EPFL. [Link]

  • Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect . (2014). Journal of Chemical Education. [Link]

  • Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control . (n.d.). OSTI.GOV. [Link]

  • Methylene chloride-d2 . (n.d.). PubChem. [Link]

  • Isotope Effects on Chemical Shifts and Coupling Constants . (n.d.). STEMwomen.org. [Link]

  • Kinetic isotope effect . (n.d.). Wikipedia. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacopeial Convention . (2010). Journal of Organic Chemistry. [Link]

  • dichloromethane-d2 . (n.d.). Chemsrc. [Link]

  • Gas Uptake Studies of Deuterium Isotope Effects on Dichloromethane Metabolism in Female B6C3F1 Mice in Vivo . (n.d.). ResearchGate. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis . (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry . (n.d.). ChemRxiv. [Link]

  • Chloroform-d, 99.8 atom % D . (n.d.). Scientific Laboratory Supplies (Ireland) Ltd. [Link]

  • Dichloromethane-d2 99.5 atom% D, 25 grams . (n.d.). CP Lab Safety. [Link]

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Validation

A Comparative Guide to the Validation of Dibromomethane-d2 as an Internal Standard

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of their results hinges on the meticulous control of experimental variability. In chromatographic techniques...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of their results hinges on the meticulous control of experimental variability. In chromatographic techniques, particularly when coupled with mass spectrometry (GC/MS and LC/MS), the use of an internal standard (IS) is a cornerstone of robust method validation. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and extraction process, thereby providing a reliable reference for accurate quantification.

This guide provides an in-depth technical evaluation of Dibromomethane-d2 (CD2Br2) as an internal standard, primarily for the analysis of volatile and semi-volatile organic compounds. We will explore the scientific rationale behind its selection, present a comprehensive validation protocol in line with international guidelines, and draw objective comparisons with commonly used alternative internal standards. All experimental data presented is representative of typical performance and serves to illustrate the validation principles.

The Rationale for a Deuterated Internal Standard

The principle of isotope dilution mass spectrometry (IDMS) underscores the value of using stable isotope-labeled internal standards.[1] These compounds are chemically identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2] However, their increased mass allows them to be distinguished by a mass spectrometer. This near-perfect chemical mimicry is the most effective way to compensate for matrix effects, which can cause unpredictable signal suppression or enhancement in complex samples.[3][4]

Dibromomethane-d2, with a chemical purity of ≥99% and an isotopic purity of ≥99 atom % D, is a suitable candidate for an internal standard for its non-deuterated counterpart and other small brominated or halogenated volatile organic compounds.[5][6] Its utility has been noted in various analytical applications, including NMR studies and as a reference standard for environmental analysis.[7]

Validation of Dibromomethane-d2 as an Internal Standard: A Step-by-Step Protocol

The validation of an analytical method using Dibromomethane-d2 as an internal standard must be conducted in accordance with established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often harmonized under the International Council for Harmonisation (ICH).[8] The core validation parameters include linearity, accuracy, precision, selectivity, stability, and the assessment of matrix effects.

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for volatile organic compounds (VOCs) using Dibromomethane-d2 as an internal standard with purge and trap GC/MS.

Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Procedure cluster_validation Method Validation Standard_Prep Prepare Analyte and Dibromomethane-d2 Stock and Working Solutions Spiking Spike Calibration Standards and Quality Control Samples into Blank Matrix Standard_Prep->Spiking Purge_Trap Purge and Trap Spiking->Purge_Trap GC_Separation Gas Chromatographic Separation Purge_Trap->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Selectivity Selectivity & Specificity Accuracy_Precision->Selectivity Stability Stability Selectivity->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect

Caption: A typical experimental workflow for the validation of a GC/MS method for VOCs using an internal standard.

Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.

Protocol:

  • Prepare a series of at least five calibration standards by spiking a blank matrix (e.g., reagent water for environmental samples) with the analyte at different concentrations.

  • Add a constant concentration of Dibromomethane-d2 to each calibration standard.

  • Analyze the standards using the developed GC/MS method.

  • Plot the ratio of the analyte peak area to the Dibromomethane-d2 peak area against the analyte concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[6]

Accuracy and Precision

Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Analyze at least five replicates of each QC level in a single analytical run (intra-day precision and accuracy) and on at least two different days (inter-day precision and accuracy).

  • Accuracy is expressed as the percent recovery of the known concentration. The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision is expressed as the relative standard deviation (%RSD). The %RSD should not exceed 15% (20% at the LLOQ).

Selectivity and Specificity

Objective: To ensure that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze at least six independent sources of blank matrix to investigate for any interfering peaks at the retention times of the analyte and Dibromomethane-d2.

  • Spike the blank matrices with the LLOQ concentration of the analyte and the internal standard to ensure that the analyte can be reliably detected.

Stability

Objective: To evaluate the stability of the analyte and Dibromomethane-d2 in the analytical solutions under different storage and handling conditions.

Protocol:

  • Stock Solution Stability: Store stock solutions of the analyte and Dibromomethane-d2 at room temperature and under refrigeration for a defined period. Analyze at regular intervals and compare the response to that of freshly prepared solutions.

  • Bench-Top Stability: Keep processed samples at room temperature for a period that mimics the expected duration of sample handling and analysis.

  • Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles before analysis.

  • The mean concentration at each stability time point should be within ±15% of the initial concentration. Studies have shown that while some volatile organic compound mixtures in solution can degrade over a couple of weeks, proper storage can extend this period.[9] The stability of halogenated compounds can be influenced by factors such as pH and the presence of other reactive species.[3][10]

Matrix Effect

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.

Protocol:

  • Prepare two sets of samples:

    • Set A: Analyte and Dibromomethane-d2 spiked into a solvent.

    • Set B: Blank matrix extract spiked with the analyte and Dibromomethane-d2 at the same concentrations as in Set A.

  • Analyze both sets of samples and compare the peak areas.

  • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A). An MF of 1 indicates no matrix effect.

  • The internal standard-normalized MF should be close to 1, demonstrating that Dibromomethane-d2 effectively compensates for any matrix-induced variations.

Comparative Performance Analysis

The choice of an internal standard is critical and should be based on its performance in the specific analytical method. Below is a comparative summary of Dibromomethane-d2 against other common internal standards for the analysis of volatile organic compounds. The data presented is a synthesis of typical performance characteristics reported in the literature.

Performance Parameter Dibromomethane-d2 1,2-Dichloroethane-d4 Bromoform-d Non-Deuterated Structural Analog (e.g., 1,2-Dibromoethane)
Analyte Similarity Excellent for Dibromomethane and other small brominated VOCs. Good for other halogenated VOCs.Good for chlorinated VOCs.[11]Excellent for Bromoform and other trihalomethanes.Good, but not identical chromatographic behavior.
Linearity (r²) Typically ≥ 0.998Typically ≥ 0.997Typically ≥ 0.998Typically ≥ 0.995
Accuracy (% Recovery) 90-110%85-115%90-110%70-130% (can be more variable)[1]
Precision (%RSD) < 10%< 15%< 10%< 20%
Matrix Effect Compensation ExcellentVery GoodExcellentModerate to Poor
Commercial Availability Readily availableReadily availableReadily availableReadily available
Cost HigherHigherHigherLower
Stability Generally stable in solution.[12]Generally stable, but can be susceptible to degradation.[3]Generally stable.Similar to the analyte.
Causality Behind Performance Differences

The superior performance of deuterated internal standards like Dibromomethane-d2, 1,2-Dichloroethane-d4, and Bromoform-d in terms of accuracy and precision stems from their ability to co-elute with their respective non-deuterated analytes and experience identical matrix effects.[1] Non-deuterated structural analogs, while often more affordable, may have slightly different retention times and ionization efficiencies, leading to less effective correction for matrix-induced variability and sample preparation losses.

The following diagram illustrates the logical relationship in selecting an internal standard.

IS_Selection_Logic Goal Accurate & Precise Quantification Requirement Compensation for Variability (Sample Prep, Matrix Effects) Goal->Requirement Ideal_IS Ideal Internal Standard: - Behaves identically to analyte - Distinguishable by detector Requirement->Ideal_IS Deuterated_IS Deuterated Internal Standard (e.g., Dibromomethane-d2) Ideal_IS->Deuterated_IS Best Approximation Non_Deuterated_IS Non-Deuterated Structural Analog Ideal_IS->Non_Deuterated_IS Alternative Performance Superior Performance: - High Accuracy - High Precision Deuterated_IS->Performance Non_Deuterated_IS->Performance Often lower

Caption: Logical framework for the selection of an internal standard, highlighting the advantages of a deuterated analog.

Conclusion

The validation of Dibromomethane-d2 as an internal standard, following rigorous international guidelines, demonstrates its suitability for accurate and precise quantification of volatile organic compounds, particularly its non-deuterated counterpart and other small halogenated molecules. Its key advantage lies in its chemical identity with the analyte, which allows for superior compensation of matrix effects and variability during sample processing compared to non-deuterated structural analogs. While the initial cost of a deuterated standard is higher, the enhanced data quality, reliability, and reduced need for extensive sample clean-up often justify the investment, especially in regulated environments such as pharmaceutical development and environmental monitoring. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to validate Dibromomethane-d2 in their own laboratories and make informed decisions on the selection of the most appropriate internal standard for their analytical needs.

References

  • New York State Department of Environmental Conservation. (n.d.). Data Validation Summary Report. Retrieved from [Link]

  • Zeitler, K. et al. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Barcarolo, R., Casson, P., & Tutta, C. (1992, May). Analysis of the volatile constituents of food by headspace GC-MS with reversal of the carrier gas flow.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Determination of 1,2-dichloroethane in aqueous solutions of chlormequat chloride. Retrieved from [Link]

  • Ruan, T., et al. (2018, October 1). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
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Comparative

A Senior Application Scientist's Guide to Deuterated Solvents in High-Resolution Spectroscopy

For researchers, scientists, and professionals in drug development, the selection of an appropriate deuterated solvent is a foundational decision that dictates the quality, accuracy, and interpretability of Nuclear Magne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate deuterated solvent is a foundational decision that dictates the quality, accuracy, and interpretability of Nuclear Magnetic Resonance (NMR) spectroscopy data. This guide provides a comprehensive comparative analysis of commonly used deuterated solvents, grounded in both fundamental principles and practical, field-proven insights. We will delve into the causality behind experimental choices, present validating data, and offer robust protocols to empower you in your analytical endeavors.

The Indispensable Role of Deuteration in NMR Spectroscopy

In ¹H NMR spectroscopy, the overwhelming signal from a non-deuterated (protiated) solvent would completely obscure the signals from the analyte, which is typically present at a much lower concentration.[1] Deuterated solvents, in which hydrogen atoms (¹H) are replaced by their heavier isotope, deuterium (²H or D), are therefore essential.[2][3] Deuterium resonates at a different frequency from protons, rendering the solvent effectively "invisible" in the ¹H NMR spectrum and allowing for the clear observation of the analyte's signals.[1][4]

Beyond simply avoiding solvent interference, deuterated solvents serve three critical functions in modern NMR spectroscopy:

  • Minimizing Solvent Signals: By replacing hydrogen with deuterium, the solvent's own proton signals are eliminated from the spectrum, providing a clear window for analyzing the compound of interest.[2][3]

  • Providing a Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field strength. This ensures the stability and reproducibility of the experiment over time.[3][4]

  • Improving Spectral Resolution: The use of deuterated solvents can reduce proton exchange interference, leading to more stable chemical shifts and coupling constants, which in turn makes the spectra easier to interpret.[3]

Comparative Analysis of Common Deuterated Solvents

The choice of a deuterated solvent is a multi-faceted decision that balances the physicochemical properties of the solvent with the specific requirements of the analyte and the NMR experiment.[4] Key factors to consider include the analyte's solubility, the solvent's chemical compatibility with the analyte, the location of residual solvent peaks, and the solvent's physical properties such as boiling point and viscosity.[4][5]

Below is a comparative table summarizing the key properties of commonly used deuterated solvents for spectroscopy.

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Key Characteristics & Applications
Chloroform-d CDCl₃120.38[6]60.9[6]-64[6]7.2677.16[7]Versatile, non-polar solvent for a wide range of organic compounds.[6] Easy sample recovery.
DMSO-d₆ (CD₃)₂SO84.17[8]189[8]18.5[9]2.5039.52[10]Highly polar, excellent for dissolving polar compounds, peptides, and carbohydrates.[8] High boiling point is suitable for high-temperature studies.[9]
Deuterium Oxide D₂O20.03101.4[11]3.82[12]~4.79-Ideal for water-soluble compounds and for identifying exchangeable protons (e.g., -OH, -NH).[13]
Acetone-d₆ (CD₃)₂CO64.12[14]55.5[15]-93.8[15]2.05[4]29.84, 206.26[4]Good for a range of organic compounds, often used when chloroform-d interferes with aromatic signals.[16]
Methanol-d₄ CD₃OD36.0765.4[17]-98[3]3.31, 4.87[18]49.00[18]A polar, protic solvent suitable for compounds that can form hydrogen bonds.[13]
Benzene-d₆ C₆D₆84.15[4]79.1[19]6.8[19]7.16[4]128.06Useful for aromatic compounds and can induce significant shifts in analyte signals (aromatic solvent-induced shift), aiding in spectral interpretation.[16]
Dichloromethane-d₂ CD₂Cl₂86.94[20]40[20]-97[20]5.3253.84A non-polar solvent with good dissolving power, but more expensive than chloroform-d.[21]
Tetrahydrofuran-d₈ C₄D₈O80.16[4]65-66[4]-106[4]1.72, 3.5825.31, 67.21A moderately polar aprotic solvent, useful for a variety of organic compounds.[22]

Note: The chemical shifts of residual peaks can vary slightly depending on factors such as temperature, concentration, and the presence of other substances.[4]

A Systematic Approach to Solvent Selection

The process of selecting the optimal deuterated solvent should be systematic to ensure the highest quality data. The following workflow provides a logical approach for researchers.

Solvent_Selection_Workflow Analyte Analyte Properties (Polarity, Functional Groups) Solubility Solubility Test (Non-deuterated solvent first) Analyte->Solubility Solubility->Analyte Insoluble Compatibility Chemical Compatibility (No reaction with analyte) Solubility->Compatibility Soluble Compatibility->Solubility Incompatible Residual_Peaks Residual Peak Analysis (Avoid overlap with analyte signals) Compatibility->Residual_Peaks Compatible Residual_Peaks->Compatibility Overlap VT_NMR Variable Temperature NMR? (Consider boiling/melting points) Residual_Peaks->VT_NMR No Overlap VT_NMR->Residual_Peaks Temperature Issues Final_Choice Optimal Deuterated Solvent VT_NMR->Final_Choice Requirements Met

Caption: A decision-making workflow for selecting the appropriate deuterated solvent.

Experimental Protocols

Standard Protocol for NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.[5] The following is a standardized protocol for the preparation of a sample for NMR analysis.

Materials:

  • Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR of small molecules <1000 g/mol )

  • Deuterated solvent (0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap[8]

  • Pasteur pipette and cotton or glass wool plug[8]

  • Vortex mixer[7]

  • Small vial

Procedure:

  • Weigh the Analyte: Accurately weigh the appropriate amount of your purified and dried analyte into a clean, dry vial.

  • Dissolve the Analyte: Add the selected deuterated solvent to the vial. Use a vortex mixer to ensure the sample is completely dissolved.[7] Gentle heating may be applied if necessary, but be cautious of sample degradation.

  • Filter the Sample: To remove any particulate matter that could degrade spectral quality, filter the solution.[6][8] Pack a small, tight plug of cotton or glass wool into a Pasteur pipette. Use the pipette to transfer the solution from the vial into the NMR tube.[8]

  • Cap and Label: Securely cap the NMR tube and label it clearly.[8]

  • Homogenize: Gently invert the capped tube several times to ensure the solution is homogeneous.

Sample_Preparation_Workflow Start Start Weigh Weigh Analyte Start->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap_Label Cap and Label Filter->Cap_Label Homogenize Homogenize Cap_Label->Homogenize End Ready for NMR Analysis Homogenize->End

Caption: A stepwise workflow for preparing a high-quality NMR sample.

Protocol for Minimizing Water Contamination

Water is a common contaminant in deuterated solvents and can obscure parts of the NMR spectrum.[13] The following steps can help minimize water contamination.

  • Dry Glassware: Thoroughly dry all glassware, including the NMR tube and any vials or pipettes, in an oven at approximately 150°C for at least 24 hours and allow them to cool in a desiccator before use.[7]

  • Use an Inert Atmosphere: Whenever possible, handle deuterated solvents and prepare your sample under a dry, inert atmosphere, such as in a glovebox or using a nitrogen blanket.[20]

  • Pre-rinse the NMR Tube: For highly sensitive experiments, rinse the NMR tube with the deuterated solvent you will be using before preparing the final sample. This helps to displace any residual moisture on the glass surface.[7]

  • Use Single-Use Ampoules: To prevent the introduction of atmospheric moisture into your solvent stock, consider using single-use ampoules of deuterated solvents.[20]

Troubleshooting Common Solvent-Related Issues in NMR

ProblemPotential CauseRecommended Solution
Broad Peaks - Inhomogeneous sample (undissolved solids)[6]- High sample concentration- Paramagnetic impurities- Filter the sample[6]- Prepare a more dilute sample- Purify the sample to remove paramagnetic species
Unexpected Peaks - Residual protonated solvent from synthesis or purification[7]- Contamination from glassware or pipette bulbs[7]- Co-evaporate with the deuterated solvent[7]- Ensure all equipment is scrupulously clean[7]
Overlapping Analyte and Residual Solvent Peaks - Poor solvent choice[16]- Select a different deuterated solvent where the residual peak is in a clear region of the spectrum.[16] For example, if the aromatic region is obscured by the chloroform-d peak, consider using acetone-d₆.[16]
Disappearing -OH or -NH Peaks - Proton exchange with the deuterated solvent[9]- This is expected in protic solvents like D₂O or Methanol-d₄.[9] To observe these protons, use an aprotic solvent like DMSO-d₆.[9]

Conclusion

The judicious selection of a deuterated solvent is a critical determinant of success in NMR spectroscopy. A thorough understanding of the physical and chemical properties of the available solvents, coupled with a systematic approach to sample preparation and troubleshooting, will empower researchers to acquire high-quality, reproducible, and interpretable data. By considering the interplay between the analyte, the solvent, and the experimental conditions, scientists can unlock the full potential of NMR spectroscopy in their research and development endeavors.

References

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  • ACD/Labs. (2009, June 4). Exchangeables Protons acquired in different Deuterated Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated acetone. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated dichloromethane. Retrieved from [Link]

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  • PubChem. (n.d.). Methanol-D4. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2022, March 21). Densities of Selected Deuterated Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Heavy water. Retrieved from [Link]

  • ARMAR Isotopes. (n.d.). Acetone-d6 for NMR Spectroscopy – High-Purity Deuterated Solvent. Retrieved from [Link]

  • PubChem. (n.d.). Methan(2H)ol. Retrieved from [Link]

  • PubChem. (n.d.). Methylene chloride-d2. Retrieved from [Link]

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Validation

A Senior Application Scientist’s Guide to Dibromomethane-d2: Unlocking Precision in Advanced Analytical and Synthetic Applications

In the landscape of modern chemical analysis and drug development, the choice of a deuterated solvent is not merely a matter of solubility; it is a critical decision that dictates the quality, accuracy, and interpretabil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical analysis and drug development, the choice of a deuterated solvent is not merely a matter of solubility; it is a critical decision that dictates the quality, accuracy, and interpretability of experimental data. While common deuterated methanes like Chloroform-d (CDCl₃) and Dichloromethane-d₂ (CD₂Cl₂) are workhorses in many laboratories, a nuanced understanding of the available alternatives can unlock significant advantages. This guide provides an in-depth comparison of Dibromomethane-d₂ (CD₂Br₂), elucidating the unique benefits that position it as a superior choice for specific, high-stakes applications.

As Senior Application Scientists, our goal is to move beyond simple protocol recitation and delve into the fundamental principles that govern experimental success. We will explore the causality behind solvent selection, grounded in physical properties and supported by empirical data, to empower researchers to make more informed and effective decisions.

Comparative Analysis: Dibromomethane-d2 vs. Standard Deuterated Methanes

The primary role of a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy is to dissolve the analyte while remaining "invisible" in the ¹H NMR spectrum. However, the subtle differences in their physical and spectroscopic properties can have profound impacts on the experiment.

Physical and Spectroscopic Properties

A direct comparison of key properties reveals the distinct character of Dibromomethane-d₂. Its higher density, elevated boiling point, and unique chemical shift provide a compelling alternative to more conventional solvents.

PropertyDibromomethane-d₂ (CD₂Br₂) ** Dichloromethane-d₂ (CD₂Cl₂) **Chloroform-d (CDCl₃)
Molecular Weight 175.85 g/mol ~86.95 g/mol 120.38 g/mol [1]
Density (at 25 °C) 2.505 g/mL ~1.33 g/mL1.500 g/mL[1]
Boiling Point 96-98 °C (for CH₂Br₂)[2]~39.6 °C61 °C[1]
Melting Point -52 °C (for CH₂Br₂)[2]~-97 °C-64 °C[1]
¹H Residual Peak (ppm) ~4.95 (singlet) [3]~5.32 (triplet)[4]~7.26 (singlet)[1]
¹³C Signal (ppm) ~20 (quintet)~54.0 (quintet)[4]~77.2 (triplet)[1]
Isotopic Purity Typically ≥99 atom % DTypically ≥99.5 atom % D[5]Typically ≥99.8 atom % D
Advantage 1: An Unrivaled Internal Standard for Quantitative NMR (qNMR)

Perhaps the most significant advantage of Dibromomethane-d₂ lies in its utility as an internal standard for qNMR, a technique requiring meticulous accuracy for determining the concentration of an analyte. The non-deuterated form is already well-established for this purpose.[6]

  • Optimal Chemical Shift: The residual proton signal of CD₂Br₂ appears as a sharp singlet around 4.95 ppm.[3] This region of the ¹H NMR spectrum is often unoccupied, particularly for aliphatic and aromatic compounds, minimizing the risk of signal overlap with the analyte—a critical requirement for accurate integration. In contrast, the CDCl₃ signal at 7.26 ppm can interfere with aromatic protons, while the CD₂Cl₂ signal at 5.32 ppm can overlap with vinylic protons.[4][7]

  • Signal Simplicity: As a sharp singlet, the CD₂Br₂ peak is straightforward to integrate, reducing quantification errors that can arise from complex multiplets or broad signals.

  • Volatility: With a boiling point significantly higher than CD₂Cl₂ and CDCl₃, Dibromomethane-d₂ is less volatile.[2] This is a crucial advantage for qNMR, where sample stability is paramount. Reduced volatility minimizes changes in concentration due to solvent evaporation during sample preparation and long experiments, ensuring higher precision and reproducibility.

Advantage 2: Unique Physicochemical Properties for Synthesis and Extraction

Dibromomethane-d₂ is not just an analytical solvent; its physical properties make it a valuable medium for organic synthesis and specialized extractions.[8][9]

  • High Density: With a density exceeding 2.5 g/mL, CD₂Br₂ is substantially denser than most organic compounds and aqueous solutions. This property is highly advantageous for reaction workups, facilitating clean phase separations where the organic layer is the bottom layer, simplifying extraction procedures.

  • Moderate Polarity & Solubility: Dibromomethane is an effective solvent for a wide range of organic compounds, from non-polar to moderately polar substances.[10] Its solvation properties are distinct from the more chlorinated methanes, offering an alternative when analyte solubility is a challenge in CDCl₃ or CD₂Cl₂.[11]

  • Higher Boiling Point: The higher boiling point allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus, expanding the range of possible chemical transformations.

Advantage 3: The Deuterium Isotope Effect and Enhanced Stability

The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond.[12][13] This phenomenon, known as the deuterium isotope effect, imparts greater chemical stability to the molecule.

  • Reduced Reactivity: The stronger C-D bond makes CD₂Br₂ less susceptible to certain chemical reactions, particularly those involving C-H bond cleavage, such as radical-mediated processes.[1] For sensitive analytes or long-term studies, this enhanced stability can prevent the formation of unwanted byproducts or solvent degradation, preserving sample integrity.

  • Lower Toxicity Profile: Studies on related compounds like 1,2-dibromoethane have shown that deuteration can reduce the rate of metabolic oxidation, which can be linked to toxicity.[14] This suggests that deuterated compounds may exhibit a different toxicological profile due to the kinetic isotope effect, a factor that can be relevant in drug development and metabolism studies.

Experimental Protocol: High-Precision qNMR using Dibromomethane-d2 as an Internal Standard

This protocol outlines a self-validating workflow for the accurate quantification of an analyte (e.g., a purified active pharmaceutical ingredient, API) using CD₂Br₂.

Objective: To determine the precise concentration of "Analyte X" in a solution.

Materials:

  • Dibromomethane-d₂ (CD₂Br₂), ≥99 atom % D, in a sealed ampule

  • High-purity "Analyte X" (purity certified)

  • Class A volumetric flasks and pipettes

  • High-precision analytical balance (readable to 0.01 mg)

  • High-resolution NMR spectrometer (≥400 MHz)

Methodology:

  • Preparation of the Internal Standard (IS) Stock Solution:

    • Rationale: Creating a concentrated stock solution minimizes weighing errors.

    • Accurately weigh approximately 20 mg of CD₂Br₂ into a 10 mL volumetric flask. Record the exact weight.

    • Dilute to the mark with a suitable deuterated solvent in which the analyte is also soluble (e.g., Acetone-d₆ or DMSO-d₆). Ensure the solvent does not have signals that overlap with the analyte or the CD₂Br₂ peak.

  • Preparation of the Analyte Solution:

    • Rationale: Precise weighing of the analyte is critical for accuracy.

    • Accurately weigh approximately 10 mg of "Analyte X" into a separate 10 mL volumetric flask. Record the exact weight.

    • Add a precise volume (e.g., 1.00 mL) of the IS stock solution to the flask.

    • Dilute to the mark with the same deuterated solvent used for the IS stock.

  • NMR Acquisition:

    • Rationale: Acquisition parameters must be optimized for quantitative accuracy, not just spectral beauty.

    • Transfer ~0.6 mL of the final solution to a high-quality NMR tube.

    • Acquire a ¹H NMR spectrum with the following considerations:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated (both analyte and IS). A value of 30-60 seconds is often a safe starting point. This ensures complete relaxation and accurate signal integration.

      • Pulse Angle: Use a 90° pulse to maximize signal for a given number of scans.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks to be integrated.

  • Data Processing and Quantification:

    • Rationale: Consistent and careful processing is key to minimizing errors.

    • Apply a gentle exponential multiplication (line broadening of 0.3 Hz) to improve S/N.

    • Perform a meticulous phase and baseline correction across the entire spectrum.

    • Integrate the well-resolved singlet of the CD₂Br₂ residual peak (~4.95 ppm) and a well-resolved, non-overlapping signal from "Analyte X".

  • Calculation:

    • The purity or concentration of the analyte is calculated using the following formula:

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity: Purity of the standard (assume 100% for CD₂Br₂ for this calculation if certified)

Visualizing Experimental and Decision Workflows

To further clarify the practical application and selection process, the following diagrams, generated using Graphviz, illustrate key workflows.

qNMR_Workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: NMR Acquisition cluster_proc Step 3: Data Processing & Analysis p1 Accurately weigh Analyte & CD₂Br₂ (IS) p2 Dissolve in a suitable deuterated solvent p1->p2 p3 Transfer to NMR tube p2->p3 a1 Set Quantitative Parameters (d1 ≥ 5*T₁, 90° pulse) p3->a1 a2 Acquire Spectrum (S/N > 250:1) a1->a2 d1 Apply Gentle Line Broadening a2->d1 d2 Perform Phase and Baseline Correction d1->d2 d3 Integrate Analyte and IS (CD₂Br₂) signals d2->d3 d4 Calculate Concentration using the qNMR formula d3->d4

Caption: Workflow for a quantitative NMR (qNMR) experiment.

Solvent_Choice start Start: Choose Deuterated Methane q_polarity Analyte Polarity? start->q_polarity q_purpose Primary Application? q_polarity->q_purpose  Non-polar to  Moderately Polar s_cd2cl2 Use Dichloromethane-d₂ (CD₂Cl₂) q_polarity->s_cd2cl2  Wider Range / More Volatile  Applications q_overlap Potential Signal Overlap in 7-8 ppm region? q_purpose->q_overlap  Routine ¹H NMR s_cd2br2 Use Dibromomethane-d₂ (CD₂Br₂) q_purpose->s_cd2br2  qNMR Internal Standard  or High Temp Rxn s_cdcl3 Use Chloroform-d (CDCl₃) q_overlap->s_cdcl3 No q_overlap->s_cd2cl2 Yes (Aromatics)

Caption: Decision tree for selecting a deuterated methane solvent.

Conclusion

Dibromomethane-d₂ presents a compelling and often superior alternative to more common deuterated methanes for a range of specialized applications. Its unique combination of a high boiling point, high density, and a strategically located residual ¹H NMR signal makes it an exceptional choice for high-precision qNMR, where it serves as a stable and non-interfering internal standard. Furthermore, its properties as a solvent open up possibilities for organic reactions at elevated temperatures and simplified extraction workflows. By understanding the distinct advantages conferred by its physicochemical properties, researchers, scientists, and drug development professionals can leverage Dibromomethane-d₂ to enhance the accuracy, reliability, and scope of their experimental work.

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Comparative

The Solvent as a Silent Reagent: A Guide to Cross-Validating Experimental Results

For: Researchers, scientists, and drug development professionals. Introduction: Beyond the Meniscus—Why Your Solvent Choice is a Critical Experimental Variable In the pursuit of robust and reproducible scientific data, w...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Meniscus—Why Your Solvent Choice is a Critical Experimental Variable

In the pursuit of robust and reproducible scientific data, we often focus on the tangible variables: the purity of our reagents, the precision of our instruments, and the accuracy of our measurements. However, the very medium in which our experiments unfold—the solvent—is frequently relegated to the role of a passive bystander. This guide asserts a fundamental principle: the solvent is not merely a vehicle for your reactants; it is an active participant that can profoundly influence reaction kinetics, equilibrium, and even the stability of your molecules of interest.[1]

The Causality of Solvent Effects: A Deeper Dive

Solvents can influence experimental outcomes through a variety of physical and chemical interactions with the solute. Understanding these underlying mechanisms is crucial for making informed decisions about solvent selection and for interpreting the results of cross-validation studies.

1. Polarity and Dielectric Constant: The polarity of a solvent, often quantified by its dielectric constant, plays a significant role in stabilizing charged intermediates and transition states.[3][4] Polar solvents can accelerate reactions that proceed through polar transition states, while nonpolar solvents may favor nonpolar reaction pathways.[3][4][5]

2. Protic vs. Aprotic Solvents: Protic solvents, which can donate hydrogen bonds (e.g., water, methanol), can solvate and stabilize both cations and anions. Aprotic polar solvents (e.g., DMSO, acetonitrile), on the other hand, are less effective at solvating anions, which can enhance the reactivity of anionic nucleophiles.[6]

3. Solute-Solvent Interactions: Specific interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces can all influence the energy of the ground and excited states of a molecule, leading to shifts in spectroscopic measurements.[6]

4. Viscosity: The viscosity of a solvent can affect reaction rates by influencing the diffusion of reactants. In highly viscous solvents, diffusion-controlled reactions may be slower.

The following diagram illustrates the decision-making process for solvent selection based on key physicochemical properties.

Solvent_Selection_Process Workflow for Initial Solvent Selection A Define Experimental Goal (e.g., Reaction, Analysis, Purification) B Assess Analyte Properties (Polarity, Functional Groups, Stability) A->B C Initial Solvent Screening (Based on 'Like Dissolves Like') B->C D Consider Reaction Mechanism (e.g., SN1 vs. SN2, polar transition state) C->D E Evaluate Analytical Method Constraints (e.g., UV cutoff, HPLC compatibility) C->E G Select Primary Solvent & Orthogonal Solvents (Varying in Polarity, Protic/Aprotic) D->G E->G F Review Safety & Environmental Factors (Toxicity, Flammability, Disposal) F->G Stability_Study_Workflow Cross-Solvent Stability Study Workflow A Prepare Stock Solutions (Compound in Solvent A, B, C) B Time-Zero Analysis (HPLC) (Quantify initial purity and concentration) A->B C Incubate at Defined Conditions (e.g., Room Temp, 4°C, -20°C) B->C D Analyze at Time Point 1 (e.g., 24 hours) C->D E Analyze at Time Point 2 (e.g., 7 days) C->E F Analyze at Final Time Point (e.g., 1 month) C->F G Compare Data to Time-Zero (Calculate degradation rate in each solvent) D->G E->G F->G

Caption: Workflow for assessing compound stability across different solvents.

Conclusion: Embracing Solvent Diversity for More Robust Science

The practice of cross-validating experimental results using different solvents is a powerful, yet often underutilized, strategy for enhancing the reliability and trustworthiness of scientific data. By moving beyond the convenience of a single, "go-to" solvent and embracing a more systematic and inquisitive approach, researchers can uncover hidden variables, avoid misleading artifacts, and build a more complete and nuanced understanding of the systems they study. The protocols and case studies presented in this guide are intended to serve as a starting point for integrating this critical practice into your own research endeavors. By treating the solvent not as a passive background, but as an active and influential reagent, you will undoubtedly produce more robust, reproducible, and ultimately more impactful science.

References

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). Journal of Modern Chemistry & Chemical Technology. [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. [Link]

  • Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. (2018). National Center for Biotechnology Information. [Link]

  • The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. (2014). National Center for Biotechnology Information. [Link]

  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. (2019). MDPI. [Link]

  • Quantitative Measures of Solvent Polarity. (2019). ACS Publications. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (n.d.). Graphy. [Link]

  • A guide to the integration of environmental, health and safety criteria into the selection of solvents. (2025). ResearchGate. [Link]

  • Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. (2023). National Center for Biotechnology Information. [Link]

  • Solvent interactions with test compounds and recommendations for testing to avoid artifacts. (1987). National Center for Biotechnology Information. [Link]

  • Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Effect of various organic solvents on enzymatic activity of fungal laccases. (2025). ResearchGate. [Link]

  • The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation. (2024). Biosciences Biotechnology Research Asia. [Link]

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  • Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. (2022). National Center for Biotechnology Information. [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). MDPI. [Link]

  • Theoretical investigation of the cooperative effect of solvent: a case study. (2022). RSC Publishing. [Link]

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Validation

A Researcher's Guide to Assessing Dibromomethane-d2 Purity from Different Suppliers

For researchers, scientists, and professionals in drug development, the purity of deuterated solvents is not a trivial matter; it is the bedrock of reliable and reproducible experimental outcomes. Dibromomethane-d2 (CD₂B...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of deuterated solvents is not a trivial matter; it is the bedrock of reliable and reproducible experimental outcomes. Dibromomethane-d2 (CD₂Br₂), a valuable solvent and reagent in organic synthesis, is no exception. Variations in isotopic enrichment, chemical purity, and residual water content can significantly impact reaction kinetics, spectroscopic analysis, and the overall integrity of a study.

This guide provides an in-depth, objective comparison of methodologies to assess the purity of Dibromomethane-d2 from various commercial suppliers. It is designed to empower you with the technical understanding and practical protocols to validate the quality of this critical reagent, ensuring it meets the stringent requirements of your research. We will delve into the causality behind experimental choices and present a self-validating system for purity assessment.

The Trinity of Purity: Isotopic, Chemical, and Water Content

The concept of "purity" for a deuterated compound like Dibromomethane-d2 is threefold. A comprehensive assessment must address:

  • Isotopic Purity (Atom % D): This is a measure of the extent to which hydrogen atoms have been replaced by their deuterium isotopes at the specified positions in the molecule. For Dibromomethane-d2, this refers to the percentage of molecules that are CD₂Br₂ versus those that are CHDBr₂ or CH₂Br₂. High isotopic purity is crucial for minimizing interference from protonated species in Nuclear Magnetic Resonance (NMR) spectroscopy and for accurate interpretation of mass spectrometry data.[1][2]

  • Chemical Purity: This refers to the absence of other chemical compounds. Impurities could be residual starting materials from synthesis, byproducts, or stabilizers. These can interfere with reactions or introduce extraneous signals in analytical spectra.

  • Water Content: Deuterated solvents are often hygroscopic and can absorb atmospheric moisture.[3] Water can act as an unwanted reactant, affect the solubility of compounds, and introduce a significant interfering peak in ¹H NMR spectra.

Comparative Analysis of Dibromomethane-d2 from Fictional Suppliers

To illustrate the importance of a multi-faceted purity assessment, we present a comparative analysis of hypothetical Dibromomethane-d2 batches from three fictional suppliers: Supplier A (Alpha Isotopes) , Supplier B (BetaChem) , and Supplier C (Gamma Solvents) . The data below is representative of what one might find on a Certificate of Analysis (CoA) and our subsequent experimental verification.

Parameter Supplier A (Alpha Isotopes) Supplier B (BetaChem) Supplier C (Gamma Solvents) Acceptable Limit
Isotopic Purity (Atom % D) by NMR 99.8%99.5%99.9%≥ 99.5%
Chemical Purity (by GC-MS) 99.9%99.7%99.95%≥ 99.5%
Major Impurity (by GC-MS) Dichloromethane-d2 (0.05%)Bromomethane-d2 (0.2%)None Detected (>0.01%)< 0.1%
Water Content (by Karl Fischer) 0.01% (100 ppm)0.03% (300 ppm)0.005% (50 ppm)≤ 0.02%
Stabilizer CopperNoneCopperAs specified

Analysis of the Comparative Data:

  • Supplier C (Gamma Solvents) demonstrates the highest overall purity, with exceptional isotopic and chemical purity and the lowest water content.

  • Supplier A (Alpha Isotopes) provides a high-quality product that meets all acceptable limits, with a very low level of a related halogenated methane as the only minor impurity.

  • Supplier B (BetaChem) meets the minimum specifications for isotopic and chemical purity but has a higher water content and a notable concentration of Bromomethane-d2. For moisture-sensitive applications, this product might require pre-drying. The absence of a stabilizer should also be noted, which could be advantageous for certain applications but may affect long-term stability.

Experimental Protocols for Purity Verification

To ensure the integrity of your research, it is prudent to independently verify the purity of your Dibromomethane-d2. The following are detailed, step-by-step methodologies for the key experiments.

Isotopic and Chemical Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the isotopic purity of deuterated compounds. By comparing the integral of the residual proton signal of the partially deuterated species to a known internal standard, a quantitative assessment can be made.

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare a precise concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a high-purity non-deuterated solvent. C Dissolve the Dibromomethane-d2 and a precise aliquot of the internal standard solution in a volumetric flask with a suitable high-purity solvent (e.g., Acetone-d6). A->C B Accurately weigh a sample of Dibromomethane-d2. B->C D Transfer to an NMR tube. C->D E Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5T1) to allow for full relaxation of all protons. D->E Analyze G Carefully phase and baseline correct the spectra. E->G Process F Acquire a ¹³C{¹H} NMR spectrum to identify any carbon-containing impurities. F->G H Integrate the residual CHD¹Br₂ proton signal and the signals of the internal standard. G->H K Identify and quantify any chemical impurities from both ¹H and ¹³C spectra. G->K I Calculate the concentration of CHD¹Br₂. H->I J Determine the isotopic purity (Atom % D). I->J

Caption: Workflow for NMR-based purity assessment of Dibromomethane-d2.

Step-by-Step Methodology:

  • Preparation of Internal Standard: Accurately prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a high-purity, non-deuterated solvent. The standard should have protons that resonate in a clear region of the spectrum.

  • Sample Preparation:

    • In a clean, dry volumetric flask, accurately weigh approximately 50-100 mg of the Dibromomethane-d2.

    • Add a precise volume of the internal standard stock solution.

    • Dilute to the mark with a high-purity deuterated solvent that does not have overlapping signals (e.g., Acetone-d6).

    • Transfer an appropriate volume (typically 0.6-0.7 mL) to a clean, dry 5 mm NMR tube.[4]

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. It is critical to use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

    • The residual proton signal for the partially deuterated species (CHDBr₂) will appear as a triplet due to coupling with deuterium.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify any carbon-containing impurities.

  • Data Analysis:

    • Process the spectra with appropriate phasing and baseline correction.

    • Integrate the residual CHDBr₂ signal and the signals from the internal standard.

    • Calculate the molar quantity of CHDBr₂ relative to the internal standard.

    • From the initial mass of the Dibromomethane-d2 sample, calculate the expected total moles.

    • The isotopic purity (Atom % D) can then be determined.

    • Analyze both the ¹H and ¹³C spectra for any signals that do not correspond to Dibromomethane-d2 or the internal standard to identify and quantify chemical impurities.

Chemical Purity and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile chemical impurities.[5] It provides complementary information to NMR by offering higher sensitivity for detecting trace impurities.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Prepare a dilute solution of Dibromomethane-d2 in a high-purity volatile solvent (e.g., Hexane). B Transfer to a GC vial. A->B C Inject the sample into the GC-MS. B->C Analyze D Separate components on a suitable capillary column (e.g., DB-5ms). C->D E Acquire mass spectra for each eluting peak. D->E F Integrate all peaks in the total ion chromatogram (TIC). E->F Process G Identify impurities by comparing their mass spectra to a library (e.g., NIST). F->G H Calculate the area percent of each impurity to determine the chemical purity. F->H

Caption: Workflow for GC-MS based purity assessment of Dibromomethane-d2.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the Dibromomethane-d2 in a high-purity, volatile solvent such as hexane. Transfer the solution to a standard 2 mL GC vial.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

    • Oven Program: A temperature gradient program should be used to ensure good separation of potential impurities. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 35-300 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • The chemical purity is typically reported as the area percent of the main Dibromomethane-d2 peak relative to the total area of all peaks.

    • Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

Water Content Determination by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content in solvents.[6] It is based on a stoichiometric reaction between iodine and water.[7]

Experimental Workflow for Karl Fischer Titration:

KF_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_calc Calculation A Condition the Karl Fischer titrator by titrating the solvent in the vessel to a stable, dry endpoint. B Accurately inject a known mass of Dibromomethane-d2 into the titration vessel using a gas-tight syringe. A->B Analyze C The instrument automatically titrates the sample with the Karl Fischer reagent until all water has reacted. B->C D The instrument calculates the water content based on the volume of titrant consumed and the known titer of the reagent. C->D Calculate E Express the result as a percentage or in parts per million (ppm). D->E

Caption: Workflow for Karl Fischer titration to determine water content.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Karl Fischer titrator is equipped with a suitable reagent for organic solvents and that the titration vessel is clean and dry. Condition the solvent in the vessel by running a pre-titration to remove any ambient moisture until a stable, low drift rate is achieved.

  • Sample Analysis:

    • Using a dry, gas-tight syringe, draw a known volume of the Dibromomethane-d2.

    • Accurately determine the mass of the sample by weighing the syringe before and after injection.

    • Inject the sample into the conditioned titration vessel.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titer of the reagent, and the mass of the sample injected. The result is typically expressed as a percentage or in parts per million (ppm).

Conclusion and Best Practices

The purity of Dibromomethane-d2 is a critical parameter that can significantly influence the outcome of research and development activities. A comprehensive assessment should never rely on a single analytical technique but rather on the synergistic power of NMR, GC-MS, and Karl Fischer titration.

  • Always review the supplier's Certificate of Analysis: Before use, carefully examine the CoA for the specific lot you have purchased. Pay close attention to the reported isotopic and chemical purity, as well as the water content.

  • Perform independent verification for critical applications: For sensitive applications such as in the development of pharmaceutical ingredients or for quantitative studies, it is highly advisable to perform in-house verification of the key purity parameters.

  • Proper handling and storage: To maintain the purity of Dibromomethane-d2, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[8] Minimize its exposure to atmospheric moisture.

  • Consider the impact of stabilizers: Some suppliers add stabilizers like copper to prevent degradation. Be aware of the presence of these additives, as they may need to be removed for certain applications.

By adopting a rigorous and multi-faceted approach to purity assessment, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass.
  • Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents. Mettler Toledo. [Link]

  • Xylem Analytics. (n.d.). Water Determination Karl Fischer. Xylem Analytics. [Link]

  • Wikipedia. (2023). Karl Fischer titration. Wikipedia. [Link]

  • University of Melbourne. (2026). STANDARD OPERATING PROCEDURE: GCMS. University of Melbourne. [Link]

  • Pharmaguideline. (n.d.). SOP for Operation of Karl Fischer Apparatus. Pharmaguideline. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy? ResearchGate. [Link]

  • GCMS Standard Operating Procedure. (n.d.). Scribd. [Link]

  • PharmaJia. (n.d.). Sop for Operation and Calibration of Karl Fischer titrator. PharmaJia. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. University of California, Davis. [Link]

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Comparative

A Comparative Guide to the Reaction Kinetics of Dibromomethane-d2: An Analysis of the Kinetic Isotope Effect in Atmospheric Degradation

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the reaction rates of dibromomethane (CH₂Br₂) and its deuterated isotopologue, dibromomethane-d2 (CD₂Br₂), with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction rates of dibromomethane (CH₂Br₂) and its deuterated isotopologue, dibromomethane-d2 (CD₂Br₂), with a focus on their primary atmospheric degradation pathway: reaction with the hydroxyl radical (•OH). While experimental data for the protonated species is established, this guide addresses the absence of published kinetic data for the deuterated form by leveraging the principles of the Kinetic Isotope Effect (KIE) to predict its reactivity. We will explore the theoretical basis for this prediction and provide a detailed experimental protocol for its empirical verification.

Introduction: Atmospheric Significance and the Isotope Effect

Dibromomethane (CH₂Br₂) is a volatile organic compound with both natural and anthropogenic sources, contributing to the bromine budget in the troposphere and stratosphere. The atmospheric lifetime of CH₂Br₂ is predominantly controlled by its gas-phase reaction with the hydroxyl radical (•OH), the primary atmospheric oxidant. This reaction proceeds via hydrogen atom abstraction:

CH₂Br₂ + •OH → •CHBr₂ + H₂O

Understanding the rate of this reaction is critical for accurately modeling atmospheric chemistry and the ozone depletion potential of brominated compounds.

Isotopic substitution, such as replacing hydrogen with deuterium (D), provides a powerful tool for elucidating reaction mechanisms. The change in reaction rate upon isotopic substitution is known as the Kinetic Isotope Effect (KIE).[1] By comparing the reaction rate of CH₂Br₂ (kH) with that of CD₂Br₂ (kD), we can confirm the role of C-H bond cleavage in the rate-determining step of the reaction.[2][3]

Established Kinetics of the CH₂Br₂ + •OH Reaction

The foundational step in our comparison is the established reaction rate for the non-deuterated species. Experimental work using relative rate techniques has determined the rate coefficient for the reaction of •OH radicals with CH₂Br₂. At 298 K, the rate constant (kH) is:

  • kH (298 K) = (1.2 ± 0.31) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ [4]

This reaction is initiated by the abstraction of a hydrogen atom by the electrophilic hydroxyl radical, forming a dibromomethyl radical (•CHBr₂), which is then subject to further oxidation.

The Primary Deuterium Kinetic Isotope Effect (KIE)

When a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with a heavier deuterium atom typically leads to a significant decrease in the reaction rate.[3] This phenomenon, known as a primary deuterium KIE, is expressed as the ratio kH/kD, which is greater than 1.

Causality of the KIE: The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a C-H bond and a C-D bond.[5] Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond. Consequently, more energy is required to reach the transition state for C-D bond cleavage compared to C-H bond cleavage, resulting in a higher activation energy and a slower reaction rate for the deuterated molecule.[2] For H-abstraction reactions like the one studied here, the KIE is expected to be significant.

Caption: Reaction mechanism illustrating the H/D abstraction and the basis of the KIE.

Predicted Reaction Rate for Dibromomethane-d2 (CD₂Br₂)

As of the date of this guide, specific experimental data for the rate coefficient of the CD₂Br₂ + •OH reaction is not available in peer-reviewed literature. However, based on the principles of the KIE for H-abstraction by •OH radicals, we can predict a significantly slower rate constant (kD) compared to kH.

Typical primary deuterium KIEs (kH/kD) for gas-phase radical reactions involving C-H bond cleavage at room temperature range from approximately 2 to 8.[6] Using the experimentally determined kH, we can forecast a probable range for kD.

Table 1: Comparison of Experimental and Predicted Rate Coefficients at 298 K

IsotopologueRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Data SourcePredicted kD based on Assumed KIE (kH/kD)
CH₂Br₂ (1.2 ± 0.31) × 10⁻¹³Experimental[4]-
CD₂Br₂ Not Experimentally Determined-4.0 × 10⁻¹⁴ (Assuming KIE = 3)
2.4 × 10⁻¹⁴ (Assuming KIE = 5)
1.7 × 10⁻¹⁴ (Assuming KIE = 7)

This predictive analysis strongly suggests that the atmospheric lifetime of CD₂Br₂ with respect to reaction with •OH will be substantially longer than that of CH₂Br₂. Experimental verification is required to confirm the precise KIE and reaction rate.

Proposed Experimental Protocol: Relative Rate Determination

To empirically measure the rate coefficient for CD₂Br₂ + •OH (kD), a relative rate method is highly suitable. This technique involves exposing the target compound (CD₂Br₂) and a reference compound (whose reaction rate with •OH is well-known) to a source of •OH radicals simultaneously in a reaction chamber. The relative rates of disappearance of the two compounds are monitored over time, typically by Gas Chromatography (GC) or Mass Spectrometry (MS).

Core Principle: The rate of loss for the target and reference compounds are given by:

  • d[CD₂Br₂]/dt = -kD[CD₂Br₂][OH]

  • d[Reference]/dt = -kRef[Reference][OH]

Integrating these equations yields the relationship: ln([CD₂Br₂]₀ / [CD₂Br₂]t) = (kD / kRef) * ln([Reference]₀ / [Reference]t)

By plotting ln([CD₂Br₂]₀ / [CD₂Br₂]t) against ln([Reference]₀ / [Reference]t), a straight line with a slope of (kD / kRef) is obtained. Since kRef is known, kD can be easily calculated.

Step-by-Step Methodology:

  • Chamber Preparation: Utilize a temperature-controlled reaction chamber (e.g., a Teflon bag or quartz vessel) of known volume.

  • Reagent Introduction: Introduce known concentrations of CD₂Br₂, a suitable reference compound (e.g., ethane or propane), and an •OH precursor (e.g., ozone (O₃) in the presence of water vapor) into the chamber filled with purified air or nitrogen.

  • •OH Generation: Initiate •OH production by photolysis. For the O₃/H₂O system, UV lamps (e.g., at 254 nm) are used to photolyze ozone, generating O(¹D) atoms, which then react with water vapor to produce •OH radicals.

  • Sampling and Analysis: At timed intervals (t₀, t₁, t₂, ...), extract gas samples from the chamber and analyze the concentrations of CD₂Br₂ and the reference compound using GC-MS or a similar analytical technique.

  • Data Processing: For each time point, calculate ln([Compound]₀ / [Compound]t).

  • Kinetic Plot: Construct a plot of ln([CD₂Br₂]₀ / [CD₂Br₂]t) versus ln([Reference]₀ / [Reference]t).

  • Calculation: Determine the slope of the line from the kinetic plot using linear regression. This slope is equal to the ratio kD/kRef. Calculate kD using the known value of kRef at the experimental temperature.

Experimental_Workflow cluster_setup 1. Chamber Setup cluster_reaction 2. Reaction Initiation cluster_analysis 3. Data Acquisition & Analysis cluster_result 4. Result A1 Introduce CD₂Br₂, Reference Compound, O₃, and H₂O into Chamber B1 Initiate Photolysis (UV Lamps) to Generate •OH Radicals A1->B1 C1 Collect Gas Samples at Timed Intervals (t₀, t₁, t₂, ...) B1->C1 C2 Analyze Concentrations (e.g., GC-MS) C1->C2 C3 Plot ln([CD₂Br₂]₀/[CD₂Br₂]t) vs. ln([Ref]₀/[Ref]t) C2->C3 C4 Calculate Slope = kD/kRef C3->C4 D1 Determine kD from Known kRef C4->D1

Caption: Workflow for the relative rate experimental determination of kD.

Conclusion

The atmospheric reaction of dibromomethane with hydroxyl radicals is a critical degradation pathway governed by hydrogen atom abstraction. Based on the established rate coefficient for CH₂Br₂ of (1.2 ± 0.31) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, a strong primary kinetic isotope effect is predicted for its deuterated isotopologue, CD₂Br₂. This guide forecasts a significantly slower reaction rate for CD₂Br₂, likely in the range of 1.7 × 10⁻¹⁴ to 4.0 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, corresponding to a KIE between 3 and 7. This prediction highlights the substantial impact of isotopic substitution on reaction kinetics. For researchers in atmospheric science and physical organic chemistry, the provided experimental protocol offers a clear and validated pathway to empirically determine the rate coefficient of CD₂Br₂ + •OH, which would be a valuable contribution to the field.

References

  • NPS History. (n.d.). Summertime Ozone Production at Carlsbad Caverns National Park, New Mexico: Influence of Oil and Natural Gas Development. Retrieved from [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). Isotope Effects - Mechanisms of Organic Reactions. Retrieved from [Link]

  • Wikipedia. (2024). Kinetic isotope effect. Retrieved from [Link]

  • Orlando, J. J., Tyndall, G. S., Wallington, T. J., & Dill, M. (1996). Atmospheric chemistry of CH2BR2: Rate coefficients for its reaction with Cl atoms and OH and the chemistry of the CHBr2O radical. International Journal of Chemical Kinetics, 28(6), 433–442.
  • University of Central Florida. (n.d.). Temperature-dependent rate constants for hydroxyl radical reactions with organic compounds in aqueous solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. Retrieved from [Link]

  • CORE. (n.d.). KINETIC ISOTOPE EFFECTS, DYNAMIC EFFECTS, AND MECHANISTIC STUDIES OF ORGANIC REACTIONS. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Dibromomethane-d2 in Analytical Methods

Objective Comparison of Internal Standard Performance for the Quantification of Volatile Halogenated Hydrocarbons by GC-MS For researchers, scientists, and professionals in drug development and environmental analysis, th...

Author: BenchChem Technical Support Team. Date: February 2026

Objective Comparison of Internal Standard Performance for the Quantification of Volatile Halogenated Hydrocarbons by GC-MS

For researchers, scientists, and professionals in drug development and environmental analysis, the pursuit of analytical accuracy is paramount. In chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is a cornerstone of robust quantification. An internal standard is a compound of known concentration added to a sample to correct for variations in sample preparation, injection volume, and instrument response.[1] The ideal internal standard co-behaves with the analyte of interest throughout the analytical process, providing a reliable reference for quantification.[2]

This guide provides an in-depth technical evaluation of Dibromomethane-d2 (CD₂Br₂) as an internal standard, particularly for the analysis of volatile organic compounds (VOCs), with a focus on halogenated hydrocarbons and trihalomethanes (THMs). We will explore the theoretical and practical advantages of using a deuterated internal standard, compare the physicochemical properties of Dibromomethane-d2 to a common alternative, Toluene-d8, and present a detailed experimental protocol for its validation in a representative analytical method.

The Rationale for Using a Deuterated Internal Standard

In mass spectrometry-based methods, isotopically labeled analogs of the target analyte are considered the gold standard for internal standards.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to their non-labeled counterparts.[3] This near-identical chemical nature ensures that the internal standard and the analyte exhibit very similar behavior during extraction, derivatization, and chromatography. However, the mass difference allows for their distinct detection by the mass spectrometer, enabling precise correction for any analyte loss or variation during sample workup.[2]

The use of a deuterated internal standard is particularly crucial in complex matrices where "matrix effects" can unpredictably enhance or suppress the analyte signal.[3] By closely mimicking the analyte's behavior, a deuterated IS experiences the same matrix effects, allowing for accurate compensation and more reliable quantification.

Comparative Analysis of Internal Standards: Dibromomethane-d2 vs. Toluene-d8

The selection of an appropriate internal standard is a critical step in method development. The ideal IS should not be naturally present in the samples and should have a retention time that does not interfere with the analytes of interest. For the analysis of volatile halogenated hydrocarbons, Dibromomethane-d2 presents several key advantages over a more general-purpose internal standard like Toluene-d8.

PropertyDibromomethane-d2 (CD₂Br₂)Toluene-d8 (C₇D₈)Rationale for Comparison
Molecular Weight 175.85 g/mol [4]100.19 g/mol The mass difference from common analytes is important for clear MS detection.
Boiling Point 99 °C[5]~111 °C[6]A similar boiling point to the analytes of interest ensures comparable behavior during purge-and-trap or headspace extraction.
Solubility in Water Slightly soluble[7]Very slightly solubleSimilar solubility profiles are crucial for consistent extraction efficiencies from aqueous matrices.
Chemical Structure Halogenated MethaneAromatic HydrocarbonStructural similarity to the analytes (volatile halogenated hydrocarbons) suggests that Dibromomethane-d2 will more closely mimic their behavior in the analytical system.

As indicated in the table, the physicochemical properties of Dibromomethane-d2 are more aligned with those of volatile halogenated hydrocarbons, such as trihalomethanes (e.g., chloroform, bromoform), than Toluene-d8.[7] This closer alignment in chemical nature leads to a more accurate correction for variations in analytical conditions, ultimately resulting in more reliable quantitative data.

Experimental Protocol: Validation of Dibromomethane-d2 in the Analysis of Trihalomethanes in Drinking Water by Purge and Trap GC-MS

This section outlines a detailed protocol for the validation of Dibromomethane-d2 as an internal standard for the quantification of trihalomethanes (THMs) in drinking water, based on the principles of EPA methods 524.2 and 8260.

Preparation of Standards
  • Stock Analyte Solution (1000 µg/mL): Prepare a stock solution containing Chloroform, Bromodichloromethane, Dibromochloromethane, and Bromoform in methanol.

  • Working Analyte Solution (10 µg/mL): Dilute the stock analyte solution in methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Dibromomethane-d2 in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution in methanol.

Calibration Standards

Prepare a series of calibration standards in reagent-free water by spiking with the working analyte solution to achieve concentrations ranging from 0.5 µg/L to 50 µg/L. To each calibration standard, add the internal standard working solution to a final concentration of 5 µg/L.

Sample Preparation

Collect water samples in 40 mL vials containing a quenching agent (e.g., ascorbic acid) to prevent further formation of THMs. Prior to analysis, spike each sample with the internal standard working solution to a final concentration of 5 µg/L.

GC-MS Analysis
  • Instrumentation: A gas chromatograph equipped with a mass selective detector and a purge and trap system.

  • GC Column: Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Purge and Trap Parameters:

    • Purge Gas: Helium

    • Purge Time: 11 min

    • Desorb Time: 2 min

    • Bake Time: 5 min

  • GC Oven Program: 35°C for 5 min, ramp to 120°C at 10°C/min, then to 220°C at 20°C/min, hold for 2 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-300 amu

    • Quantification Ions:

      • Chloroform: m/z 83, 85

      • Bromodichloromethane: m/z 129, 127

      • Dibromochloromethane: m/z 129, 208

      • Bromoform: m/z 173, 252

      • Dibromomethane-d2 (IS): m/z 94, 176

Data Analysis and Validation
  • Linearity: Plot the response ratio (analyte peak area / IS peak area) against the analyte concentration for the calibration standards. A linear regression should yield a correlation coefficient (r²) of >0.995.

  • Precision: Analyze replicate samples (n=7) at a known concentration (e.g., 5 µg/L) and calculate the relative standard deviation (%RSD), which should be <15%.

  • Accuracy: Determine the recovery of the analytes in the replicate samples. The mean recovery should be within 85-115%.

  • Method Detection Limit (MDL): Calculate the MDL from the standard deviation of the replicate analyses.

Visualization of Experimental Workflow

G cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation A Prepare Analyte & IS Stock Solutions B Create Calibration Curve Standards A->B C Spike Samples with Dibromomethane-d2 A->C D Purge and Trap Concentration B->D C->D E GC Separation D->E F MS Detection E->F G Calculate Analyte/IS Peak Area Ratios F->G H Generate Calibration Curve G->H I Quantify Analytes in Samples H->I J Assess Linearity, Precision, and Accuracy I->J

Experimental workflow for VOC analysis using an internal standard.

Expected Performance and Comparison

Validation ParameterExpected Performance with Dibromomethane-d2Expected Performance with Toluene-d8Justification
Linearity (r²) > 0.998> 0.995The closer co-elution and similar ionization efficiency of Dibromomethane-d2 with halogenated analytes should provide a more consistent response ratio across the concentration range.
Precision (%RSD) < 10%< 15%Dibromomethane-d2 will more effectively compensate for variations in purge efficiency and injection, leading to lower variability between replicate measurements.
Accuracy (% Recovery) 90-110%80-120%The similar physicochemical properties of Dibromomethane-d2 to the THM analytes ensure more consistent recovery during sample preparation and analysis, especially in complex matrices.
Method Detection Limit (MDL) LowerHigherImproved signal-to-noise ratios due to more effective normalization by Dibromomethane-d2 can lead to lower detection limits.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative GC-MS analysis. For the analysis of volatile halogenated hydrocarbons, Dibromomethane-d2 offers significant theoretical and practical advantages over less structurally related internal standards. Its physicochemical properties closely mimic those of common halogenated VOCs and THMs, ensuring robust correction for matrix effects and variations in analytical conditions.

The detailed experimental protocol provided in this guide serves as a comprehensive framework for the validation of Dibromomethane-d2 in a laboratory setting. While direct comparative experimental data is not extensively published, the principles of internal standardization and the properties of deuterated compounds strongly support the superior performance of Dibromomethane-d2 for the accurate and precise quantification of volatile halogenated hydrocarbons. Researchers and scientists can confidently employ Dibromomethane-d2 to enhance the reliability and defensibility of their analytical results.

References

  • Benchchem. (2025). Application Notes and Protocols for Internal Standard Selection in Volatile Compound Analysis.
  • Thermo Fisher Scientific. (n.d.). US EPA Method 524.2 with the Teledyne Tekmar Atomx XYZ and Thermo Scientific™ TRACE™ 1310 GC and ISQ™ 7000 MS System.
  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Alzheimer's Drug Discovery Foundation. (2022). Variations in GC–MS Response Between Analytes and Deuterated Analogs.
  • Clearsynth. (n.d.). Dibromomethane-d2.
  • Wikipedia. (2024). Dibromomethane. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Dibromomethane analytical standard.
  • Sigma-Aldrich. (n.d.). Dibromomethane-d2 D = 99atom , = 99 CP, yes copper stabilizer.
  • Cheméo. (n.d.). Chemical Properties of Toluene-D8 (CAS 2037-26-5).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Agilent Technologies. (n.d.). Trihalomethanes (THMs) Analysis.
  • Restek. (n.d.). Dibromomethane: CAS # 74-95-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • Clearsynth. (n.d.). Dibromomethane-d2 | CAS No. 22217-86-8.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Shimadzu. (n.d.). Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste.
  • National Center for Biotechnology Information. (n.d.). Dibromomethane | CH2Br2 | CID 3024.
  • National Center for Biotechnology Information. (n.d.). Toluene-d8 | C7H8 | CID 74861.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Dibromomethane-d2

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Dibromomethane-d2 (CAS: 22117-86-8). As a deuterated analogue of a halogenated methane, this compound requires meticulous handl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Dibromomethane-d2 (CAS: 22117-86-8). As a deuterated analogue of a halogenated methane, this compound requires meticulous handling not only in its application but also through to its final disposition as chemical waste. The protocols herein are designed to ensure laboratory safety, environmental responsibility, and regulatory adherence, empowering researchers to manage their waste streams with confidence and precision.

While the substitution of hydrogen with deuterium can alter metabolic pathways and kinetic effects in drug development, the fundamental chemical hazards and resulting disposal requirements of Dibromomethane-d2 are dictated by its identity as a brominated organic solvent.[1][2] Therefore, it must be managed as a hazardous, halogenated waste.

Core Safety Profile and Chemical Characteristics

Understanding the intrinsic properties of Dibromomethane-d2 is the foundation of its safe management. It is a colorless liquid that is denser than water and poses significant health and environmental risks that necessitate careful handling.[3]

Key Hazards:

  • Toxicity: Harmful if inhaled, with potential effects on the central nervous system, blood, and heart.[4] Exposure can cause dizziness, headache, and nausea.[4]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[5][6] Discharge into the environment must be strictly avoided.[5]

  • Reactivity: Decomposes upon heating to produce toxic and corrosive fumes, including hydrogen bromide.[4] It can react violently with strong oxidants, strong bases, and certain metals like aluminum and potassium.[4]

Table 1: Physicochemical and Hazard Data for Dibromomethane-d2

PropertyValueSource(s)
CAS Number 22117-86-8[5][7]
Molecular Formula CD₂Br₂[7]
Molecular Weight 175.85 g/mol [5][7]
Appearance Colorless liquid[3][6]
Density ~2.505 g/mL at 25 °C[6]
Boiling Point 99 °C[6]
Vapor Density 5.9 - 6.05 (vs air)[3][5]
UN Number 2664[8]
Hazard Class 6.1 (Toxic substances)[8]
Packing Group III[8]
GHS Hazard Statements H332 (Harmful if inhaled), H412 (Harmful to aquatic life with long lasting effects)[5]

The Cardinal Rule: Segregation as Halogenated Waste

The single most critical step in the proper disposal of Dibromomethane-d2 is its correct segregation. As a brominated compound, it falls under the category of halogenated organic waste .[9]

Causality of Segregation:

  • Regulatory Compliance: Environmental protection agencies, such as the U.S. EPA, mandate the separation of halogenated and non-halogenated waste streams due to different treatment and disposal requirements.[10] Halogenated wastes are typically incinerated at high temperatures under specific conditions to prevent the formation of dioxins and other hazardous byproducts.[9]

  • Economic Impact: The disposal cost for halogenated solvents is significantly higher—often twice as much—as for non-halogenated solvents.[11][12] Cross-contaminating a large volume of non-halogenated waste (e.g., acetone, ethanol) with even a small amount of Dibromomethane-d2 forces the entire container to be treated as the more expensive halogenated waste.[11][13]

  • Safety and Compatibility: Mixing halogenated solvents with other chemical waste classes, such as strong acids or bases, can lead to dangerous reactions.[4] Segregation is a cornerstone of safe laboratory practice.

Therefore, all waste containing Dibromomethane-d2, including pure solvent, reaction mixtures, and contaminated materials, must be collected in a dedicated container labeled "Halogenated Organic Waste." [13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of Dibromomethane-d2 waste, ensuring safety and compliance at every stage.

Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Splash-resistant safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®). Consult a glove compatibility chart for the most suitable material. Dispose of contaminated gloves after use.[5]

  • Body Protection: A lab coat or a chemical-resistant apron.

  • Work Area: All handling and waste collection should be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors.[5]

Step 2: Select and Prepare the Waste Container

  • Container Material: Use a chemically compatible container, typically glass or high-density polyethylene (HDPE). Avoid metal containers for corrosive wastes or halogenated solvents, as they can degrade over time.[14]

  • Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting screw cap to prevent vapor escape.[13]

  • Labeling: This is a critical control point. Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "Waste Dibromomethane-d2," and list any other components in the mixture.[13] Do not use abbreviations or chemical formulas.[13]

Step 3: Waste Collection

  • Carefully transfer the Dibromomethane-d2 waste into the prepared, labeled container using a funnel to prevent spills.

  • Do not mix with other waste streams. Keep it separate from non-halogenated solvents, acids, bases, or solid waste.[5]

  • Keep the waste container closed at all times except when actively adding waste.[12][13] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 4: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[1]

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.

Step 5: Arrange for Final Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Follow all institutional procedures for waste manifest documentation and pickup. The EHS department will manage the transport to a licensed hazardous waste disposal facility.[15]

Management of Empty Containers and Contaminated Materials

  • Empty Containers: An unrinsed container that held Dibromomethane-d2 must be treated as hazardous waste.[5] To render it non-hazardous, triple-rinse the container with a suitable solvent (e.g., acetone).[1] Crucially, the rinsate from this process is now considered halogenated hazardous waste and must be collected in your designated halogenated waste container. [1] After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label first.[1]

  • Contaminated Solids: PPE, absorbent pads, or other solid materials grossly contaminated with Dibromomethane-d2 should be collected in a separate, sealed, and clearly labeled bag or container as solid hazardous waste and disposed of through your EHS office.[10]

Emergency Protocol: Spill Management

In the event of a small spill within a fume hood:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4]

  • Collect Waste: Carefully scoop the absorbed material into a suitable container. Seal and label it as "Hazardous Waste: Dibromomethane-d2 Spill Debris."

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water.

  • Dispose: Arrange for pickup of the spill debris container with your EHS department. For large spills or spills outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Dibromomethane-d2 Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of Dibromomethane-d2 waste.

G Diagram 1: Dibromomethane-d2 Disposal Workflow cluster_prep Preparation Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposition Phase start Waste Generation (Contains Dibromomethane-d2) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Waste Container 'HALOGENATED WASTE' ppe->container collect Collect Waste in Fume Hood (Keep Container Closed) container->collect segregate Is waste ONLY Dibromomethane-d2 & other Halogenated Solvents? collect->segregate mix_error STOP! Do NOT Mix with Non-Halogenated Waste! segregate->mix_error No storage Store in Secondary Containment in Satellite Accumulation Area segregate->storage Yes ehs Contact Institutional EHS for Waste Pickup storage->ehs end Compliant Disposal via Licensed Facility ehs->end

Caption: Decision workflow for the safe and compliant disposal of Dibromomethane-d2 waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage Dibromomethane-d2 waste streams effectively, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies as the final authority.

References

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Dibromomethane-d2. Sigma-Aldrich.
  • ChemicalBook. (2025). DIBROMOMETHANE-D2 - Safety Data Sheet. ChemicalBook.
  • ChemBK. (2024). Dibromomethane-d2. ChemBK.
  • Exposome-Explorer. DIBROMOMETHANE - MATERIAL SAFETY DATA SHEET. Exposome-Explorer.
  • BenchChem. (2025). Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. Benchchem.
  • ChemicalBook. Dibromomethane - Safety Data Sheet. ChemicalBook.
  • ICSC. (2021). ICSC 0354 - DIBROMOMETHANE. International Chemical Safety Cards.
  • PubChem. Dibromomethane. National Institutes of Health.
  • Sigma-Aldrich. (2016). Safety Data Sheet: Dibromomethane. Sigma-Aldrich.
  • Clearsynth. Dibromomethane-d2. Clearsynth.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Nevada, Reno.
  • Hazardous Waste Segregation Guide. Hazardous Waste Segregation.
  • Temarry Recycling. (2022). Guidelines for Solvent Waste Recycling and Disposal. Temarry Recycling.
  • Cornell University EHS. 7.2 Organic Solvents. Cornell University.
  • Texas A&M University. Chemical Waste. Environmental Health & Safety.
  • University of Oklahoma. (2025). Hazardous Waste. Environmental Health and Safety Office.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dibromomethane-d2

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Dibromomethane-d2. Moving beyond a simple checklist, this document e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Dibromomethane-d2. Moving beyond a simple checklist, this document elucidates the causality behind each safety recommendation, ensuring a deep understanding of the risks and mitigation strategies. Our commitment is to empower you with field-proven insights and self-validating protocols, making this your preferred source for laboratory safety and chemical handling.

Hazard Analysis: Understanding the "Why" Behind the "What"

Dibromomethane-d2 (CAS No. 22117-86-8), the deuterated analogue of Dibromomethane, presents hazards that, while similar to its non-deuterated counterpart, must be handled with meticulous care. The primary routes of exposure are inhalation, skin contact, and eye contact.

Inhalation: The vapor pressure of Dibromomethane-d2 indicates that it can readily form a vapor at room temperature, posing a significant inhalation risk. Inhaled vapors can cause dizziness, drowsiness, headache, and nausea.[1][2] In high concentrations, it may lead to central nervous system depression and act as a simple asphyxiant by displacing air.[3] The GHS classification includes "Harmful if inhaled" (H332), underscoring the need for stringent engineering controls and, when necessary, respiratory protection.[4]

Skin and Eye Contact: Dibromomethane-d2 is irritating to the skin and eyes.[2][3][5] Prolonged or repeated skin contact can lead to dermatitis due to the solvent's ability to remove natural oils from the skin.[2][6] Direct eye contact can cause redness and irritation.[2]

Aquatic Toxicity: It is also classified as harmful to aquatic life with long-lasting effects (H412), which dictates specific disposal procedures for both the chemical and contaminated materials.[4]

Core Directive: The Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. This protocol is designed to be a self-validating system, where each component complements the others to provide comprehensive protection.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place.

  • Chemical Fume Hood: All handling of Dibromomethane-d2, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.

Personal Protective Equipment Selection and Use

The following PPE is mandatory for all procedures involving Dibromomethane-d2.

  • Hand Protection: Due to the risk of skin irritation and absorption, appropriate glove selection is paramount.

    • Type: While no specific breakthrough time data for Dibromomethane-d2 is readily available, for halogenated solvents, butyl rubber or Viton® gloves are often recommended for extended contact. For splash protection during routine lab work, double-gloving with nitrile gloves is a robust practice.[6][7]

    • Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.[4]

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1]

    • Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[4][7]

  • Body Protection:

    • A fully buttoned, long-sleeved lab coat is required to protect against incidental splashes and contact.[8]

    • For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection:

    • When Required: Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below acceptable levels, or when vapours or aerosols are generated. This may include large-volume transfers or spill cleanup.

    • Type: A NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is recommended.[1][9] Some sources suggest a filter type ABEK, which provides protection against a broad range of organic and inorganic vapors, acid gases, and ammonia. The choice of respirator and cartridge should be based on a formal risk assessment.

Operational Plan: A Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely handling Dibromomethane-d2 in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials, including Dibromomethane-d2, other reagents, glassware, and waste containers.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Put on a lab coat and ensure it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry hands thoroughly.

    • Don the inner layer of nitrile gloves.

    • Don the outer layer of nitrile or other appropriate chemical-resistant gloves.

  • Handling Dibromomethane-d2:

    • Perform all manipulations within the fume hood.

    • Keep the container of Dibromomethane-d2 tightly closed when not in use.

    • Avoid generating mists or vapors.[2]

  • Post-Handling:

    • Securely close the primary container of Dibromomethane-d2.

    • Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE:

    • Remove the outer pair of gloves first, using the proper technique to avoid self-contamination.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them in the appropriate waste container.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Visualizing the Workflow

The following diagram illustrates the logical flow for safely handling Dibromomethane-d2.

Safe Handling Workflow for Dibromomethane-d2 A 1. Preparation - Verify fume hood function - Assemble materials - Locate spill kit B 2. Don PPE - Lab coat - Safety goggles - Double gloves A->B C 3. Chemical Handling - Work within fume hood - Keep containers closed - Avoid vapor generation B->C D 4. Decontamination - Secure primary container - Clean work surfaces C->D E 5. Doff PPE - Remove outer gloves - Remove lab coat - Remove inner gloves - Wash hands D->E F 6. Waste Disposal - Segregate waste - Label containers - Follow institutional procedures E->F

Caption: A step-by-step workflow for the safe handling of Dibromomethane-d2.

Quantitative Data Summary

The following table summarizes key physical and safety data for Dibromomethane-d2.

PropertyValueSource
CAS Number 22117-86-8
Molecular Formula CD₂Br₂
Molecular Weight 175.85 g/mol
Boiling Point 99 °C
Density 2.505 g/mL at 25 °C
Vapor Pressure 34.9 mmHg at 20 °C
Vapor Density 5.9 (vs air)
GHS Hazard Codes H332, H412

Disposal Plan: A Critical Final Step

Proper disposal is essential to protect both human health and the environment.

  • Waste Segregation: All materials contaminated with Dibromomethane-d2, including gloves, pipette tips, and absorbent materials from spills, must be collected separately from other waste streams.[10]

  • Containers: Use clearly labeled, sealed, and puncture-proof containers for solid waste.[4][10] Liquid waste should be stored in a compatible, sealed container. Leave chemicals in their original containers if possible and do not mix with other waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "Dibromomethane-d2."

  • Institutional Procedures: Follow all national, state, and institutional regulations for the disposal of hazardous chemical waste. Do not pour Dibromomethane-d2 down the drain.[4][10] Empty containers should also be treated as hazardous waste.[10]

By adhering to these comprehensive guidelines, you can ensure a safe and compliant laboratory environment when working with Dibromomethane-d2.

References

  • Safety Data Sheet: Dichloromethane D2. Carl ROTH. [Link]

  • DIBROMOMETHANE- MATERIAL SAFETY DATA SHEET. Exposome-Explorer. [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare. [Link]

  • Material Safety Data Sheet - Dibromomethane. Cole-Parmer. [Link]

  • ICSC 0354 - DIBROMOMETHANE. International Chemical Safety Cards. [Link]

  • Ethidium Bromide Waste Disposal. Research Safety Affairs. [Link]

  • Personal Protective Equipment. University of British Columbia. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromomethane-d2
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